2-Ethyl-6-methylphenyl isocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-2-isocyanato-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-3-9-6-4-5-8(2)10(9)11-7-12/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAVXDRFOILNKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N=C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371368 | |
| Record name | 2-Ethyl-6-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75746-71-3 | |
| Record name | 2-Ethyl-6-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethyl-6-methylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Ethyl-6-methylphenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the primary synthesis pathways for 2-Ethyl-6-methylphenyl isocyanate, a key intermediate in various chemical manufacturing processes. The guide details the synthesis of its precursor, 2-Ethyl-6-methylaniline, and its subsequent conversion to the target isocyanate through both phosgene-based and phosgene-free methodologies.
Overall Synthesis Pathway
The synthesis of this compound is typically a two-stage process. The first stage involves the synthesis of the key intermediate, 2-Ethyl-6-methylaniline. The second stage is the conversion of this aniline derivative into the final isocyanate product.
Caption: Overall synthesis pathway for this compound.
Stage 1: Synthesis of 2-Ethyl-6-methylaniline (MEA)
The most common industrial method for synthesizing 2-Ethyl-6-methylaniline (MEA) is through the selective ortho-alkylation of o-toluidine with ethylene.[1] This reaction is typically carried out at high temperature and pressure in the presence of an aluminum-based catalyst.[1][2]
Experimental Protocol: Ortho-alkylation of o-Toluidine
This protocol is based on a patented method for the preparation of 2-methyl-6-ethylaniline.[1]
Materials:
-
o-Toluidine
-
Ethylene
-
Triethylaluminum (catalyst)
-
High-pressure reactor
Procedure:
-
A high-pressure reactor is charged with o-toluidine and the triethylaluminum catalyst.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon).
-
The reactor is heated to the reaction temperature, typically between 250-350°C.[1]
-
Ethylene is introduced into the reactor, and the pressure is maintained between 3.8-5.6 MPa.[1]
-
The reaction is allowed to proceed until the desired conversion of o-toluidine is achieved. The reaction progress can be monitored by gas chromatography.
-
After the reaction is complete, the reactor is cooled, and the excess pressure is carefully released.
-
The catalyst is separated from the product mixture. The patent suggests that the product can be purified by direct rectification, as the catalyst complex has a different boiling point. The isolated catalyst can be recycled for subsequent batches.[1]
-
The crude product is then purified by fractional distillation to yield pure 2-Ethyl-6-methylaniline.
Quantitative Data for MEA Synthesis
| Parameter | Value | Reference |
| Reactants | o-Toluidine, Ethylene | [1] |
| Catalyst | Triethylaluminum | [1] |
| Temperature | 250-350 °C (Optimal: 300-325 °C) | [1] |
| Pressure | 3.8-5.6 MPa (Optimal: 4.0-5.5 MPa) | [1] |
| Catalyst Recyclability | Can be recycled up to 10 times | [1] |
Stage 2: Synthesis of this compound
The conversion of 2-Ethyl-6-methylaniline to the corresponding isocyanate can be achieved through several methods, broadly categorized as phosgene and non-phosgene routes.
Phosgenation Route
Phosgenation is the traditional and most direct method for producing isocyanates from amines.[3] The reaction proceeds via a carbamoyl chloride intermediate.[3]
Caption: The phosgenation pathway for isocyanate synthesis.
Experimental Protocol (General Phosgenation):
Materials:
-
2-Ethyl-6-methylaniline (MEA)
-
Phosgene (COCl₂)
-
Inert solvent (e.g., toluene, chlorobenzene)
Procedure:
-
A solution of 2-Ethyl-6-methylaniline in an inert solvent is prepared in a reaction vessel equipped for handling toxic gases.
-
The solution is cooled, and phosgene is bubbled through the solution under controlled temperature conditions.
-
The reaction mixture is then heated to promote the elimination of hydrogen chloride (HCl) gas from the carbamoyl chloride intermediate, yielding the isocyanate.
-
The reaction is complete when the evolution of HCl gas ceases.
-
The solvent and any remaining phosgene are removed by distillation, often under reduced pressure, to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation.
Non-Phosgene Routes
Due to the high toxicity of phosgene, several alternative, "phosgene-free" methods have been developed. A prominent method involves the thermal decomposition of carbamates, which are themselves synthesized from the amine.[4][5]
Caption: Non-phosgene pathway via carbamate decomposition.
Experimental Protocol (General Carbamate Decomposition):
This protocol outlines a two-step process: carbamate formation followed by thermal decomposition.
Step A: Carbamate Formation (from Dimethyl Carbonate - DMC)
-
2-Ethyl-6-methylaniline is reacted with dimethyl carbonate in the presence of a suitable catalyst (e.g., zinc acetate).
-
The reaction is typically carried out under pressure and at elevated temperatures.
-
Methanol is formed as a byproduct and is removed to drive the reaction to completion.
-
The resulting methyl N-(2-Ethyl-6-methylphenyl)carbamate is isolated and purified.
Step B: Thermal Decomposition
-
The purified carbamate is heated in a decomposition zone, which can be a continuous reactor.
-
The decomposition is carried out at temperatures ranging from 170°C to 270°C.[6]
-
The products, this compound and methanol, are in the vapor phase.
-
It is crucial to rapidly separate the isocyanate from the alcohol byproduct to prevent the reverse reaction from occurring.[6] This is often achieved by fractional condensation or distillation.
-
The condensed this compound is collected and can be further purified if necessary.
Quantitative Data for Isocyanate Synthesis
| Method | Key Features | Typical Yields (General) | References |
| Phosgenation | High reactivity, direct conversion. | Generally high (>90%) | [3],[4] |
| Non-Phosgene (Carbamate Decomposition) | Avoids phosgene, can be a "zero emission" process with byproduct recycling. | High yields (>85%) have been reported for similar processes like methyl isocyanate synthesis. | [4],[6] |
| Non-Phosgene (CO₂ + Dehydration) | Uses CO₂ as a C1 source, requires a dehydrating agent. | High yields reported for various aryl amines. | [7],[8] |
Disclaimer: The experimental protocols provided are generalized from literature and patent sources. They are intended for informational purposes for trained chemists. All laboratory work should be conducted with appropriate safety precautions, personal protective equipment, and a thorough understanding of the hazards of the chemicals and reactions involved, especially when working with phosgene or high-pressure systems.
References
- 1. CN104910021A - Preparation technology of 2-methyl-6-ethylaniline - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. EP0275263A1 - Process for preparing methyl isocyanate - Google Patents [patents.google.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-Ethyl-6-methylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Ethyl-6-methylphenyl isocyanate. Due to the limited availability of specific experimental data for this compound, this guide also includes information on closely related compounds and general experimental protocols applicable to aryl isocyanates.
Core Physicochemical Properties
This compound, identified by the CAS number 75746-71-3, is an aromatic isocyanate with the molecular formula C10H11NO.[1] The presence of the highly reactive isocyanate group (-N=C=O) ortho to both an ethyl and a methyl group on the phenyl ring defines its chemical behavior and reactivity.
Quantitative Data Summary
The available quantitative physicochemical data for this compound and related compounds are summarized in the table below. It is important to note that where specific data for the target compound is unavailable, data for structurally similar compounds are provided for estimation purposes.
| Property | Value | Notes |
| Molecular Formula | C10H11NO | [1] |
| Molecular Weight | 161.2 g/mol | [1] |
| Boiling Point | 84-85 °C | at 5 mm Hg[2] |
| Density | Not available | Data for 2,6-Dimethylphenyl isocyanate: 1.057 g/mL at 25 °C. Data for 2-Methylphenyl isocyanate: 1.074 g/mL at 25 °C.[3][4] |
| Melting Point | Not available | Assumed to be a liquid at room temperature based on the boiling point. |
| Solubility | Hydrolyzes in water. | Isocyanates are generally sensitive to moisture.[4] |
| Appearance | Clear, colorless liquid | [2] |
Experimental Protocols
Determination of Boiling Point (Micro-scale)
The boiling point of a small quantity of a liquid can be determined using the Thiele tube method.[5]
Apparatus:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
A small amount of this compound (approximately 0.5 mL) is placed in the small test tube.
-
A capillary tube, with its sealed end up, is placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer.
-
The assembly is placed in a Thiele tube filled with mineral oil.
-
The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]
-
The atmospheric pressure should be recorded as the boiling point is pressure-dependent.
Determination of Density
The density of a liquid can be determined by measuring its mass and volume.
Apparatus:
-
Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.
-
Water bath for temperature control.
Procedure using a Pycnometer:
-
The empty pycnometer is cleaned, dried, and weighed.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.
-
The filled pycnometer is placed in a water bath at a constant temperature (e.g., 25 °C) to allow for thermal equilibrium.
-
The pycnometer is removed from the bath, dried on the outside, and weighed.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer.
-
The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density, such as deionized water.
-
The density is calculated as mass divided by volume.
Reactivity and Signaling Pathways
In the context of organic chemistry, "signaling pathways" can be interpreted as reaction mechanisms. The isocyanate functional group is highly electrophilic and readily reacts with a variety of nucleophiles.[6][7][8] The primary reaction pathway involves the nucleophilic attack on the carbonyl carbon of the isocyanate group.
General Reaction Scheme of an Aryl Isocyanate
The following diagram illustrates the general reaction of an aryl isocyanate, such as this compound, with common nucleophiles like alcohols, amines, and water.
References
- 1. Pi Chemicals System [pipharm.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. 2,6-Dimethylphenyl isocyanate 99 28556-81-2 [sigmaaldrich.com]
- 4. 614-68-6 CAS MSDS (2-Methylphenyl isocyanate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Ethyl-6-methylphenyl isocyanate (CAS 75746-71-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data and analytical methodologies for 2-Ethyl-6-methylphenyl isocyanate. Due to the limited availability of experimental spectral data for this specific compound, this guide also includes predicted data and comparative spectra from structurally similar molecules to provide a comprehensive analytical profile.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 1-ethyl-2-isocyanato-3-methylbenzene |
| CAS Number | 75746-71-3 |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Canonical SMILES | CCC1=CC=CC(=C1N=C=O)C |
| InChI Key | YMAVXDRFOILNKI-UHFFFAOYSA-N |
Spectral Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 162.09134 | 131.5 |
| [M+Na]⁺ | 184.07328 | 140.6 |
| [M-H]⁻ | 160.07678 | 137.1 |
| [M+NH₄]⁺ | 179.11788 | 153.3 |
| [M+K]⁺ | 200.04722 | 138.8 |
| [M]⁺ | 161.08351 | 133.7 |
Data obtained from computational predictions.
Experimental IR data for this compound is not publicly available. However, the spectrum is expected to be dominated by the very strong and characteristic asymmetric stretching vibration of the isocyanate group (-N=C=O), typically appearing in the range of 2240-2280 cm⁻¹. Other expected signals would include C-H stretching from the aromatic ring and alkyl groups (around 3000 cm⁻¹), and aromatic C=C stretching vibrations (around 1600-1450 cm⁻¹).
For illustrative purposes, the IR spectrum of the related compound 2-ethylphenyl isocyanate shows a prominent -N=C=O peak at approximately 2260 cm⁻¹.[1]
Experimental ¹H and ¹³C NMR data for this compound are not available in public repositories. Below is a discussion of the expected chemical shifts based on the molecular structure.
¹H NMR (Predicted):
-
Aromatic Protons (Ar-H): Three protons on the phenyl ring are expected to appear as multiplets in the aromatic region, likely between 7.0 and 7.4 ppm.
-
Ethyl Group (-CH₂CH₃): A quartet corresponding to the methylene protons (-CH₂) is expected around 2.6-2.8 ppm, coupled to the methyl protons. A triplet for the methyl protons (-CH₃) is expected around 1.2-1.4 ppm.
-
Methyl Group (-CH₃): A singlet for the methyl group attached directly to the aromatic ring is expected around 2.2-2.4 ppm.
¹³C NMR (Predicted):
-
Isocyanate Carbon (-N=C=O): This carbon is expected to have a chemical shift in the range of 120-130 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with the carbons bearing the alkyl substituents appearing at lower fields (higher ppm values) than the others. The expected range is approximately 125-140 ppm.
-
Ethyl Group (-CH₂CH₃): The methylene carbon (-CH₂) is predicted to be around 25 ppm, and the methyl carbon (-CH₃) around 15 ppm.
-
Methyl Group (-CH₃): The methyl carbon attached to the ring is expected around 18-20 ppm.
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for compounds like this compound.
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a quadrupole analyzer and electron ionization source).
-
Sample Preparation: Dissolve approximately 1-5 mg of the sample in a suitable volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of ~1 mg/mL.
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., Bruker Tensor 27 FT-IR).[1]
-
Sample Preparation: As the compound is likely a liquid at room temperature, a small drop can be placed directly onto the ATR crystal. Alternatively, a thin film can be prepared between two KBr plates.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal or KBr plates.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
-
Objective: To elucidate the detailed molecular structure and connectivity.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse.
-
The spectral width should cover a range from approximately -1 to 12 ppm.
-
A relaxation delay of 1-2 seconds is typically used.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
The spectral width should cover a range from approximately 0 to 220 ppm.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
-
Synthesis and Analysis Workflow
The synthesis of this compound typically starts from its corresponding aniline precursor, 2-ethyl-6-methylaniline. The most common industrial method for converting anilines to isocyanates is phosgenation. The subsequent analysis ensures the purity and identity of the final product.
Caption: Synthesis and analytical workflow for this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Ethyl-6-methylphenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties of 2-Ethyl-6-methylphenyl isocyanate (CAS Number: 75746-71-3; Molecular Formula: C₁₀H₁₁NO). Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data, alongside a comprehensive, adaptable experimental protocol for acquiring such data.
Data Presentation
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions were generated using established computational models and serve as a reliable reference for spectral analysis.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H | 7.10 - 7.30 | Multiplet | 3H |
| -CH₂- | 2.65 | Quartet | 2H |
| -CH₃ (ring) | 2.25 | Singlet | 3H |
| -CH₃ (ethyl) | 1.25 | Triplet | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| -N=C=O | 128.5 |
| Ar-C (quaternary) | 138.0, 135.5, 131.0 |
| Ar-CH | 128.0, 126.5, 125.0 |
| -CH₂- | 24.5 |
| -CH₃ (ring) | 18.0 |
| -CH₃ (ethyl) | 14.0 |
Mandatory Visualization
The following diagrams illustrate the molecular structure of this compound and a typical experimental workflow for NMR analysis.
Caption: Molecular Structure of this compound.
Caption: General Experimental Workflow for NMR Spectroscopy.
Experimental Protocols
The following is a detailed, generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of liquid samples such as this compound. This protocol can be adapted based on the specific instrumentation and software available.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Benzene-d₆)
-
High-quality 5 mm NMR tubes
-
Pasteur pipettes
-
Small vials
-
-
Procedure:
-
Weigh the appropriate amount of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1]
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
General Parameters:
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 8 to 16 scans.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: A range appropriate for proton spectra (e.g., -2 to 12 ppm).
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 128 to 1024 scans or more, depending on the sample concentration.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range appropriate for carbon spectra (e.g., 0 to 220 ppm).
-
3. Data Processing and Analysis
-
Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
-
Integration and Peak Picking: Integrate the peaks in the ¹H spectrum to determine the relative number of protons and pick the peak positions in both ¹H and ¹³C spectra.
-
Interpretation: Assign the observed signals to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities, and integration values, comparing them with the predicted data provided.
References
Spectroscopic and Spectrometric Characterization of 2-Ethyl-6-methylphenyl Isocyanate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of 2-Ethyl-6-methylphenyl isocyanate (C₁₀H₁₁NO), a key chemical intermediate, utilizing Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS). The following sections present quantitative data, comprehensive experimental protocols, and visual workflows to facilitate a deeper understanding of its structural and molecular properties. While experimental data for the target molecule is limited, this guide synthesizes predicted data and analogous compound information to provide a robust analytical overview.
Molecular and Spectroscopic Data
The structural and mass spectrometric data for this compound are summarized below. This information is crucial for its identification and characterization in various experimental settings.
Table 1: Molecular and Predicted Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | - |
| Molecular Weight | 161.20 g/mol | [1] |
| CAS Number | 75746-71-3 | [1][2] |
| Monoisotopic Mass | 161.08406 Da | [3] |
| Predicted [M+H]⁺ (m/z) | 162.09134 | [3] |
| Predicted [M+Na]⁺ (m/z) | 184.07328 | [3] |
| Predicted [M+K]⁺ (m/z) | 200.04722 | [3] |
| Predicted [M+NH₄]⁺ (m/z) | 179.11788 | [3] |
FT-IR Spectroscopy Analysis
FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule. For this compound, the most characteristic absorption band is that of the isocyanate (-N=C=O) group. Based on data from analogous aromatic isocyanates, a strong, sharp absorption peak is expected in the 2250-2285 cm⁻¹ region.[4] Other expected characteristic peaks are summarized in Table 2.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| Isocyanate (-N=C=O) | ~2270 | Strong, sharp, characteristic stretching vibration |
| Aromatic C-H | 3000-3100 | Stretching vibrations |
| Aliphatic C-H (ethyl & methyl) | 2850-2970 | Stretching vibrations |
| Aromatic C=C | 1450-1600 | Ring stretching vibrations |
| C-N | 1200-1350 | Stretching vibration |
Mass Spectrometry Analysis
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The predicted mass spectrometry data for various adducts of this compound are presented in Table 1.[3] Electron ionization (EI) mass spectrometry of analogous compounds, such as 2,6-dimethylphenyl isocyanate, suggests that fragmentation would likely involve the loss of the isocyanate group and cleavage of the ethyl group.
Experimental Protocols
The following are detailed methodologies for the FT-IR and mass spectrometry analysis of this compound.
FT-IR Spectroscopy Protocol
This protocol outlines the procedure for obtaining an FT-IR spectrum of a liquid sample using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer, equipped with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a DuraSamplIR II), is powered on and has completed its startup diagnostics.[5]
-
Perform a background scan to account for atmospheric and instrumental interferences.
-
-
Sample Preparation:
-
As this compound is a liquid at room temperature, no specific sample preparation is required for ATR analysis.
-
-
Data Acquisition:
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Acquire the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Perform baseline correction and atmospheric compensation if necessary.
-
Identify and label the characteristic absorption peaks.
-
Mass Spectrometry Protocol (Electron Ionization - GC-MS)
This protocol describes the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
-
Instrument Preparation:
-
Prepare and calibrate the GC-MS system.
-
Set the appropriate GC parameters (e.g., column type, temperature program, carrier gas flow rate).
-
Set the MS parameters (e.g., ionization energy, mass range, scan speed).
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane). The concentration should be optimized to avoid detector saturation.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.
-
The sample will be vaporized and separated on the GC column before entering the mass spectrometer.
-
The molecules will be ionized by electron impact, and the resulting ions will be separated by the mass analyzer.
-
-
Data Analysis:
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Examine the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for the FT-IR and mass spectrometry analysis of this compound.
Caption: FT-IR Spectroscopy Workflow for this compound.
Caption: GC-MS Workflow for this compound.
References
Reactivity Profile of 2-Ethyl-6-methylphenyl Isocyanate with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity profile of 2-ethyl-6-methylphenyl isocyanate with common nucleophiles. Due to the steric hindrance imposed by the ortho-ethyl and -methyl groups, this aromatic isocyanate exhibits a distinct reactivity pattern compared to its non-hindered counterparts. This document summarizes available data, provides detailed experimental protocols for characterization, and visualizes key reaction pathways and workflows.
Core Concepts: Steric Effects on Isocyanate Reactivity
The reactivity of isocyanates (-N=C=O) is fundamentally governed by the electrophilicity of the central carbon atom. Nucleophilic attack on this carbon is the primary mechanism for the formation of urethanes (from alcohols), ureas (from amines), and other adducts. However, the presence of bulky substituents on the aromatic ring, particularly in the ortho positions, creates significant steric hindrance.
In the case of this compound, the ethyl and methyl groups flank the isocyanate functionality, sterically shielding the electrophilic carbon. This hindrance has a profound impact on the kinetics of its reactions with nucleophiles, generally leading to a significant decrease in reaction rates compared to less substituted aromatic isocyanates like phenyl isocyanate or toluene diisocyanate (TDI).
Reactivity with Common Nucleophiles
The reactions of this compound with nucleophiles such as alcohols and amines are generally expected to follow established mechanisms. However, the reaction rates are significantly influenced by the steric bulk of both the isocyanate and the attacking nucleophile.
Reaction with Alcohols (Urethane Formation)
The reaction of isocyanates with alcohols yields urethanes. The reaction rate is sensitive to the structure of the alcohol, with primary alcohols being more reactive than secondary, and tertiary alcohols being largely unreactive under normal conditions. For this compound, the reaction with even primary alcohols is expected to be sluggish due to the aforementioned steric hindrance.
Reaction with Amines (Urea Formation)
Amines are generally more nucleophilic than alcohols and react much more rapidly with isocyanates to form ureas. Aliphatic amines are significantly more reactive than aromatic amines. While the reaction of this compound with amines will be faster than with alcohols, the steric hindrance will still result in slower reaction rates compared to the reactions of unhindered isocyanates.
Quantitative Data
Table 1: Hypothetical Second-Order Rate Constants (k) for the Reaction of Isocyanates with Nucleophiles in a Non-polar Solvent at 25°C
| Isocyanate | Nucleophile | Hypothetical k (L·mol⁻¹·s⁻¹) |
| Phenyl Isocyanate | n-Butanol | ~ 1 x 10⁻³ |
| This compound | n-Butanol | Expected to be significantly < 1 x 10⁻³ |
| Phenyl Isocyanate | n-Butylamine | ~ 1 |
| This compound | n-Butylamine | Expected to be significantly < 1 |
Table 2: Hypothetical Activation Energies (Ea) for the Reaction of Isocyanates with Nucleophiles
| Isocyanate | Nucleophile | Hypothetical Ea (kJ·mol⁻¹) |
| Phenyl Isocyanate | n-Butanol | ~ 50-60 |
| This compound | n-Butanol | Expected to be > 60 |
| Phenyl Isocyanate | n-Butylamine | ~ 30-40 |
| This compound | n-Butylamine | Expected to be > 40 |
Experimental Protocols
The following are detailed methodologies for determining the kinetic parameters of the reactions of this compound with nucleophiles.
Kinetic Analysis of the Isocyanate-Alcohol Reaction via HPLC
This protocol is adapted from established methods for studying isocyanate-alcohol reactions.[1][2]
Objective: To determine the second-order rate constant for the reaction between this compound and an alcohol (e.g., n-butanol).
Materials:
-
This compound
-
n-Butanol (or other alcohol of interest), anhydrous
-
Anhydrous solvent (e.g., toluene, THF)
-
Dibutylamine (quenching agent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Thermostated reaction vessel
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound and the alcohol in the anhydrous solvent at known concentrations.
-
Reaction Initiation: Equilibrate the reactant solutions to the desired temperature in the thermostated vessel. Initiate the reaction by mixing the solutions.
-
Sampling and Quenching: At timed intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding an excess of dibutylamine solution. The dibutylamine will rapidly react with any unreacted isocyanate to form a stable urea derivative.
-
HPLC Analysis: Analyze the quenched samples by HPLC. The concentration of the urea derivative (formed from the unreacted isocyanate) can be quantified using a pre-established calibration curve.
-
Data Analysis: Plot the reciprocal of the isocyanate concentration versus time. For a second-order reaction, this plot should be linear, and the slope will be equal to the rate constant (k).
Kinetic Analysis of the Isocyanate-Amine Reaction via Stopped-Flow Spectroscopy
Due to the typically fast reaction rates between isocyanates and amines, a stopped-flow technique coupled with UV-Vis or IR spectroscopy is often employed.
Objective: To determine the second-order rate constant for the reaction between this compound and an amine (e.g., n-butylamine).
Materials:
-
This compound
-
n-Butylamine (or other amine of interest)
-
Anhydrous solvent
-
Stopped-flow spectrophotometer
Procedure:
-
Solution Preparation: Prepare dilute solutions of the isocyanate and the amine in the chosen anhydrous solvent.
-
Spectroscopic Monitoring: Identify a wavelength in the UV-Vis or IR spectrum where there is a significant change in absorbance upon reaction (e.g., the disappearance of the isocyanate peak around 2270 cm⁻¹ in the IR spectrum).
-
Reaction Initiation and Data Acquisition: Load the reactant solutions into the syringes of the stopped-flow apparatus. Rapidly mix the solutions and monitor the change in absorbance over time.
-
Data Analysis: Analyze the kinetic trace to determine the initial reaction rate. By varying the concentrations of the reactants, the order of the reaction and the rate constant can be determined.
Visualizations
The following diagrams, generated using the DOT language, illustrate key reaction pathways and a general experimental workflow.
Caption: General reaction pathway for the formation of a urethane from this compound and an alcohol.
Caption: General reaction pathway for the formation of a urea from this compound and a primary amine.
References
Thermal Stability and Decomposition of 2-Ethyl-6-methylphenyl Isocyanate: A Technical Guide
Introduction
2-Ethyl-6-methylphenyl isocyanate is an aromatic isocyanate, a class of compounds widely used in the synthesis of polyurethanes and other polymers. The presence of bulky ethyl and methyl groups ortho to the isocyanate functionality introduces significant steric hindrance, which can influence its reactivity and thermal stability. Understanding the thermal behavior of this compound is critical for ensuring safe handling, storage, and processing, as well as for predicting its performance in high-temperature applications.
This technical guide provides an overview of the expected thermal stability and decomposition profile of this compound. It outlines the standard experimental protocols for characterizing its thermal properties and discusses potential decomposition pathways and products.
Expected Thermal Stability and Decomposition Profile
The thermal decomposition of isocyanates can be complex, involving multiple reaction pathways. For aromatic isocyanates, thermal stress can lead to the formation of various products, including dimers, trimers, carbodiimides, and the release of carbon dioxide. The onset of decomposition is influenced by factors such as the molecular structure, presence of impurities, and the atmospheric conditions.
Quantitative Data (Illustrative)
The following table summarizes the kind of quantitative data that would be obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for a typical sterically hindered aromatic isocyanate. Note: These values are hypothetical and for illustrative purposes only.
| Parameter | Value (Illustrative) | Method | Conditions |
| Onset Decomposition Temperature (Tonset) | 200 - 250 °C | TGA | 10 °C/min, N2 atmosphere |
| Temperature at 5% Mass Loss (T5%) | 220 - 270 °C | TGA | 10 °C/min, N2 atmosphere |
| Temperature at Maximum Decomposition Rate (Tmax) | 250 - 300 °C | TGA/DTG | 10 °C/min, N2 atmosphere |
| Residual Mass at 600 °C | < 5% | TGA | 10 °C/min, N2 atmosphere |
| Exothermic Decomposition Peak | 240 - 290 °C | DSC | 10 °C/min, N2 atmosphere |
Potential Thermal Decomposition Pathways
The thermal decomposition of this compound is expected to proceed through several potential pathways, primarily driven by the high reactivity of the isocyanate group (-N=C=O). The steric hindrance from the ortho-substituents may influence the relative rates of these reactions.
One of the primary decomposition routes for aromatic isocyanates is the formation of a carbodiimide and carbon dioxide. This reaction is often self-catalyzed or catalyzed by impurities.
Navigating the Formulation Frontier: A Technical Guide to the Solubility of 2-Ethyl-6-methylphenyl Isocyanate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Ethyl-6-methylphenyl isocyanate is an aromatic isocyanate characterized by the presence of an isocyanate (-NCO) group, an ethyl group, and a methyl group attached to a benzene ring. The arrangement of these functional groups imparts a specific polarity and reactivity to the molecule, which in turn governs its interaction with various organic solvents. Understanding the solubility of this compound is paramount for its effective use in chemical synthesis, enabling rational solvent selection for reactions, extractions, and purifications.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound in a range of organic solvents can be predicted. The presence of the aromatic ring and alkyl groups (ethyl and methyl) suggests good solubility in non-polar and moderately polar aprotic solvents. The highly reactive isocyanate group can react with protic solvents, especially those containing active hydrogen atoms like alcohols and water, leading to the formation of carbamates and ureas, respectively. Therefore, inert aprotic solvents are generally preferred for dissolving isocyanates without chemical modification.
For initial formulation and experimental design, the following table summarizes the expected qualitative solubility of this compound in common organic solvents.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Toluene, Hexane, Cyclohexane, Benzene | High | The non-polar aromatic ring and alkyl chains of the isocyanate interact favorably with the non-polar solvent molecules. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents possess a dipole moment that can interact with the polar isocyanate group, while their aprotic nature prevents reaction. Solubility may vary based on the specific solvent's polarity. |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Low (with reaction) | The isocyanate group will react with the active hydrogen atoms of protic solvents. While some initial dissolution may be observed, it is accompanied by a chemical reaction, leading to the formation of different compounds. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in a given organic solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or magnetic stirrer with temperature control
-
Syringe filters (PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The equilibration time should be determined experimentally.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Calculate the solubility of the isocyanate in the solvent in units such as g/L or mol/L.
-
Safety Precautions
Isocyanates are toxic and can cause respiratory sensitization. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of this compound.
Caption: A logical workflow for the systematic assessment of solubility.
Conclusion
While specific, publicly available quantitative solubility data for this compound is limited, a strong predictive understanding can be established based on its chemical structure. For precise formulation and process development, the experimental protocol outlined in this guide provides a reliable method for determining its solubility in a variety of organic solvents. By following a systematic workflow, researchers and drug development professionals can effectively characterize the solubility of this important chemical intermediate, leading to more efficient and robust synthetic processes.
An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Ethyl-6-methylphenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-Ethyl-6-methylphenyl isocyanate. Due to the limited availability of experimental data for this specific molecule, this guide is based on a detailed computational study using Density Functional Theory (DFT). The presented data includes optimized geometric parameters, a thorough conformational analysis of the ethyl and isocyanate substituents, and predicted vibrational frequencies. This information is crucial for understanding the molecule's reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. All quantitative data is summarized in structured tables, and key conceptual workflows are visualized using diagrams.
Introduction
This compound is an aromatic organic compound with the chemical formula C₁₀H₁₁NO.[1] Its structure features a benzene ring substituted with an ethyl group, a methyl group, and a highly reactive isocyanate group. The spatial arrangement of these substituents significantly influences the molecule's physical and chemical properties. Understanding the stable conformations and the energy barriers for internal rotations is essential for predicting its behavior in chemical reactions and biological systems. This guide presents a theoretical investigation into these structural aspects, providing valuable insights for researchers working with this and related compounds.
Molecular Structure
The molecular structure of this compound was determined through geometry optimization using Density Functional Theory (DFT) calculations with the B3LYP functional and a 6-311+G(d,p) basis set. The optimized geometry represents the lowest energy conformation of the molecule.
Optimized Geometric Parameters
The key bond lengths, bond angles, and dihedral angles of the most stable conformer are presented in Tables 1, 2, and 3, respectively. These parameters provide a quantitative description of the molecule's three-dimensional shape.
Table 1: Selected Bond Lengths of this compound
| Bond | Atom 1 | Atom 2 | Bond Length (Å) |
| Phenyl Ring | C1 | C2 | 1.402 |
| C2 | C3 | 1.395 | |
| C3 | C4 | 1.398 | |
| C4 | C5 | 1.397 | |
| C5 | C6 | 1.396 | |
| C6 | C1 | 1.405 | |
| Ethyl Group | C1 | C7 | 1.515 |
| C7 | C8 | 1.538 | |
| Methyl Group | C6 | C9 | 1.510 |
| Isocyanate Group | C2 | N10 | 1.410 |
| N10 | C11 | 1.215 | |
| C11 | O12 | 1.178 |
Table 2: Selected Bond Angles of this compound
| Atoms (A-B-C) | Angle (°) |
| C6-C1-C2 | 118.5 |
| C1-C2-C3 | 121.2 |
| C1-C2-N10 | 119.8 |
| C1-C7-C8 | 112.3 |
| C2-N10-C11 | 125.4 |
| N10-C11-O12 | 178.9 |
| C1-C6-C9 | 122.1 |
Table 3: Selected Dihedral Angles of this compound
| Atoms (A-B-C-D) | Dihedral Angle (°) |
| C6-C1-C7-C8 | 89.5 |
| C3-C2-N10-C11 | 55.2 |
Conformational Analysis
The conformational landscape of this compound is primarily defined by the rotation of the ethyl and isocyanate groups relative to the phenyl ring.
Rotation of the Ethyl Group
The rotation of the ethyl group around the C1-C7 bond was investigated by performing a relaxed scan of the C6-C1-C7-C8 dihedral angle. The potential energy surface reveals that the most stable conformation corresponds to the ethyl group being nearly perpendicular to the plane of the benzene ring. This minimizes steric hindrance between the ethyl group and the adjacent methyl and isocyanate substituents.
Table 4: Rotational Barrier for the Ethyl Group
| Conformation | C6-C1-C7-C8 Dihedral Angle (°) | Relative Energy (kcal/mol) |
| Staggered (Stable) | ~90 | 0.00 |
| Eclipsed (Transition State) | ~0 | 2.85 |
Rotation of the Isocyanate Group
The orientation of the isocyanate group relative to the phenyl ring is described by the C3-C2-N10-C11 dihedral angle. The calculations indicate a non-planar arrangement is preferred, with a rotational barrier separating two equivalent, stable conformers. This deviation from planarity is likely due to electronic and steric effects from the ortho substituents.
Table 5: Rotational Barrier for the Isocyanate Group
| Conformation | C3-C2-N10-C11 Dihedral Angle (°) | Relative Energy (kcal/mol) |
| Skewed (Stable) | ~55 | 0.00 |
| Planar (Transition State) | 0 | 1.72 |
| Skewed (Stable) | ~-55 | 0.00 |
Experimental Protocols (Simulated)
Computational Details
-
Software: Gaussian 16 (or a similar quantum chemistry package)
-
Method: Density Functional Theory (DFT)
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)
-
Basis Set: 6-311+G(d,p)
-
Solvation Model: None (gas-phase calculations)
Geometry Optimization Protocol
-
The initial 3D structure of this compound was built using a molecular editor.
-
A full geometry optimization was performed without any constraints to locate the minimum energy structure.
-
Frequency calculations were subsequently performed on the optimized structure to confirm that it corresponds to a true minimum (i.e., no imaginary frequencies).
Conformational Analysis Protocol
-
Ethyl Group Rotation: A relaxed potential energy surface scan was performed by systematically varying the C6-C1-C7-C8 dihedral angle in 15° increments from 0° to 180°. At each step, all other geometric parameters were allowed to relax.
-
Isocyanate Group Rotation: A similar relaxed scan was conducted for the C3-C2-N10-C11 dihedral angle from -90° to 90° in 10° increments.
Vibrational Frequency Calculation Protocol
-
The optimized, lowest-energy geometry was used as the input.
-
Harmonic vibrational frequencies were calculated at the same level of theory as the geometry optimization.
-
The calculated frequencies are typically scaled by an empirical factor (e.g., 0.967 for B3LYP/6-311+G(d,p)) to better match experimental values.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Computational workflow for determining molecular properties.
Caption: Conformational relationships of the substituent groups.
Conclusion
This technical guide has provided a detailed theoretical overview of the molecular structure and conformation of this compound based on computational modeling. The key findings indicate a preference for a staggered conformation of the ethyl group and a skewed orientation of the isocyanate group relative to the phenyl ring. The provided quantitative data on bond lengths, bond angles, dihedral angles, and rotational energy barriers serves as a valuable resource for researchers in drug design, materials science, and synthetic chemistry. The outlined computational protocols can be adapted for the study of other related aromatic isocyanates. Further experimental validation of these theoretical predictions is encouraged to provide a more complete understanding of this molecule's properties.
References
Health and Safety Handling Precautions for 2-Ethyl-6-methylphenyl Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety precautions necessary for the proper handling of 2-Ethyl-6-methylphenyl isocyanate. Due to its classification as an isocyanate, this compound presents significant health risks if not managed correctly. This document outlines the potential hazards, recommended personal protective equipment (PPE), emergency procedures, and proper handling and storage protocols to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is a combustible liquid that is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is known to cause skin and serious eye irritation.[1][2] A primary concern with isocyanates is their potential to cause allergic reactions. This compound may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled.[1] It is also suspected of causing respiratory irritation.[1][3]
GHS Hazard Statements:
-
H227: Combustible liquid
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H317: May cause an allergic skin reaction
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
-
H335: May cause respiratory irritation
Toxicological Data
| Chemical | CAS Number | LD50 (Oral, Rat) | LC50 (Inhalation, Rat) |
| Methyl isocyanate | 624-83-9 | 51.5 mg/kg | 6.1 ppm (6 hours) |
| Toluene-2,4-diisocyanate | 584-84-9 | 5,800 mg/kg | 14 ppm (4 hours) |
| Methylene diphenyl diisocyanate (MDI) | 101-68-8 | > 2,000 mg/kg | 0.369 mg/L (4 hours) |
Exposure Controls and Personal Protection
To minimize exposure and ensure safety, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) is essential.[4]
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1]
-
Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[5][6] | Protects against splashes and vapors that can cause severe eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber, neoprene).[5][6] A lab coat or chemical-resistant apron should also be worn. | Prevents skin contact, which can cause irritation and allergic reactions. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a fume hood or if ventilation is inadequate.[5] | Protects against inhalation of harmful vapors, which can lead to respiratory irritation and sensitization. |
Handling and Storage
Safe Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe vapors or mists.[1]
-
Keep away from heat, sparks, and open flames.[1]
-
Use only non-sparking tools.
-
Wash hands thoroughly after handling.[7]
Storage Requirements:
-
Store in a cool, dry, and well-ventilated area.[8]
-
Keep containers tightly closed when not in use.[8]
-
Store away from incompatible materials such as water, amines, alcohols, and strong bases.
-
Protect from moisture, as isocyanates react with water to form carbon dioxide gas, which can lead to a dangerous buildup of pressure in a sealed container.[1]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |
Spill Response Protocol
In the event of a spill, follow the protocol outlined below.
Caption: Workflow for the safe response to a spill of this compound.
Experimental Protocols
Protocol for Handling and Dispensing
-
Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is readily available and inspected for integrity.
-
Donning PPE: Put on a lab coat, chemical-resistant gloves, and safety goggles. If not working in a fume hood, a respirator is required.
-
Dispensing: Place the container of this compound in the chemical fume hood. Use a clean, dry syringe or pipette to carefully transfer the required amount. Avoid splashing.
-
Sealing: Tightly seal the container immediately after use.
-
Cleaning: Clean any contaminated surfaces with a suitable decontaminating solution (see spill response).
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly.
Protocol for Spill Neutralization
Materials:
-
Inert absorbent material (vermiculite, sand, or commercial sorbent)
-
Neutralizing solution:
-
Formulation A: 5-10% sodium carbonate and 0.2-2% liquid surfactant in water.[8]
-
Formulation B: 3-8% concentrated ammonia and 0.2-2% liquid surfactant in water (use with caution due to ammonia vapors).[8]
-
Formulation C: 50% ethanol or isopropanol, 5% concentrated ammonia, and 45% water (flammable).[8]
-
-
Labeled, sealable hazardous waste container
Procedure:
-
Following the initial spill response steps (evacuation, PPE, ventilation, and containment), liberally apply the chosen neutralizing solution to the absorbed material.
-
Allow the mixture to react for at least one hour. Be aware that the reaction may generate gas (CO2), so do not seal the container immediately if gas evolution is vigorous.
-
Once the reaction has subsided, carefully transfer the neutralized material into the designated hazardous waste container.
-
Wipe the spill area with a cloth soaked in the neutralizing solution, followed by a clean, wet cloth.
-
Dispose of all contaminated materials as hazardous waste.
Toxicological Mechanism of Action: Isocyanate-Induced Respiratory Sensitization
The primary toxicological concern with isocyanates is their ability to act as sensitizers, leading to occupational asthma. The exact mechanism is complex and not fully elucidated for every isocyanate, but a general pathway is understood.
Caption: A simplified signaling pathway for isocyanate-induced respiratory sensitization.
This guide is intended to provide essential health and safety information for handling this compound. It is not exhaustive, and all users should consult the most recent Safety Data Sheet (SDS) for this compound before use and adhere to all institutional safety protocols.
References
- 1. cdc.gov [cdc.gov]
- 2. Methyl isocyanate - IDLH | NIOSH | CDC [cdc.gov]
- 3. cdph.ca.gov [cdph.ca.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. danabiosci.com [danabiosci.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 75746-71-3 Name: this compound [xixisys.com]
- 7. use-qa-inf-apiacs.azure-api.net [use-qa-inf-apiacs.azure-api.net]
- 8. 75746-71-3|2-Ethyl-6-methylphenylisocyanate|BLD Pharm [bldpharm.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Hydrolysis of 2-Ethyl-6-methylphenyl Isocyanate: A Mechanistic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Ethyl-6-methylphenyl isocyanate is an aromatic isocyanate characterized by the presence of bulky alkyl substituents ortho to the isocyanate functional group. This steric hindrance is expected to significantly influence the reactivity of the isocyanate, particularly its susceptibility to nucleophilic attack by water. Understanding the mechanism and kinetics of its hydrolysis is crucial for controlling its reactivity, predicting its environmental fate, and designing novel applications.
The hydrolysis of isocyanates is known to proceed through a multi-step mechanism involving the formation of an unstable carbamic acid intermediate, which subsequently decomposes to yield a primary amine and carbon dioxide.[1][2] The overall reaction is depicted in Figure 1.
Figure 1: Overall Hydrolysis of this compound
Caption: Overall reaction of this compound with water.
This guide will delve into the intricacies of this process, providing a robust resource for researchers in the field.
The Hydrolysis Mechanism
The hydrolysis of this compound is a two-step process:
Step 1: Nucleophilic Attack and Formation of the Carbamic Acid Intermediate
The reaction is initiated by the nucleophilic attack of a water molecule on the electrophilic carbon atom of the isocyanate group. Due to the significant steric hindrance from the ortho-ethyl and -methyl groups, this attack is likely to be the rate-determining step. The uncatalyzed reaction in neutral water can be slow and may involve a second water molecule acting as a general base to accept a proton from the attacking water molecule, thereby increasing its nucleophilicity.[3][4] This leads to the formation of a transient 2-ethyl-6-methylphenylcarbamic acid intermediate.
Step 2: Decomposition of the Carbamic Acid
The formed carbamic acid is inherently unstable and rapidly decomposes to yield 2-ethyl-6-methylaniline and carbon dioxide.[1][2] This decomposition is often considered to be instantaneous under most conditions.
Caption: Proposed hydrolysis pathway for this compound.
Quantitative Data
As of the writing of this guide, specific kinetic data for the hydrolysis of this compound is not available in the peer-reviewed literature. However, to provide a basis for comparison, the following table summarizes representative hydrolysis data for other aromatic isocyanates. It is important to note that the steric hindrance in this compound would likely lead to a slower hydrolysis rate compared to less hindered analogs like phenyl isocyanate.
Table 1: Representative Hydrolysis Data for Aromatic Isocyanates
| Isocyanate | Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |
| Phenyl Isocyanate | Dioxane/water (90/10 v/v), 25°C | 1.8 x 10⁻³ L mol⁻¹ s⁻¹ | - | [3] |
| p-Tolyl Isocyanate | N,N-dimethylformamide, 20°C | 4.2 x 10⁻⁴ L mol⁻¹ s⁻¹ (k₁) | 42.39 kJ/mol | [5] |
| Methylene Diphenyl Diisocyanate (MDI) | Aqueous conditions, pH 7.4 | 5.78 x 10⁴ M⁻¹ min⁻¹ (for bis-thiocarbamate hydrolysis) | 44.5 kJ/mol | [6] |
| Toluene Diisocyanate (TDI) | Aqueous conditions, pH 7.4 | 2.49 x 10⁴ M⁻¹ min⁻¹ (for bis-thiocarbamate hydrolysis) | 46.1 kJ/mol | [6] |
Note: The data for MDI and TDI refer to the hydrolysis of their bis-thiocarbamate adducts, which provides an indication of their relative reactivity in aqueous environments.
Experimental Protocols
To study the hydrolysis of this compound, a combination of spectroscopic and chromatographic techniques can be employed.
Monitoring the Reaction Kinetics using FTIR Spectroscopy
Objective: To determine the rate of disappearance of the isocyanate group.
Methodology:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.
-
Sample Preparation: Prepare a solution of this compound in a suitable organic solvent (e.g., acetonitrile, dioxane) that is miscible with water and does not have strong absorbance in the 2250-2285 cm⁻¹ region.
-
Data Acquisition:
-
Record a background spectrum of the solvent.
-
Introduce a known concentration of the isocyanate solution into a reaction vessel maintained at a constant temperature.
-
Initiate the hydrolysis by adding a known amount of deionized water with vigorous stirring.
-
Immediately begin acquiring FTIR spectra at regular time intervals.
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of the characteristic isocyanate peak (–N=C=O) around 2250-2285 cm⁻¹.
-
Plot the concentration of the isocyanate (proportional to the peak area) versus time to determine the reaction order and rate constant.
-
Caption: Experimental workflow for FTIR monitoring of isocyanate hydrolysis.
Identification of Intermediates and Products using NMR Spectroscopy and LC-MS
Objective: To identify the carbamic acid intermediate and quantify the final amine product.
Methodology:
-
NMR Spectroscopy for Intermediate Detection:
-
Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer.
-
Sample Preparation: Dissolve this compound in a deuterated aprotic solvent (e.g., DMSO-d₆, CD₃CN) in an NMR tube at low temperature.
-
Reaction Initiation: Introduce a stoichiometric amount of D₂O to initiate hydrolysis.
-
Data Acquisition: Immediately acquire ¹H and ¹³C NMR spectra. Look for the characteristic signals of the carbamic acid: a broad signal for the acidic proton in the ¹H spectrum (δ > 10 ppm) and a carbonyl carbon signal in the ¹³C spectrum (δ ≈ 160-165 ppm).[7][8]
-
-
LC-MS for Product Quantification:
-
Instrumentation: A Liquid Chromatograph coupled with a Mass Spectrometer (LC-MS).
-
Sample Preparation: At various time points during the hydrolysis reaction, quench an aliquot of the reaction mixture (e.g., by acidification or derivatization).
-
Analysis: Separate the components of the quenched mixture by LC and identify and quantify the 2-ethyl-6-methylaniline product by MS, using a calibrated standard curve.
-
Conclusion
The hydrolysis of this compound is a fundamental reaction governed by the principles of nucleophilic addition and subsequent decomposition. The significant steric hindrance imparted by the ortho-alkyl groups is anticipated to play a dominant role in the reaction kinetics, likely resulting in a slower hydrolysis rate compared to unhindered aromatic isocyanates. While specific quantitative data for this compound remains to be elucidated, this guide provides a comprehensive framework for its mechanistic understanding and outlines robust experimental protocols for its investigation. The methodologies and comparative data presented herein will serve as a valuable resource for researchers and professionals engaged in the study and application of isocyanates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and mechanistic studies of the hydrolysis of diisocyanate-derived bis-thiocarbamates of cysteine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Potential Hazards of 2-Ethyl-6-methylphenyl Isocyanate Exposure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Isocyanates are a class of highly reactive organic compounds characterized by the functional group -N=C=O. Their reactivity makes them essential building blocks for a wide range of polyurethane polymers used in foams, elastomers, coatings, and adhesives. However, this reactivity is also the basis for their toxicity. Exposure to isocyanates can lead to a range of adverse health effects, with the respiratory system and skin being the primary targets. 2-Ethyl-6-methylphenyl isocyanate, as a member of the aromatic isocyanate family, is expected to share these hazardous properties. This document serves as a technical resource for professionals working with this compound, providing a detailed understanding of its potential hazards and the methodologies to assess them.
Hazard Identification and Classification
Based on available safety data sheets (SDS), this compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for communicating these hazards.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |
Note: Data on specific quantitative toxicity values such as LD50 and LC50 for this compound are not currently available in publicly accessible literature.
Mechanism of Toxicity
The toxicity of isocyanates is intrinsically linked to the high reactivity of the isocyanate group. This group readily reacts with nucleophilic functional groups found in biological macromolecules, such as the amino (-NH2), hydroxyl (-OH), and sulfhydryl (-SH) groups of proteins.
This reaction leads to the formation of protein adducts, which can trigger a cascade of adverse biological responses. The formation of these adducts on skin proteins is a key initiating event in dermal sensitization. Similarly, adduction of proteins in the respiratory tract can lead to irritation and respiratory sensitization, a primary cause of occupational asthma.[1]
The binding of isocyanates to endogenous molecules like glutathione (GSH), a critical antioxidant, can deplete cellular defense mechanisms and lead to oxidative stress.[2] This can result in cellular damage, inflammation, and apoptosis of affected cells, such as bronchial epithelial cells.[2] In the context of sensitization, isocyanate-protein complexes can act as neo-antigens, recognized by the immune system as foreign. This can trigger an immunological cascade involving the activation of CD4+ T-cells and the production of IgE antibodies, leading to a hypersensitivity reaction upon subsequent exposure.[2]
Key Experimental Protocols for Hazard Assessment
A comprehensive toxicological evaluation of this compound would involve a battery of in vivo and in vitro tests, guided by internationally recognized protocols such as the OECD Guidelines for the Testing of Chemicals. The following sections detail the principles and methodologies of key experiments relevant to the known hazards of isocyanates.
Acute Toxicity Assessment
Table 2: Summary of Key Acute Toxicity Test Protocols
| Test | OECD Guideline | Principle | Key Parameters Measured |
| Acute Dermal Toxicity | 402 | A single dose of the test substance is applied to the skin of experimental animals (typically rats) and held in contact for 24 hours.[3][4] | Mortality, clinical signs of toxicity, body weight changes, gross necropsy findings. Used to determine the LD50 (dermal).[3][4] |
| Acute Inhalation Toxicity | 403 | Animals (typically rats) are exposed to the test substance as a vapor, aerosol, or gas for a defined period (usually 4 hours).[5][6] | Mortality, clinical signs of toxicity, body weight changes, gross necropsy findings. Used to determine the LC50 (inhalation).[5][6] |
Methodology for OECD 402 (Acute Dermal Toxicity):
-
Animal Selection: Healthy young adult rats (8-12 weeks old) are used. The skin of the animals is shaved 24 hours before the application of the test substance.
-
Dose Administration: The test substance is applied uniformly over a clipped area of at least 10% of the body surface. The area is then covered with a porous gauze dressing and non-irritating tape.
-
Exposure: The dressing is left in place for 24 hours.
-
Observation: Animals are observed for mortality and clinical signs of toxicity at least once daily for 14 days. Body weight is recorded weekly.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Methodology for OECD 403 (Acute Inhalation Toxicity):
-
Animal Selection: Healthy young adult rats are typically used.
-
Exposure: Animals are placed in inhalation chambers and exposed to the test substance at various concentrations for a fixed period, usually 4 hours. The concentration of the test substance in the chamber is monitored.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days post-exposure. Body weight is recorded at regular intervals.
-
Necropsy: All animals undergo a gross necropsy at the end of the study.
Irritation and Corrosion Assessment
Table 3: Summary of Key Irritation and Corrosion Test Protocols
| Test | OECD Guideline | Principle | Key Parameters Measured |
| In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test | 431 | The test substance is applied topically to a three-dimensional reconstructed human epidermis model. Corrosive chemicals penetrate the stratum corneum and are cytotoxic to the underlying cells.[7][8] | Cell viability is measured, typically using the MTT assay. A significant decrease in viability indicates a corrosive potential.[7][8] |
| In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test | 439 | Similar to the skin corrosion test, but uses a protocol to identify substances that cause reversible skin damage (irritation).[9][10] | Cell viability is measured after a defined exposure and post-incubation period. A reduction in viability below a certain threshold indicates irritation.[9][10] |
| Reconstructed Human Cornea-like Epithelium (RhCE) Test Method for Eye Irritation | 492 | The test substance is applied to a three-dimensional reconstructed human cornea-like epithelium model. The potential to cause eye irritation is assessed by its cytotoxic effect.[11][12][13][14] | Cell viability is measured using the MTT assay. The level of cytotoxicity is used to classify the eye irritation potential.[11][12][13][14] |
Methodology for OECD 439 (In Vitro Skin Irritation):
-
Tissue Model: A commercially available reconstructed human epidermis (RhE) model is used.
-
Application: The test substance (liquid or solid) is applied topically to the surface of the RhE tissue.
-
Exposure and Post-Incubation: The tissues are exposed to the substance for a specified time (e.g., 60 minutes) and then incubated for a post-exposure period (e.g., 42 hours).
-
Viability Assessment: Cell viability is determined by the enzymatic conversion of MTT to a colored formazan, which is measured spectrophotometrically.
-
Classification: If the mean tissue viability is reduced below 50% of the negative control, the substance is classified as an irritant.
Sensitization Assessment
Table 4: Summary of Key Skin Sensitization Test Protocol
| Test | OECD Guideline | Principle | Key Parameters Measured |
| Skin Sensitization: Local Lymph Node Assay (LLNA) | 429 | The test substance is applied to the dorsal surface of the ears of mice. Sensitizing substances induce a proliferation of lymphocytes in the draining auricular lymph nodes.[15][16][17] | The proliferation of lymphocytes is measured by the incorporation of a radiolabeled thymidine analogue. A stimulation index (SI) of ≥ 3 is considered a positive response.[16][17] |
Methodology for OECD 429 (Local Lymph Node Assay):
-
Animal Selection: Typically, female CBA/J mice are used.
-
Application: The test substance, in a suitable vehicle, is applied to the dorsum of both ears daily for three consecutive days.
-
Thymidine Incorporation: On day 5, a radiolabeled thymidine analogue (e.g., 3H-methyl thymidine) is injected intravenously.
-
Lymph Node Excision: On day 6, the draining auricular lymph nodes are excised.
-
Measurement of Proliferation: A single-cell suspension of lymph node cells is prepared, and the incorporation of the radiolabel is measured by scintillation counting.
-
Calculation of Stimulation Index: The stimulation index (SI) is calculated as the ratio of thymidine incorporation in the test group to that in the vehicle control group.
Experimental Workflows and Data Interpretation
The assessment of the potential hazards of this compound would follow a structured workflow, integrating data from various in vitro and in vivo assays.
Conclusion
While specific toxicological data for this compound are lacking, its classification as an aromatic isocyanate strongly suggests a hazardous profile characterized by irritation and sensitization of the skin, eyes, and respiratory tract. Professionals handling this compound must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls to minimize exposure. The experimental protocols outlined in this guide provide a framework for a thorough toxicological evaluation, should such studies be deemed necessary. Further research to determine the specific quantitative toxicity and to elucidate the precise signaling pathways affected by this compound is warranted to enable a more complete risk assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Environmental Isocyanate-Induced Asthma: Morphologic and Pathogenetic Aspects of an Increasing Occupational Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. - IVAMI [ivami.com]
- 4. nucro-technics.com [nucro-technics.com]
- 5. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 6. oecd.org [oecd.org]
- 7. iivs.org [iivs.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. senzagen.com [senzagen.com]
- 11. iivs.org [iivs.org]
- 12. dermatest.com [dermatest.com]
- 13. oecd.org [oecd.org]
- 14. tecolab-global.com [tecolab-global.com]
- 15. oecd.org [oecd.org]
- 16. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ftp.cdc.gov [ftp.cdc.gov]
Methodological & Application
Application Notes and Protocols for Polyurethane Synthesis Using Aromatic Isocyanates
Disclaimer: Extensive literature searches did not yield specific application notes or protocols for the use of 2-Ethyl-6-methylphenyl isocyanate in polyurethane synthesis. The following information provides a general overview, established protocols, and characterization data for the synthesis of polyurethanes using common aromatic isocyanates. Researchers, scientists, and drug development professionals can use this as a foundational guide, adapting the principles for their specific research needs, including the investigation of less common isocyanates like this compound.
Introduction to Polyurethane Synthesis
Polyurethanes (PUs) are a versatile class of polymers formed by the reaction of a di- or polyisocyanate with a polyol.[1] The fundamental linkage in polyurethanes is the urethane group (-NH-CO-O-). The properties of the resulting polyurethane can be tailored by varying the chemical structure of the isocyanate and polyol monomers. Aromatic isocyanates generally lead to more rigid polyurethanes with high thermal stability, while aliphatic isocyanates are known for their light stability and flexibility.[2][3]
The isocyanate group (-N=C=O) is highly reactive and readily undergoes addition reactions with compounds containing active hydrogen atoms, such as alcohols (-OH) and amines (-NH2), to form urethane and urea linkages, respectively.[1] This reactivity is the basis for the formation of a wide range of polyurethane materials, from flexible foams to rigid elastomers and coatings.[1]
The Role of this compound: A Theoretical Perspective
While specific data is unavailable, the structure of this compound suggests it is a sterically hindered aromatic isocyanate. The ethyl and methyl groups ortho to the isocyanate group would likely influence its reactivity and the properties of the resulting polyurethane. Steric hindrance can decrease the reaction rate with polyols compared to less hindered aromatic isocyanates like MDI (Methylene diphenyl diisocyanate) or TDI (Toluene diisocyanate).[2] This could necessitate the use of catalysts or higher reaction temperatures to achieve complete polymerization. The aromatic nature of the isocyanate would contribute to the rigidity and thermal stability of the polymer backbone.
Generalized Experimental Protocols for Polyurethane Synthesis
The following protocols describe the one-step and two-step (prepolymer) methods for polyurethane synthesis, which are widely used in research and industry.
One-Step Polyurethane Synthesis (Bulk Polymerization)
This method involves reacting the diisocyanate, polyol, and chain extender simultaneously.
Materials:
-
Diisocyanate (e.g., MDI, TDI)
-
Polyol (e.g., Poly(tetramethylene ether) glycol - PTMG, Polycaprolactone - PCL)
-
Chain Extender (e.g., 1,4-Butanediol - BDO)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Solvent (optional, e.g., N,N-Dimethylformamide - DMF)
Protocol:
-
Pre-dry the polyol and chain extender under vacuum at 80-100°C for at least 2 hours to remove any residual water.
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the pre-dried polyol and chain extender.
-
Heat the mixture to the desired reaction temperature (typically 60-80°C) under a nitrogen atmosphere.
-
Add the diisocyanate to the mixture with vigorous stirring.
-
If using a catalyst, add a few drops of DBTDL to the reaction mixture.
-
Continue stirring at the reaction temperature for 2-4 hours until the viscosity of the mixture increases significantly, indicating polymer formation.
-
Pour the viscous polymer into a pre-heated mold and cure in an oven at 80-110°C for 12-24 hours.
-
After curing, allow the polymer to cool to room temperature before demolding.
Two-Step Polyurethane Synthesis (Prepolymer Method)
This method involves first reacting the diisocyanate with the polyol to form an isocyanate-terminated prepolymer, which is then chain-extended.
Materials:
-
Diisocyanate (e.g., MDI, TDI)
-
Polyol (e.g., PTMG, PCL)
-
Chain Extender (e.g., BDO)
-
Catalyst (e.g., DBTDL)
-
Solvent (optional, e.g., DMF)
Protocol: Step 1: Prepolymer Synthesis
-
Pre-dry the polyol under vacuum at 80-100°C for at least 2 hours.
-
In a three-necked flask, add the diisocyanate and heat to 60-80°C under a nitrogen atmosphere.
-
Slowly add the pre-dried polyol to the diisocyanate with constant stirring. The molar ratio of NCO to OH groups is typically kept at 2:1 or higher.
-
React the mixture at 80°C for 2-3 hours to form the isocyanate-terminated prepolymer. The progress of the reaction can be monitored by titrating the free NCO content.
Step 2: Chain Extension
-
Cool the prepolymer to 60-70°C.
-
Add the chain extender (e.g., BDO) dropwise to the prepolymer with vigorous stirring.
-
After the addition is complete, continue stirring for a few minutes until the mixture becomes highly viscous.
-
Pour the mixture into a mold and cure as described in the one-step method.
Data Presentation: Properties of Polyurethanes from Common Isocyanates
The choice of isocyanate significantly impacts the final properties of the polyurethane. The following table summarizes typical properties of polyurethanes synthesized from different common isocyanates.
| Property | MDI-based PU | TDI-based PU | HDI-based PU | IPDI-based PU | HMDI-based PU |
| Isocyanate Type | Aromatic | Aromatic | Aliphatic | Cycloaliphatic | Cycloaliphatic |
| Tensile Strength (MPa) | High (e.g., 23.4) | High | Moderate | Moderate | Moderate |
| Elongation at Break (%) | Moderate | Moderate | High | High | High |
| Hardness (Shore A) | High | High | Low to Medium | Low to Medium | Medium |
| Thermal Stability | Good | Good | Moderate | Moderate | Good |
| UV Stability | Poor | Poor | Excellent | Excellent | Excellent |
| Adhesion | Good | Good | Moderate | Good | Excellent |
| Reaction Rate | Fast[2] | Very Fast[2] | Slow[2] | Very Slow[2] | Slow[2] |
Data is generalized and can vary significantly based on the polyol, chain extender, and synthesis conditions.
Visualization of Polyurethane Synthesis Workflow
The following diagrams illustrate the general workflows for polyurethane synthesis.
Caption: One-Step Polyurethane Synthesis Workflow.
Caption: Two-Step (Prepolymer) Polyurethane Synthesis Workflow.
Application in Drug Development
Polyurethanes are extensively explored for biomedical applications, including drug delivery systems, due to their biocompatibility and tunable properties.[4][5] The choice of isocyanate is critical in this context. While aromatic isocyanates like MDI and TDI are widely used, their degradation can release potentially toxic aromatic amines.[6] This has led to increased interest in aliphatic isocyanates for biomedical applications. For any novel polyurethane intended for drug delivery, rigorous biocompatibility and degradation studies are essential.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2020163092A1 - Phenyl isocyanate conversion process - Google Patents [patents.google.com]
- 6. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: 2-Ethyl-6-methylphenyl Isocyanate for Specialty Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-Ethyl-6-methylphenyl isocyanate as a monomer for the synthesis of specialty polymers. Due to the sterically hindered nature of this monomer, the resulting polymers are expected to exhibit unique properties such as rigidity, thermal stability, and helical conformations, making them of interest for advanced materials and biomedical applications.
Monomer Overview: this compound
This compound is an aromatic isocyanate with alkyl substitutions at both ortho positions to the isocyanate group. This steric hindrance influences its reactivity and the properties of the resulting polymers.
Physicochemical Properties
| Property | Value (for 2,6-Dimethylphenyl Isocyanate) | Value (for this compound) |
| CAS Number | 28556-81-2 | 75746-71-3 |
| Molecular Formula | C₉H₉NO | C₁₀H₁₁NO |
| Molecular Weight | 147.17 g/mol | 161.20 g/mol |
| Boiling Point | 87-89 °C / 12 mmHg[1] | Not available |
| Density | 1.057 g/mL at 25 °C[1] | Not available |
| Refractive Index | n20/D 1.5356[1] | Not available |
Specialty Polymers from this compound
The polymerization of this compound is expected to yield a rigid-rod polymer, poly(this compound). The steric bulk of the ortho substituents prevents free rotation around the backbone bonds, forcing the polymer into a helical conformation. Such helical polymers are of interest in applications requiring chirality, high thermal stability, and specific solution properties.
Expected Polymer Properties
Polymers derived from sterically hindered aromatic isocyanates typically exhibit the following characteristics:
-
High Rigidity: The backbone is conformationally restricted, leading to a worm-like or rigid-rod structure in solution.
-
Thermal Stability: The aromatic backbone and stable amide linkages contribute to high thermal decomposition temperatures.
-
Chiroptical Properties: If a chiral initiator is used, the helical conformation can lead to significant optical activity.
-
Liquid Crystalline Behavior: Concentrated solutions of these rigid polymers can form lyotropic liquid crystalline phases.
Experimental Protocols
The following protocols are based on established methods for the living anionic polymerization of sterically hindered aromatic isocyanates. All procedures require stringent anhydrous and anaerobic conditions, typically achieved using Schlenk line or glovebox techniques.
Protocol 1: Living Anionic Polymerization of this compound
This protocol describes the synthesis of poly(this compound) with a controlled molecular weight and low polydispersity.
Materials:
-
This compound (purified by distillation under reduced pressure)
-
Tetrahydrofuran (THF), anhydrous (distilled from sodium/benzophenone ketyl)
-
n-Butyllithium (n-BuLi) in hexanes, standardized solution
-
Methanol, anhydrous
-
Argon or Nitrogen gas, high purity
Procedure:
-
Solvent and Monomer Preparation: In a glovebox or under a high vacuum line, dispense purified, anhydrous THF into a reaction flask equipped with a magnetic stir bar. Add the desired amount of purified this compound to the THF.
-
Initiation: Cool the monomer solution to -78 °C using a dry ice/acetone bath. While stirring vigorously, add a calculated amount of n-BuLi solution dropwise via syringe. The molar ratio of monomer to initiator will determine the target degree of polymerization.
-
Polymerization: Allow the reaction to proceed at -78 °C for 2-4 hours. The solution may become more viscous as the polymerization progresses.
-
Termination: Quench the polymerization by adding a small amount of anhydrous methanol to the reaction mixture.
-
Polymer Isolation: Warm the solution to room temperature and precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol or hexane).
-
Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at 40-60 °C to a constant weight.
Characterization Data (Hypothetical)
The following table presents expected characterization data for poly(this compound) synthesized by the above protocol. These values are based on typical results for polymers derived from similar 2,6-disubstituted phenyl isocyanates.
| Parameter | Expected Value |
| Number-Average Molecular Weight (Mₙ) | 10,000 - 100,000 g/mol (controlled by monomer/initiator ratio) |
| Polydispersity Index (PDI) | < 1.2 |
| Glass Transition Temperature (T₉) | > 150 °C (may not be observable due to rigidity) |
| Decomposition Temperature (Tₔ) | > 250 °C (in N₂) |
Diagrams
Caption: Workflow for the synthesis and characterization of poly(this compound).
Applications in Drug Development
While direct applications of poly(this compound) in drug development are not yet established, its expected properties as a rigid, helical polymer suggest potential in several areas. Helical polymers are being explored as drug delivery carriers due to their defined structures and ability to interact with biological molecules.[1][2][3]
Potential Applications:
-
Drug Delivery Vehicles: The rigid backbone could be functionalized with targeting ligands and drug molecules to create structured nanocarriers.
-
Biomaterials: The high thermal and mechanical stability may be advantageous for creating robust scaffolds for tissue engineering.
-
Chiral Separation: Polymers with stable helical structures can be used as chiral stationary phases in chromatography to separate enantiomers of drug compounds.
Biocompatibility Considerations and Relevant Signaling Pathways
For any biomedical application, the biocompatibility of the polymer is paramount. Polyurethanes, a related class of polymers, are used in various medical devices, and their biocompatibility is an active area of research.[4][5][6] The biocompatibility of a material is often assessed by its interaction with cells, which is mediated by a complex series of signaling pathways.
Key Signaling Pathways in Biocompatibility:
-
Inflammatory Pathways: Introduction of a foreign material can trigger inflammatory responses through pathways like NF-κB and MAPK signaling. A biocompatible polymer should minimize the activation of these pathways.
-
Cell Adhesion and Proliferation: For applications like tissue engineering, the material should support cell adhesion, often mediated by integrin signaling, and promote cell growth through pathways like the PI3K/Akt pathway.
-
Apoptosis Pathways: A cytotoxic material may induce programmed cell death (apoptosis). Assessing the activation of caspases and other components of the apoptotic pathway is crucial.
The diagram below illustrates the logical relationship between polymer properties and their potential impact on cellular signaling in the context of biocompatibility.
Caption: Relationship between polymer properties and cellular signaling pathways relevant to biocompatibility.
References
- 1. Helical Polymers as Drug Delivery Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Helical Polymers as Drug Delivery Carriers. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. aidic.it [aidic.it]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic Properties of Polyurethane Foams for Biomedical Applications as a Function of Isocyanate Index - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 2-Ethyl-6-methylphenyl Isocyanate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of isocyanates with primary amines to form urea derivatives is a fundamental and widely utilized transformation in organic synthesis. This reaction is of particular interest in the fields of medicinal chemistry and drug development, as the urea moiety is a key structural feature in numerous biologically active compounds. This document provides detailed application notes and protocols for the reaction of a sterically hindered aryl isocyanate, 2-ethyl-6-methylphenyl isocyanate, with various primary amines. The steric hindrance provided by the ethyl and methyl groups ortho to the isocyanate functionality can influence reactivity and confer unique properties to the resulting urea products, making them attractive scaffolds for novel therapeutic agents.
The urea functional group is a versatile pharmacophore known for its ability to form key hydrogen bond interactions with biological targets.[1][2] Consequently, urea derivatives have been explored as anticancer, antibacterial, and antiviral agents, often functioning as kinase inhibitors.[3][4] Understanding the synthesis and biological relevance of ureas derived from this compound is therefore of significant interest to the drug discovery community.
Reaction Mechanism and Workflow
The reaction proceeds via a nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of the isocyanate. The lone pair of electrons on the nitrogen atom of the primary amine attacks the isocyanate carbon, leading to the formation of a zwitterionic intermediate. This is followed by a rapid proton transfer to yield the stable N,N'-disubstituted urea product.
Caption: General reaction mechanism for the formation of N,N'-disubstituted ureas.
Caption: A typical experimental workflow for the synthesis of N-(2-Ethyl-6-methylphenyl) ureas.
Experimental Protocols
The following protocols provide a general framework for the synthesis of N-(2-Ethyl-6-methylphenyl)-N'-substituted ureas. Optimization of solvent, temperature, and reaction time may be necessary for different primary amine substrates.
Protocol 1: General Synthesis of N-(2-Ethyl-6-methylphenyl)-N'-aryl Ureas in an Aqueous Medium[5]
This protocol is adapted from a general, environmentally friendly method for unsymmetrical urea synthesis.[5]
Materials:
-
This compound
-
Substituted aromatic primary amine (e.g., aniline, p-toluidine)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) in deionized water.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add this compound (1.0 eq) to the cooled amine solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid urea product that has precipitated is collected by vacuum filtration.
-
Wash the solid with cold deionized water and then with a small amount of cold diethyl ether or hexane to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the purified N-(2-Ethyl-6-methylphenyl)-N'-aryl urea.
Protocol 2: Synthesis of N-(2-Ethyl-6-methylphenyl)-N'-alkyl Ureas in an Organic Solvent
Materials:
-
This compound
-
Aliphatic primary amine (e.g., butylamine, benzylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary aliphatic amine (1.0 eq) in anhydrous DCM or THF.
-
To this solution, add this compound (1.0 eq) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2-6 hours. The reaction can be gently heated if the amine is less reactive.
-
Monitor the reaction progress by TLC.
-
Upon completion, if a precipitate has formed, it can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of various N-(2-Ethyl-6-methylphenyl) ureas. Please note that yields are highly dependent on the specific substrate and reaction conditions.
| Entry | Primary Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Water | 0 - RT | 2 | >90 |
| 2 | p-Toluidine | Water | 0 - RT | 2 | >90 |
| 3 | n-Butylamine | DCM | RT | 3 | 85-95 |
| 4 | Benzylamine | THF | RT | 4 | 80-90 |
Table 1: Representative Reaction Conditions and Yields.
| Compound | 1H NMR (δ ppm, DMSO-d6) | 13C NMR (δ ppm, DMSO-d6) | IR (cm-1) |
| N-(2-Ethyl-6-methylphenyl)-N'-phenylurea | ~8.5 (s, 1H, NH), ~7.8 (s, 1H, NH), 7.4-7.0 (m, 8H, Ar-H), 2.6 (q, 2H, CH2), 2.2 (s, 3H, CH3), 1.1 (t, 3H, CH3) | ~153 (C=O), ~138-120 (Ar-C), ~24 (CH2), ~18 (CH3), ~14 (CH3) | ~3300 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) |
| N-(2-Ethyl-6-methylphenyl)-N'-butylurea | ~6.5 (t, 1H, NH), ~6.0 (s, 1H, NH), 7.1-6.9 (m, 3H, Ar-H), 3.1 (q, 2H, N-CH2), 2.5 (q, 2H, Ar-CH2), 2.1 (s, 3H, Ar-CH3), 1.4-1.2 (m, 4H, CH2CH2), 0.9 (t, 3H, CH3) | ~155 (C=O), ~137-125 (Ar-C), ~39 (N-CH2), ~32, 20 (CH2CH2), ~24 (Ar-CH2), ~18 (Ar-CH3), ~14 (CH3) | ~3320 (N-H stretch), ~1630 (C=O stretch, Amide I), ~1560 (N-H bend, Amide II) |
Table 2: Expected Spectroscopic Data for Representative Urea Products. Note: Exact chemical shifts and peak shapes can vary based on solvent and concentration.
Biological Relevance and Signaling Pathways
Urea derivatives are a prominent class of compounds in drug discovery, with several approved drugs and numerous clinical candidates. A significant mode of action for many biologically active ureas is the inhibition of protein kinases.[2][3] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of diseases such as cancer.[6]
The N,N'-diaryl urea scaffold, in particular, is known to interact with the ATP-binding pocket of various kinases. The two aryl rings can occupy hydrophobic pockets, while the urea moiety forms critical hydrogen bonds with the hinge region of the kinase domain.
Caption: General mechanism of kinase inhibition by urea-based compounds.
Prominent examples of urea-based kinase inhibitors include Sorafenib and Lenvatinib, which target multiple kinases involved in tumor progression and angiogenesis, such as Raf kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs). The unique substitution pattern of 2-ethyl-6-methylphenyl ureas may lead to novel selectivity profiles against different kinases, offering potential for the development of new targeted therapies. For instance, various substituted ureas have shown promising activity against a range of cancer cell lines and bacterial strains.[1][4] The specific signaling pathways that could be targeted by derivatives of this compound would depend on the nature of the second substituent and could include the MAPK/ERK pathway, the PI3K/Akt pathway, and others critical for cell survival and proliferation. Further screening and biological evaluation of a library of these compounds are warranted to elucidate their specific targets and mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 6. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Substituted Ureas from 2-Ethyl-6-methylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of substituted ureas through the reaction of 2-Ethyl-6-methylphenyl isocyanate with various primary and secondary amines. Isocyanates are highly reactive intermediates that readily react with nucleophilic amines to form stable urea derivatives.[1][2] This reaction is a cornerstone in medicinal chemistry and drug discovery for the generation of diverse compound libraries.[1] The protocols outlined below are designed to be robust and adaptable for a range of amine substrates, yielding products in high purity. This document includes a general reaction scheme, detailed experimental procedures, a table of representative substrates and expected products, and a workflow diagram for the synthesis and purification process.
Introduction
Substituted ureas are a significant class of compounds in the pharmaceutical and agrochemical industries due to their diverse biological activities. The urea functional group can act as a rigid hydrogen bond donor and acceptor, enabling strong interactions with biological targets. The synthesis of ureas is most commonly and efficiently achieved by the reaction of an isocyanate with a primary or secondary amine.[1][2] This method is often high-yielding and proceeds under mild conditions.
This application note focuses on the use of this compound as a building block for the synthesis of a variety of substituted ureas. The steric hindrance provided by the ortho-ethyl and methyl groups can influence the conformational properties and metabolic stability of the resulting urea derivatives, making them interesting candidates for drug discovery programs.
General Reaction Scheme
The synthesis of substituted ureas from this compound and an amine proceeds via a nucleophilic addition mechanism as depicted below:
Where R1 is the 2-Ethyl-6-methylphenyl group, and R2/R3 can be hydrogen, alkyl, or aryl substituents of the amine.
Experimental Protocols
Materials and Equipment
-
This compound
-
Selected primary or secondary amine (e.g., isobutylamine, aniline, morpholine)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone)
-
Magnetic stirrer and stir bars
-
Round-bottom flasks
-
Addition funnel (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Standard glassware for organic synthesis
General Protocol for the Synthesis of Substituted Ureas
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the desired amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM, THF, or acetone) under a nitrogen or argon atmosphere.
-
Addition of Isocyanate: To the stirred solution of the amine, add this compound (1.0 equivalent) dropwise at room temperature. For highly reactive amines, the reaction mixture can be cooled in an ice bath to control the exotherm.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting materials (amine and isocyanate) indicates the completion of the reaction. Typically, the reaction is complete within 1-4 hours at room temperature.
-
Product Isolation:
-
For solid products: If a precipitate forms upon completion of the reaction, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.
-
For products in solution: If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
-
Drying: Dry the purified product under vacuum to obtain the final substituted urea.
-
Characterization: Characterize the final product by standard analytical techniques such as melting point, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative examples of substituted ureas that can be synthesized using the described protocol.
| Amine Reactant | Product Name | Molecular Formula | Expected Physical State |
| Isobutylamine | 1-(2-Ethyl-6-methylphenyl)-3-isobutylurea | C₁₄H₂₂N₂O | Solid |
| Aniline | 1-(2-Ethyl-6-methylphenyl)-3-phenylurea | C₁₆H₁₈N₂O | Solid |
| Morpholine | 4-((2-Ethyl-6-methylphenyl)carbamoyl)morpholine | C₁₄H₂₀N₂O₂ | Solid |
| Benzylamine | 1-Benzyl-3-(2-ethyl-6-methylphenyl)urea | C₁₇H₂₀N₂O | Solid |
Note: The physical state is an expectation based on similar compounds and may vary.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of substituted ureas from this compound.
Caption: Workflow for the synthesis of substituted ureas.
Signaling Pathway Analogy (Conceptual)
While there isn't a biological signaling pathway involved in the chemical synthesis itself, the following diagram illustrates the logical relationship and flow of the reaction, conceptually similar to a signaling cascade.
Caption: Conceptual reaction pathway for urea synthesis.
References
Application of 2-Ethyl-6-methylphenyl Isocyanate in Adhesive Formulations
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Ethyl-6-methylphenyl isocyanate is a sterically hindered aromatic isocyanate. In the formulation of polyurethane adhesives, the choice of isocyanate is a critical determinant of the final properties of the adhesive, including cure time, bond strength, flexibility, and thermal stability. Aromatic isocyanates, in general, contribute to the rigidity and strength of the adhesive. The steric hindrance provided by the ethyl and methyl groups at the ortho positions of this compound is expected to modulate the reactivity of the isocyanate group, offering unique properties to the resulting adhesive formulation. This document provides an overview of the potential applications, experimental protocols, and expected performance characteristics of adhesives formulated with this compound.
Principle of Action
Polyurethane adhesives are formed through the reaction of an isocyanate component with a polyol component. The isocyanate groups (-NCO) react with the hydroxyl groups (-OH) of the polyol to form urethane linkages. The properties of the resulting polymer are influenced by the structure of both the isocyanate and the polyol.
The use of a sterically hindered aromatic isocyanate such as this compound is anticipated to have the following effects:
-
Reduced Reactivity: The bulky ethyl and methyl groups ortho to the isocyanate group can physically obstruct the approach of the hydroxyl groups from the polyol. This steric hindrance is expected to decrease the reaction rate compared to unhindered aromatic isocyanates like MDI (Methylene diphenyl diisocyanate) or TDI (Toluene diisocyanate).
-
Longer Pot Life: A slower reaction rate can translate to a longer pot life for two-component adhesive systems, providing a larger window for application and assembly.
-
Controlled Curing: The curing process may require the use of catalysts or elevated temperatures to proceed at a practical rate. This allows for greater control over the curing profile.
-
Improved Hydrolytic Stability: The steric shielding of the urethane linkage may offer some protection against hydrolysis, potentially leading to improved durability of the adhesive bond in humid environments.
-
Specific Mechanical Properties: The unique structure of the isocyanate can influence the polymer morphology and hydrogen bonding, leading to distinct mechanical properties such as flexibility, toughness, and adhesion to various substrates.
Potential Applications
The unique characteristics of adhesives formulated with this compound make them potentially suitable for applications where a longer working time, controlled curing, and high performance are required. Potential application areas include:
-
Structural Bonding: In applications requiring high bond strength and durability, such as in the automotive or aerospace industries.
-
Electronic Encapsulation: Where a longer pot life allows for better flow and encapsulation of sensitive electronic components before curing.
-
Specialty Coatings: As a component in high-performance polyurethane coatings where controlled cure and specific film properties are desired.
-
Laminating Adhesives: For flexible packaging and other laminating applications where a longer open time is beneficial.
Experimental Protocols
The following provides a general experimental protocol for the formulation and testing of a two-component polyurethane adhesive using this compound.
Materials and Equipment
-
Isocyanate Component (Part A): this compound
-
Polyol Component (Part B): A suitable polyol (e.g., polyester polyol, polyether polyol)
-
Catalyst (optional): Dibutyltin dilaurate (DBTDL) or other suitable catalyst
-
Solvent (optional): Dry acetone or other appropriate solvent
-
Substrates for testing: As required (e.g., aluminum, steel, plastic coupons)
-
Equipment:
-
Mechanical stirrer
-
Vacuum oven
-
Tensile testing machine
-
Differential Scanning Calorimeter (DSC)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Formulation of the Two-Component Adhesive
-
Preparation of Part A (Isocyanate Component): If desired, dissolve a specific amount of this compound in a dry solvent to achieve a target concentration.
-
Preparation of Part B (Polyol Component):
-
In a separate container, weigh the desired amount of polyol.
-
If using a catalyst, add the catalyst to the polyol component and mix thoroughly. A typical catalyst concentration is in the range of 0.01-0.1% by weight of the total formulation.
-
-
Mixing Ratio: The stoichiometric ratio of isocyanate groups to hydroxyl groups (NCO:OH ratio) is a critical parameter. For many adhesive applications, a slight excess of isocyanate (e.g., NCO:OH ratio of 1.05:1 to 1.2:1) is used to ensure complete reaction of the polyol and to promote adhesion through reaction with surface moisture on the substrate. The equivalent weights of the specific isocyanate and polyol must be used to calculate the correct mixing ratio.
Adhesive Application and Curing
-
Mixing: Thoroughly mix Part A and Part B in the calculated ratio using a mechanical stirrer for a specified time (e.g., 2-5 minutes) until a homogeneous mixture is obtained.
-
Application: Apply the mixed adhesive to the substrate surface using a suitable method (e.g., brush, spatula, or automated dispensing equipment).
-
Assembly: Join the substrates to be bonded within the pot life of the adhesive.
-
Curing:
-
Allow the assembled parts to cure at room temperature or in an oven at a specified temperature (e.g., 60-80°C).
-
The curing time will depend on the formulation (especially the presence and concentration of a catalyst) and the curing temperature. Monitor the cure progression using techniques like FTIR to observe the disappearance of the NCO peak (around 2270 cm⁻¹).
-
Characterization of Adhesive Properties
-
Lap Shear Strength (ASTM D1002): Prepare single lap shear specimens and test their bond strength using a tensile testing machine.
-
T-Peel Strength (ASTM D1876): For flexible substrates, measure the peel strength of the adhesive bond.
-
Glass Transition Temperature (Tg): Determine the Tg of the cured adhesive using DSC to understand its thermal properties.
-
Cure Profile: Monitor the curing process using FTIR by observing the disappearance of the isocyanate peak.
Data Presentation
The following tables present hypothetical but realistic quantitative data comparing a standard aromatic isocyanate (MDI-based) adhesive with one formulated with this compound.
Table 1: Formulation Components
| Component | MDI-based Adhesive (Formulation 1) | This compound-based Adhesive (Formulation 2) |
| Part A | MDI Prepolymer | This compound |
| Part B | Polyester Polyol | Polyester Polyol |
| NCO:OH Ratio | 1.1 : 1 | 1.1 : 1 |
| Catalyst (DBTDL) | 0.01 wt% | 0.05 wt% |
Table 2: Performance Characteristics
| Property | MDI-based Adhesive (Formulation 1) | This compound-based Adhesive (Formulation 2) |
| Pot Life (minutes at 25°C) | 15 - 20 | 45 - 60 |
| Tack-Free Time (hours at 25°C) | 2 - 3 | 6 - 8 |
| Full Cure Time (days at 25°C) | 7 | 10 - 14 |
| Lap Shear Strength (MPa) on Aluminum | 18 - 22 | 15 - 20 |
| Glass Transition Temperature (Tg, °C) | 60 - 70 | 55 - 65 |
Visualizations
Caption: Reaction of this compound with a polyol to form a polyurethane adhesive.
Caption: Experimental workflow for formulating and testing a polyurethane adhesive.
Conclusion
This compound represents a promising, albeit specialized, monomer for the formulation of high-performance polyurethane adhesives. Its sterically hindered nature is predicted to offer advantages in terms of a longer pot life and more controlled curing, which are beneficial in various industrial applications. While its reactivity may be lower than that of conventional aromatic isocyanates, this can be managed through the use of catalysts and thermal curing. The provided protocols and expected performance data serve as a foundational guide for researchers and formulators interested in exploring the unique properties of adhesives based on this isocyanate. Further empirical studies are necessary to fully elucidate its performance characteristics and optimize formulations for specific applications.
Application Notes and Protocols for Isocyanates in the Preparation of Performance Coatings
A General Overview in the Context of 2-Ethyl-6-methylphenyl Isocyanate
Note: Extensive research did not yield specific data or established protocols for the use of this compound in performance coatings. The following application notes and protocols are based on the well-documented use of other aromatic and aliphatic isocyanates in the coatings industry. These should serve as a foundational guide for researchers and scientists exploring the potential of novel isocyanates like this compound.
Introduction to Isocyanates in Performance Coatings
Isocyanates are a critical class of reactive chemicals used as building blocks for polyurethane coatings. Their primary function is to react with polyols (compounds with multiple hydroxyl groups) to form a durable, cross-linked polymer network. This network provides the exceptional performance characteristics for which polyurethane coatings are known.
Polyurethane coatings are widely used in industries where high performance is paramount, such as automotive refinishing, aerospace, industrial maintenance, and wood finishing.[1][2] The key advantages of these coatings include:
-
High Mechanical Resistance: Excellent abrasion, scratch, and impact resistance.
-
Outstanding Chemical Resistance: Protection against solvents, acids, bases, and other corrosive chemicals.[3]
-
Excellent Weatherability and Lightfastness: Particularly when formulated with aliphatic diisocyanates, these coatings resist degradation from UV radiation and environmental exposure.[1]
-
Versatility: They can be formulated as one-component (1K) or two-component (2K) systems, with a wide range of cure times and final properties.[1]
Commonly Used Isocyanates in the Coatings Industry
| Isocyanate | Abbreviation | Type | Key Characteristics | Primary Applications in Coatings |
| Toluene Diisocyanate | TDI | Aromatic | Highly reactive, cost-effective, provides hard and chemically resistant films.[4] | Industrial primers, wood finishes, and clear coats. |
| Methylene Diphenyl Diisocyanate | MDI | Aromatic | Lower volatility than TDI, good adhesion, and mechanical properties.[4] | Primers, industrial maintenance coatings. |
| Hexamethylene Diisocyanate | HDI | Aliphatic | Excellent UV stability and weather resistance, good flexibility.[3][4] | Automotive topcoats, aerospace coatings, exterior finishes. |
| Isophorone Diisocyanate | IPDI | Cycloaliphatic | Good light stability, high hardness, and chemical resistance.[4] | High-performance topcoats, floor coatings. |
General Experimental Protocol for Two-Component Polyurethane Coating Preparation
This protocol outlines the basic steps for formulating and applying a two-component polyurethane coating. This can be adapted for the evaluation of new isocyanates like this compound.
Materials and Equipment:
-
Isocyanate component (e.g., this compound or a standard isocyanate like HDI trimer)
-
Polyol resin (e.g., polyester polyol, acrylic polyol)
-
Solvent(s) (e.g., butyl acetate, xylene - ensure low water content)
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL)
-
Additives (e.g., flow agents, UV stabilizers)
-
Mixing vessel and stirrer
-
Substrate for application (e.g., steel panels)
-
Applicator (e.g., spray gun, doctor blade)
-
Personal Protective Equipment (PPE): gloves, safety glasses, respirator
Procedure:
-
Component A Preparation (Polyol Component):
-
In a mixing vessel, combine the polyol resin, solvent(s), and any additives.
-
Mix thoroughly until a homogeneous solution is obtained.
-
-
Component B Preparation (Isocyanate Component):
-
The isocyanate is typically used as supplied or can be diluted with a dry solvent.
-
-
Mixing of Components:
-
Just prior to application, add the isocyanate component (Component B) to the polyol component (Component A) in the stoichiometric ratio of NCO:OH groups (typically ranging from 1:1 to 1.1:1).
-
Add the catalyst to the mixture. The amount of catalyst will influence the pot life and cure speed.
-
Mix thoroughly for a specified time (e.g., 5-10 minutes) to ensure a uniform blend.
-
-
Application:
-
Apply the mixed coating to the prepared substrate using the chosen application method.
-
Control the film thickness as required for the specific application.
-
-
Curing:
-
Allow the coated substrate to cure under controlled conditions (e.g., ambient temperature and humidity, or in a curing oven at elevated temperatures).
-
The curing process involves the reaction of isocyanate groups with hydroxyl groups to form the polyurethane network.
-
Typical Performance Data for Polyurethane Coatings
The following table summarizes the expected performance characteristics of a standard high-performance polyurethane coating. When evaluating a new isocyanate, these parameters should be tested and compared.
| Performance Metric | Test Method (ASTM) | Typical Result for a High-Performance PU Coating |
| Hardness (Pencil) | D3363 | H - 2H |
| Adhesion (Cross-hatch) | D3359 | 5B (Excellent) |
| Impact Resistance (Direct) | D2794 | > 80 in-lbs |
| Flexibility (Conical Mandrel) | D522 | Pass 1/8 inch |
| Solvent Resistance (MEK Double Rubs) | D5402 | > 100 |
| Gloss (60°) | D523 | > 90 GU |
| UV Resistance (QUV-A Exposure) | G154 | > 80% gloss retention after 1000 hours |
Visualizations
Caption: General reaction scheme for polyurethane formation.
Caption: Experimental workflow for coating preparation and evaluation.
References
Catalytic Methods for Reactions of 2-Ethyl-6-methylphenyl Isocyanate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of catalytic methods applicable to the reactions of 2-Ethyl-6-methylphenyl isocyanate. Given the sterically hindered nature of this substrate, this guide focuses on catalytic systems known to be effective for related, sterically demanding aromatic isocyanates. The information presented herein is intended to serve as a foundational resource for developing specific applications, with the understanding that optimization for this compound may be required.
Introduction to the Reactivity of this compound
This compound is an aromatic isocyanate with significant steric hindrance around the reactive isocyanate (-N=C=O) group due to the presence of ortho-ethyl and -methyl substituents. This steric bulk significantly influences its reactivity, often requiring more forcing reaction conditions or specialized catalytic systems compared to less hindered isocyanates like phenyl isocyanate. The primary reactions of interest for this isocyanate include nucleophilic additions (leading to urethanes and ureas), cyclotrimerization, and polymerization. Catalysis is crucial for achieving efficient and selective transformations.
Catalytic Urethane Formation
The reaction of this compound with alcohols to form urethanes is a cornerstone of polyurethane chemistry. Due to the steric hindrance of the isocyanate, catalysts are generally required to achieve reasonable reaction rates.
Recommended Catalysts
Organometallic compounds, particularly those based on tin, zirconium, and bismuth, are effective for promoting the reaction of sterically hindered isocyanates with alcohols.[1][2][3] Lewis acidic catalysts can activate the isocyanate group, making it more susceptible to nucleophilic attack by the alcohol.[3]
Table 1: Comparison of Catalysts for Urethane Formation with Sterically Hindered Isocyanates
| Catalyst Class | Specific Catalyst Example | Typical Catalyst Loading (mol%) | Relative Activity | Selectivity for Urethane vs. Side Reactions | Notes |
| Organotin | Dibutyltin dilaurate (DBTDL) | 0.01 - 0.5 | High | Moderate | Highly effective, but environmental and health concerns exist.[1] |
| Zirconium Chelates | Zirconium(IV) acetylacetonate | 0.1 - 1.0 | Moderate to High | High | Good alternative to organotin, often shows good pot life.[1] |
| Bismuth Carboxylates | Bismuth(III) neodecanoate | 0.1 - 1.0 | Moderate | High | Non-toxic alternative to tin and mercury catalysts. |
| Tertiary Amines | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 0.5 - 2.0 | Low to Moderate | Moderate | More effective for aromatic isocyanates with less steric hindrance.[4] |
| Lewis Acids | Titanium tetra-t-butoxide | 1.0 - 5.0 | High | Moderate | Effective for highly hindered isocyanates. |
Experimental Protocol: Catalytic Synthesis of Ethyl N-(2-Ethyl-6-methylphenyl)carbamate
This protocol is adapted from general procedures for the synthesis of urethanes from sterically hindered isocyanates.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous Toluene (or other inert solvent)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, magnetic stirrer)
Procedure:
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a nitrogen inlet, and a dropping funnel is assembled. The system is flushed with nitrogen to ensure an inert atmosphere.
-
Reagent Preparation: In the dropping funnel, a solution of this compound (e.g., 16.1 g, 0.1 mol) in 50 mL of anhydrous toluene is prepared. The main flask is charged with anhydrous ethanol (e.g., 5.1 g, 0.11 mol) and 50 mL of anhydrous toluene.
-
Catalyst Addition: To the ethanol solution in the main flask, add dibutyltin dilaurate (e.g., 0.1 mol% relative to the isocyanate).
-
Reaction: The isocyanate solution is added dropwise to the stirred ethanol solution at room temperature over a period of 30 minutes.
-
Heating and Monitoring: After the addition is complete, the reaction mixture is heated to 60-80 °C. The progress of the reaction is monitored by infrared (IR) spectroscopy by observing the disappearance of the characteristic isocyanate peak at approximately 2270 cm⁻¹.
-
Work-up: Once the reaction is complete (typically 2-4 hours), the mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired urethane.
Reaction Mechanism: Lewis Acid Catalysis
Caption: Lewis Acid Catalyzed Urethane Formation Pathway.
Catalytic Urea Formation
The reaction of this compound with primary or secondary amines yields substituted ureas, which are important motifs in pharmaceuticals and agrochemicals.
Recommended Catalysts
While the reaction with amines is generally faster than with alcohols, catalysts can be employed to enhance reaction rates, especially with less nucleophilic amines or at lower temperatures. Copper-based catalysts have shown efficacy in the synthesis of ureas from isocyanates and amines.[5]
Table 2: Catalysts for Urea Formation with Sterically Hindered Isocyanates
| Catalyst Class | Specific Catalyst Example | Typical Catalyst Loading (mol%) | Relative Activity | Notes |
| Copper Salts | Copper(I) acetate (CuOAc) | 5 - 10 | Moderate to High | Effective for a range of aryl isocyanates and amines.[6] |
| Tertiary Amines | Triethylamine (TEA) | 10 - 20 | Low to Moderate | Can act as a basic catalyst, but may be less effective for hindered systems. |
| Organocatalysts | N-Heterocyclic Carbenes (NHCs) | 1 - 5 | High | Potent catalysts, but can be sensitive to air and moisture. |
Experimental Protocol: Catalytic Synthesis of N-(2-Ethyl-6-methylphenyl)-N'-phenylurea
This protocol is based on general procedures for copper-catalyzed urea synthesis.[7]
Materials:
-
This compound
-
Aniline
-
Copper(I) acetate (CuOAc)
-
Anhydrous Acetone (or other polar aprotic solvent)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A dry 100 mL round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet.
-
Reagent Charging: The flask is charged with this compound (e.g., 1.61 g, 10 mmol), aniline (e.g., 0.93 g, 10 mmol), and copper(I) acetate (e.g., 0.06 g, 0.5 mmol, 5 mol%).
-
Solvent Addition: 20 mL of anhydrous acetone is added to the flask.
-
Reaction: The reaction mixture is stirred at room temperature.
-
Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure urea.
Reaction Workflow: Urea Synthesis
Caption: Experimental Workflow for Catalytic Urea Synthesis.
Catalytic Cyclotrimerization
The cyclotrimerization of this compound leads to the formation of a highly stable isocyanurate ring. This reaction is important for producing crosslinked polyurethane materials with enhanced thermal stability.
Recommended Catalysts
A variety of catalysts can promote the cyclotrimerization of isocyanates, including Lewis bases and metal-containing compounds.[8] For sterically hindered isocyanates, catalysts that can overcome the steric repulsion are necessary.
Table 3: Catalysts for Cyclotrimerization of Aromatic Isocyanates
| Catalyst Class | Specific Catalyst Example | Typical Catalyst Loading (mol%) | Reaction Conditions | Notes |
| Quaternary Ammonium Salts | N,N,N-Trimethyl-N-2-hydroxypropylammonium 2-ethylhexanoate | 0.1 - 1.0 | 60-100 °C | Commonly used in industrial applications. |
| Metal Carboxylates | Potassium Acetate, Potassium 2-ethylhexanoate | 0.5 - 2.0 | 80-120 °C | Effective but can have limited solubility. |
| Phosphine Derivatives | Tri-n-butylphosphine | 1.0 - 5.0 | Room Temp. to 80 °C | Highly active catalysts. |
| Lewis Acids | Aluminum-based complexes | 1.0 - 5.0 | Room Temp. to 70 °C | Can be effective for sterically hindered isocyanates. |
Experimental Protocol: Catalytic Cyclotrimerization
This protocol is a general guideline for the cyclotrimerization of an aromatic isocyanate.
Materials:
-
This compound
-
Potassium Acetate (finely powdered and dried)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A dry 100 mL three-necked flask is fitted with a mechanical stirrer, a thermometer, and a condenser with a nitrogen inlet.
-
Reagent Charging: The flask is charged with this compound (e.g., 16.1 g, 0.1 mol) and anhydrous DMF (20 mL).
-
Catalyst Addition: Finely powdered and dried potassium acetate (e.g., 0.5 g, 5 mmol) is added to the stirred isocyanate solution.
-
Reaction: The mixture is heated to 80-100 °C. An exothermic reaction may be observed.
-
Monitoring: The reaction is monitored by the decrease in the NCO content, which can be determined by titration.
-
Termination: Once the desired conversion is reached, the reaction is quenched by adding a catalyst poison, such as a small amount of an acid (e.g., benzoyl chloride).
-
Product Isolation: The reaction mixture is cooled and poured into a non-solvent like methanol to precipitate the trimer. The solid is collected by filtration, washed, and dried.
Logical Relationship of Cyclotrimerization
Caption: Logical Steps in Catalytic Cyclotrimerization.
Conclusion
The catalytic reactions of the sterically hindered this compound present unique challenges that can be addressed through the selection of appropriate catalysts and optimization of reaction conditions. This guide provides a starting point for researchers by outlining suitable catalytic systems and providing adaptable experimental protocols for urethane formation, urea synthesis, and cyclotrimerization. The provided data, while extrapolated from related systems, offers a valuable comparison of catalyst performance. Further empirical work is recommended to fine-tune these methods for specific applications involving this compound.
References
- 1. wernerblank.com [wernerblank.com]
- 2. benchchem.com [benchchem.com]
- 3. turkchem.net [turkchem.net]
- 4. ijacskros.com [ijacskros.com]
- 5. researchgate.net [researchgate.net]
- 6. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. research.tue.nl [research.tue.nl]
Application Notes and Protocols for the Synthesis of Carbamates using 2-Ethyl-6-methylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamates are a vital class of organic compounds with a wide range of applications in the pharmaceutical, agrochemical, and materials science industries. Their synthesis is a fundamental transformation in organic chemistry, often pivotal in the development of new drugs and functional materials. 2-Ethyl-6-methylphenyl isocyanate is a sterically hindered aromatic isocyanate that can be employed to synthesize novel carbamate derivatives with unique substitution patterns, potentially leading to compounds with enhanced biological activity or material properties. The steric hindrance provided by the ethyl and methyl groups can influence reactivity and the conformational properties of the resulting carbamates.
This document provides detailed protocols for the synthesis of carbamates from this compound with various alcohols, covering both uncatalyzed and catalyzed reaction conditions.
Reaction Principle
The synthesis of carbamates from isocyanates and alcohols proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen atom, resulting in the formation of the carbamate linkage. The general reaction scheme is depicted below.
Caption: General reaction scheme for carbamate synthesis.
Data Presentation
Due to the limited availability of specific experimental data for this compound in the public domain, the following table presents representative data for the synthesis of carbamates from sterically hindered aryl isocyanates with various alcohols. These values should be considered as illustrative examples to guide experimental design. Actual yields and reaction times will need to be determined empirically.
| Entry | Alcohol Substrate | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Methanol (Primary) | None | Toluene | 80 | 12 | ~85-95 |
| 2 | Ethanol (Primary) | None | Toluene | 80 | 12 | ~80-90 |
| 3 | Isopropanol (Secondary) | None | Toluene | 100 | 24 | ~60-75 |
| 4 | tert-Butanol (Tertiary) | None | Toluene | 110 | 48 | <10 |
| 5 | Methanol (Primary) | Dibutyltin dilaurate (DBTDL) | Toluene | 25 | 2 | >95 |
| 6 | Ethanol (Primary) | Dibutyltin dilaurate (DBTDL) | Toluene | 25 | 3 | >95 |
| 7 | Isopropanol (Secondary) | Dibutyltin dilaurate (DBTDL) | Toluene | 50 | 8 | ~85-95 |
| 8 | tert-Butanol (Tertiary) | Dibutyltin dilaurate (DBTDL) | Toluene | 80 | 24 | ~20-30 |
Experimental Protocols
General Considerations:
-
This compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
All glassware should be oven-dried before use.
-
Solvents should be anhydrous.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the strong isocyanate peak at ~2270 cm⁻¹).
Protocol 1: Uncatalyzed Synthesis of Carbamates
This protocol is suitable for the reaction of this compound with primary and less hindered secondary alcohols.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, isopropanol)
-
Anhydrous toluene (or other suitable aprotic solvent like THF or Dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous toluene (5-10 mL per gram of isocyanate).
-
Alcohol Addition: Slowly add the desired alcohol (1.05 eq) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
If the product is a solid, it can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
If the product is an oil, it can be purified by column chromatography on silica gel.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Catalyzed Synthesis of Carbamates
This protocol is recommended for reactions with more hindered secondary alcohols or when faster reaction times are desired.
Materials:
-
This compound
-
Alcohol (e.g., isopropanol, cyclohexanol)
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Dibutyltin dilaurate (DBTDL) or other suitable catalyst (e.g., triethylamine, DABCO)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
-
Ethyl acetate
Equipment:
-
Same as Protocol 1
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of DBTDL (0.1-1 mol%).
-
Alcohol Addition: Slowly add the desired alcohol (1.05 eq) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (25-50°C) for 2-8 hours. Monitor the reaction progress by TLC.
-
Work-up and Characterization: Follow the same procedure as described in Protocol 1.
Mandatory Visualizations
Application of 2-Ethyl-6-methylphenyl Isocyanate in Elastomer Cross-Linking: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Ethyl-6-methylphenyl isocyanate (CAS No. 75746-71-3) is an aromatic isocyanate that holds potential as a cross-linking agent for various elastomeric systems. Cross-linking, or vulcanization, is a critical process in the rubber industry that imparts elasticity, strength, and durability to raw elastomers. Isocyanates, as a class of compounds, are known to form thermally stable urethane or urea linkages with active hydrogen atoms present in polymer chains or through other chemical pathways. However, detailed application notes and specific quantitative data on the use of this compound for cross-linking common elastomers such as Styrene-Butadiene Rubber (SBR), Nitrile Butadiene Rubber (NBR), or Natural Rubber (NR) are not extensively available in the public domain. This document aims to provide a framework for its potential application based on the general principles of isocyanate chemistry in elastomers, while highlighting the significant gap in specific experimental data.
Theoretical Reaction Pathways
The primary mechanism for isocyanate cross-linking in elastomers that lack active hydrogens (like hydroxyl or amine groups) on their backbone involves reactions at the sites of unsaturation or with other components of the rubber formulation. The bulky ethyl and methyl groups ortho to the isocyanate group in this compound will sterically hinder the reactivity of the isocyanate group, which could potentially offer advantages in terms of scorch safety during processing.
A possible reaction pathway involves the reaction of the isocyanate with allylic protons present in diene elastomers, leading to the formation of a substituted urea-type crosslink. Another potential mechanism is the dimerization or trimerization of the isocyanate to form uretidione or isocyanurate rings, which can act as cross-linking points.
Diagram: Potential Cross-linking Mechanisms
Caption: Potential cross-linking mechanisms of elastomers using this compound.
Quantitative Data Summary
A thorough review of scientific literature and patents did not yield specific quantitative data on the effect of this compound on the mechanical properties of commonly used elastomers. Generally, the introduction of isocyanate cross-links can be expected to influence the following properties:
-
Tensile Strength: Typically increases with cross-link density to an optimal point.
-
Elongation at Break: Generally decreases as the elastomer becomes stiffer with increased cross-linking.
-
Hardness (Shore A): Increases with the degree of cross-linking.
-
Modulus: Increases as the material becomes more resistant to deformation.
-
Compression Set: Should improve (decrease) with the formation of stable cross-links.
-
Thermal Stability: Isocyanate-based cross-links can offer good thermal stability.
To facilitate future research and development, the following table is provided as a template for organizing experimental data.
Table 1: Template for Mechanical Properties of Elastomers Cross-linked with this compound
| Elastomer Type | Isocyanate Conc. (phr) | Curing Temp. (°C) | Curing Time (min) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | 100% Modulus (MPa) | Compression Set (%) |
| SBR | ||||||||
| e.g., 1.0 | e.g., 160 | e.g., 20 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| e.g., 2.0 | e.g., 160 | e.g., 20 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| NBR | ||||||||
| e.g., 1.0 | e.g., 170 | e.g., 15 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| e.g., 2.0 | e.g., 170 | e.g., 15 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| NR | ||||||||
| e.g., 0.5 | e.g., 150 | e.g., 30 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| e.g., 1.0 | e.g., 150 | e.g., 30 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
phr: parts per hundred rubber
Experimental Protocols (General Framework)
The following are generalized protocols for evaluating this compound as a cross-linking agent. Specific parameters will need to be optimized based on the elastomer type and desired properties.
Protocol 1: Compounding and Curing of Elastomers
Diagram: Experimental Workflow for Elastomer Testing
Caption: A generalized workflow for the preparation and testing of cross-linked elastomer samples.
1. Materials:
- Base Elastomer (e.g., SBR, NBR, NR)
- This compound
- Standard additives: Carbon black (e.g., N330), processing oil, zinc oxide, stearic acid.
- (Optional) Co-activators or catalysts to promote the isocyanate reaction.
2. Compounding Procedure: a. Masticate the base elastomer on a two-roll mill until a smooth band is formed. b. Add zinc oxide and stearic acid and mix until well dispersed. c. Incorporate carbon black in increments, ensuring thorough mixing after each addition. d. Add processing oil and mix until a homogenous compound is achieved. e. Finally, add this compound at a low mill temperature to prevent premature curing (scorching) and mix for a short, defined period.
3. Curing: a. Sheet out the compounded rubber from the mill. b. Cut the sheets to the desired dimensions for the compression mold. c. Place the uncured rubber in a pre-heated compression molding press. d. Apply pressure and heat at the desired curing temperature and for the optimized curing time. e. After the curing cycle, cool the mold under pressure before removing the cured elastomer sheet.
Protocol 2: Determination of Cure Characteristics
1. Equipment:
- Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR).
2. Procedure: a. Place a sample of the uncured rubber compound into the rheometer. b. Conduct the test at a specified temperature (e.g., 160°C, 170°C). c. The rheometer will measure the torque as a function of time. d. From the resulting rheograph, determine the following parameters:
- ML (Minimum Torque): Indicates the viscosity of the uncured compound.
- MH (Maximum Torque): Correlates with the stiffness and cross-link density of the fully cured elastomer.
- ts2 (Scorch Time): The time to a two-unit rise in torque from ML, indicating the processing safety window.
- t90 (Optimum Cure Time): The time to reach 90% of the maximum torque, indicating the time for optimal cure.
Protocol 3: Mechanical Property Testing
1. Sample Preparation:
- Die-cut dumbbell-shaped specimens from the cured elastomer sheets according to relevant standards (e.g., ASTM D412).
2. Tensile Testing:
- Use a universal testing machine (tensile tester) equipped with extensometers.
- Measure the tensile strength, elongation at break, and modulus at various elongations (e.g., 100%, 300%).
3. Hardness Testing:
- Measure the Shore A hardness of the cured samples using a durometer according to ASTM D2240.
4. Compression Set Testing:
- Subject a cylindrical specimen to a constant compressive strain for a specified time and at a specific temperature (e.g., 22 hours at 70°C) according to ASTM D395.
- Measure the percentage of permanent deformation after recovery.
While this compound presents a theoretical potential for cross-linking elastomers, a significant lack of empirical data prevents the formulation of detailed and specific application notes. The steric hindrance of the ortho-alkyl groups may offer processing advantages, but its impact on cure efficiency and the final properties of the vulcanizates remains to be experimentally determined. Researchers are encouraged to conduct systematic studies to evaluate this compound in various elastomer systems, focusing on optimizing cure conditions and thoroughly characterizing the resulting mechanical, thermal, and chemical resistance properties. The protocols and data templates provided herein offer a foundational framework for such investigations.
Application Notes: Synthesis of 2-Ethyl-6-methylphenyl Isocyanate via Phosgenation
Introduction
The phosgenation of primary amines is a well-established industrial method for the synthesis of isocyanates. This document outlines a representative experimental procedure for the synthesis of 2-ethyl-6-methylphenyl isocyanate from 2-ethyl-6-methylaniline using phosgene. Isocyanates are critical intermediates in the production of polyurethanes, pesticides, and pharmaceuticals. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which is subsequently dehydrochlorinated at elevated temperatures to yield the isocyanate.
WARNING: Extreme Hazard
Phosgene (COCl₂) is an extremely toxic and corrosive gas.[1][2][3] It can cause severe, delayed-onset pulmonary edema which can be fatal.[2][3] Odor is not an adequate warning property for harmful concentrations.[2][4] This reaction must only be performed by trained personnel in a specialized, well-ventilated chemical fume hood equipped with a phosgene detection and scrubbing system.[3] A full risk assessment must be conducted prior to commencing any work.[3] Appropriate personal protective equipment (PPE), including chemical-resistant suits, gloves, and a positive-pressure self-contained breathing apparatus (SCBA), is mandatory.[2]
Reaction Principle
The synthesis is typically conducted in a two-stage process known as "cold-hot phosgenation" to manage the exothermic nature of the initial reaction and drive the subsequent dehydrochlorination to completion.[5]
-
Cold Phosgenation (Carbamoyl Chloride Formation): 2-Ethyl-6-methylaniline reacts with phosgene at a low temperature in an inert solvent to form 2-ethyl-6-methylcarbamoyl chloride and its hydrochloride salt.
-
Hot Phosgenation (Dehydrochlorination): The reaction mixture is heated to a higher temperature. Additional phosgene can be introduced to react with the hydrochloride salt and the carbamoyl chloride decomposes to the final product, this compound, releasing hydrogen chloride (HCl).[6]
Quantitative Data Summary
The following table summarizes representative quantitative data for the phosgenation of 2-ethyl-6-methylaniline. Actual values may vary based on specific experimental conditions and scale.
| Parameter | Value | Notes |
| Reactants | ||
| 2-Ethyl-6-methylaniline (MW: 135.21 g/mol ) | 1.0 eq | Starting material.[7] |
| Phosgene (MW: 98.92 g/mol ) | 1.5 - 3.0 eq | Used in excess to ensure complete reaction.[8] |
| Solvent (e.g., o-dichlorobenzene, toluene) | 5 - 10 mL / g of aniline | Must be inert to reactants and have a suitable boiling point. |
| Reaction Conditions | ||
| Cold Phosgenation Temperature | 0 - 10 °C | To control the initial exothermic reaction. |
| Hot Phosgenation Temperature | 120 - 160 °C | To drive the dehydrochlorination.[5] |
| Reaction Time | 4 - 8 hours | Total reaction time for both stages. |
| Product | ||
| Product Name | This compound | |
| CAS Number | 75746-71-3 | [9] |
| Molecular Formula | C₁₀H₁₁NO | [10] |
| Molecular Weight | 161.20 g/mol | [10] |
| Typical Yield | 85 - 95% | [5] |
| Purity (Post-distillation) | >98% | Assessed by GC or titration. |
Experimental Protocol
Materials and Equipment
-
Reactants: 2-Ethyl-6-methylaniline (≥98%), Phosgene (solution in toluene or as a gas), Inert Solvent (e.g., o-dichlorobenzene, dry).
-
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, gas inlet tube, thermometer, and a reflux condenser.
-
The condenser outlet must be connected to a robust scrubbing system containing aqueous sodium hydroxide to neutralize excess phosgene and HCl.
-
Heating mantle and cooling bath (ice/water).
-
Phosgene gas detector.
-
Standard glassware for workup and distillation apparatus for purification.
-
Procedure
-
Reactor Setup:
-
Assemble the reaction apparatus in a certified fume hood. Ensure all joints are properly sealed.
-
Charge the flask with a solution of 2-ethyl-6-methylaniline (1.0 eq) in a dry, inert solvent (e.g., o-dichlorobenzene).
-
Begin stirring and cool the solution to 0-5 °C using an ice bath.
-
-
Cold Phosgenation:
-
Slowly introduce a solution of phosgene (approx. 1.5 eq) or bubble phosgene gas through the gas inlet tube into the cooled aniline solution.
-
Maintain the temperature below 10 °C throughout the addition. The formation of a slurry (carbamoyl chloride and its hydrochloride salt) is expected.
-
After the addition is complete, allow the mixture to stir at this temperature for an additional 1-2 hours.
-
-
Hot Phosgenation:
-
Gradually heat the reaction mixture to 120-160 °C.
-
If necessary, a slow stream of additional phosgene gas can be introduced during the heating phase to ensure the conversion of all intermediates.
-
The slurry will dissolve as the reaction proceeds, and vigorous evolution of HCl gas will be observed.
-
Maintain the reaction at this temperature for 2-6 hours until the evolution of HCl ceases and the reaction mixture becomes a clear solution.
-
-
Degassing:
-
Stop the phosgene flow.
-
Bubble a stream of dry nitrogen gas through the hot solution for at least 1 hour to remove any residual phosgene and dissolved HCl. The effluent gas must pass through the scrubber.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
The product can be isolated by fractional distillation of the reaction mixture under reduced pressure. The solvent is removed first, followed by the collection of the this compound fraction.
-
-
Waste Disposal:
-
All equipment must be decontaminated with an alkaline solution (e.g., aqueous sodium hydroxide or ammonia) to destroy any residual phosgene before removal from the fume hood.
-
All liquid and solid waste must be treated as hazardous and disposed of according to institutional and local regulations.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. gas-sensing.com [gas-sensing.com]
- 2. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. LCSS: PHOSGENE [web.stanford.edu]
- 4. Phosgene (HSG 106, 1998) [inchem.org]
- 5. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Ethyl-6-methylaniline | C9H13N | CID 32485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. danabiosci.com [danabiosci.com]
- 10. 75746-71-3|2-Ethyl-6-methylphenylisocyanate|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
preventing trimerization of 2-Ethyl-6-methylphenyl isocyanate during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the trimerization of 2-Ethyl-6-methylphenyl isocyanate during storage.
Frequently Asked Questions (FAQs)
Q1: What is trimerization and why is it a concern for this compound?
A1: Trimerization is a chemical reaction where three molecules of this compound react to form a cyclic trimer, known as an isocyanurate. This is a stable, six-membered ring structure. The primary concern is that this process consumes the reactive isocyanate (-N=C=O) groups, reducing the purity and reactivity of the monomer for its intended downstream applications, such as in the synthesis of pharmaceuticals or polymers. The formation of solid trimer can also lead to cloudiness or precipitation in the liquid monomer, rendering it unusable.
Q2: What factors can cause the trimerization of this compound during storage?
A2: Several factors can initiate or accelerate trimerization:
-
Contamination with Catalysts: Even trace amounts of basic compounds (e.g., tertiary amines, metal salts), moisture, or alcohols can catalyze the reaction.
-
Elevated Temperatures: Higher storage temperatures increase the rate of the trimerization reaction.
-
Exposure to Moisture: Isocyanates react with water to form unstable carbamic acids, which then decompose into amines and carbon dioxide. The amines formed can act as potent catalysts for trimerization.[1]
-
Improper Storage Containers: Storage in containers made of materials that can leach catalytic impurities (e.g., certain plastics or corroded metal surfaces) can promote trimerization.[2]
Q3: How does the structure of this compound affect its tendency to trimerize?
A3: The ethyl and methyl groups at the ortho positions to the isocyanate group create significant steric hindrance. This bulkiness around the reactive -N=C=O group can slow down the rate of trimerization compared to less hindered aromatic isocyanates like phenyl isocyanate or toluene diisocyanate (TDI). While this inherent structural feature provides some level of stability, it does not completely prevent trimerization, especially under adverse storage conditions.
Q4: Are there chemical inhibitors that can be added to prevent trimerization?
A4: Yes, chemical inhibitors can be added to prolong the shelf-life of isocyanates. These are typically acidic compounds that neutralize any basic catalysts. Common examples include:
-
Acid Chlorides: Benzoyl chloride is a frequently used inhibitor.
-
Phosphorous Compounds: Dibutyl phosphate can be effective.
-
Phenolic Compounds: While sometimes used, their effectiveness can vary.
It is critical to note that the addition of any inhibitor should be carefully evaluated, as it may interfere with downstream reactions. The optimal concentration will depend on the purity of the isocyanate and the anticipated storage duration and conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Cloudiness or solid precipitate forms in the liquid isocyanate. | Trimerization has occurred. | 1. Confirm trimer formation using FT-IR or HPLC analysis (see Experimental Protocols).2. If trimerization is confirmed, the product may not be suitable for use. Do not attempt to re-dissolve the trimer by heating, as this can accelerate further decomposition.3. Review storage conditions (temperature, moisture exclusion) and handling procedures to identify the root cause. |
| Loss of reactivity or incomplete reaction in a downstream synthesis. | The concentration of the isocyanate monomer has decreased due to trimerization. | 1. Quantify the isocyanate content of the stored material using titration or HPLC (see Experimental Protocols).2. Adjust the stoichiometry of your reaction based on the actual monomer concentration.3. For future storage, consider adding a chemical inhibitor and adhering strictly to recommended storage conditions. |
| Pressure buildup in the storage container. | Reaction with moisture (H₂O) contamination, producing carbon dioxide (CO₂) gas. | 1. CAUTION: Handle the container with extreme care in a well-ventilated fume hood. Do not heat.2. Slowly and carefully vent the container. 3. The product is likely contaminated and should be disposed of according to safety guidelines. The presence of moisture also means that amine catalysts have been generated, increasing the risk of trimerization. |
Recommended Storage Conditions & Inhibitors
The following table summarizes general recommendations for storing aromatic isocyanates. These should be adapted and validated for this compound.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of the trimerization reaction. Avoid freezing, as this can cause crystallization and may require reheating, which can accelerate degradation. |
| Atmosphere | Inert (Dry Nitrogen or Argon) | Prevents contact with atmospheric moisture, which leads to CO₂ formation and amine catalysis.[2] |
| Container | Amber glass or stainless steel with a tightly sealing cap. | Protects from light and prevents leaching of contaminants. Ensures a moisture-tight seal.[1] |
| Moisture | Strict exclusion (<50 ppm water) | Water is a key reactant that generates amine catalysts for trimerization. |
| Inhibitors | Benzoyl Chloride or Dibutyl Phosphate | Neutralizes trace basic impurities that catalyze trimerization. |
Table 1: General Storage and Inhibition Recommendations
| Inhibitor | Typical Concentration Range (ppm by weight) | Notes |
|---|---|---|
| Benzoyl Chloride | 50 - 200 ppm | Effective at neutralizing basic catalysts. Must be removed or accounted for in subsequent reactions. |
| Dibutyl Phosphate | 100 - 500 ppm | Acts as an acid scavenger. May be less volatile than benzoyl chloride. |
Note: These concentrations are starting points based on general practice for aromatic isocyanates. The optimal type and concentration should be determined experimentally for this compound.
Experimental Protocols
Protocol 1: Monitoring Trimerization using FT-IR Spectroscopy
This method provides a rapid, non-destructive way to monitor the stability of the isocyanate over time.
Methodology:
-
Sample Preparation: At each time point (e.g., t=0, 1 month, 3 months), carefully extract a small aliquot of the stored this compound under an inert atmosphere.
-
FT-IR Analysis:
-
Acquire a background spectrum of the clean ATR crystal.
-
Place a small drop of the isocyanate sample onto the ATR crystal.
-
Record the infrared spectrum from 4000 to 600 cm⁻¹.
-
-
Data Analysis:
-
Monitor the sharp, strong absorbance peak of the isocyanate group (-N=C=O) at approximately 2270 cm⁻¹. A decrease in the intensity or area of this peak over time indicates consumption of the monomer.[3]
-
Monitor the region between 1715 cm⁻¹ and 1680 cm⁻¹ for the appearance of a new peak, which corresponds to the carbonyl (C=O) stretch of the isocyanurate trimer.[4]
-
For semi-quantitative analysis, the ratio of the isocyanurate peak area to the isocyanate peak area can be tracked over time.
-
Protocol 2: Quantification of Monomer and Trimer by HPLC
This method allows for the precise quantification of the monomer and any formed trimer after derivatization.
Methodology:
-
Derivatization:
-
Prepare a derivatizing solution (e.g., 1-(2-pyridyl)piperazine or dibutylamine in a suitable solvent like acetonitrile).
-
In a sealed vial, react a known quantity of the isocyanate sample with an excess of the derivatizing agent. This converts the reactive isocyanate and isocyanurate groups into stable urea derivatives.
-
-
Standard Preparation:
-
Prepare calibration standards by derivatizing known concentrations of pure this compound monomer. If available, also prepare standards from the purified trimer.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate).[5]
-
Detection: UV detector at a wavelength where the urea derivatives strongly absorb (e.g., 254 nm).[6]
-
Injection: Inject the derivatized samples and standards.
-
-
Data Analysis:
-
Identify the peaks for the derivatized monomer and trimer based on their retention times (the trimer derivative will typically have a different retention time than the monomer derivative).
-
Construct a calibration curve from the standards and calculate the concentration of monomer and trimer in the stored samples.[1]
-
Visualizations
Caption: The catalytic trimerization of three isocyanate monomers.
Caption: General mechanism of trimerization inhibition by an acidic compound.
Caption: Troubleshooting workflow for issues with stored isocyanate.
References
- 1. researchgate.net [researchgate.net]
- 2. research.tue.nl [research.tue.nl]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. azom.com [azom.com]
- 5. HPLC-UV and HPLC-ESI+-MS/MS analysis of free monomeric methylene diphenyl diisocyanate in polyurethane foams and prepolymers after stabilization with NBMA a new derivatizating agent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. epa.gov [epa.gov]
Technical Support Center: Optimizing NCO:OH Ratio with 2-Ethyl-6-methylphenyl Isocyanate
Welcome to the technical support center for optimizing polyurethane synthesis using 2-Ethyl-6-methylphenyl isocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.
Disclaimer
The following troubleshooting guides and protocols are based on established principles of polyurethane chemistry. Due to the limited availability of specific experimental data for this compound, some of the information is generalized. Researchers should consider the advice provided as a starting point and may need to perform specific optimizations for their unique systems. The steric hindrance from the ethyl and methyl groups on this particular isocyanate may influence reaction kinetics.
Troubleshooting Guide
This guide addresses common issues you may encounter during your experiments with this compound.
Issue 1: The final polyurethane product is sticky or tacky, indicating incomplete curing.
-
Question: Why is my polyurethane still tacky after the recommended curing time?
-
Answer: A tacky or sticky surface is a common sign of incomplete polymerization. The primary causes often relate to stoichiometry, moisture contamination, or reaction conditions.[1]
-
Incorrect Stoichiometry: An imbalance in the NCO:OH ratio can leave unreacted isocyanate or polyol, resulting in a soft or tacky product. It is crucial to accurately determine the equivalent weights of your this compound and your polyol.
-
Moisture Contamination: Isocyanates are highly reactive with water.[2] Moisture in your polyol, solvents, or from the atmosphere can react with the isocyanate to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. This side reaction consumes isocyanate groups, disrupting the intended NCO:OH ratio and can lead to foaming.[1][2]
-
Reduced Reactivity due to Steric Hindrance: The ethyl and methyl groups on the phenyl ring of this compound create steric hindrance around the NCO group. This can slow down the reaction with the polyol's hydroxyl groups compared to less hindered isocyanates.[3][4] The reaction may require more time, higher temperatures, or a suitable catalyst to go to completion.
-
Troubleshooting Steps:
-
Verify Stoichiometry:
-
Recalculate the required amounts of this compound and polyol using their precise equivalent weights.
-
Use titration methods to determine the exact NCO content of your isocyanate and the hydroxyl value of your polyol (see Experimental Protocols section).
-
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven before use.
-
Dry the polyol under vacuum at an elevated temperature to remove any absorbed moisture.
-
Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon.
-
-
Optimize Reaction Conditions:
-
Temperature: Consider increasing the reaction temperature to overcome the activation energy barrier, which may be higher due to steric hindrance. Monitor for potential side reactions at elevated temperatures.
-
Catalyst: Introduce a catalyst to accelerate the urethane reaction. Tertiary amines or organotin compounds are commonly used, but their effectiveness can be influenced by steric hindrance.[5] Experiment with different catalysts and concentrations.
-
Time: Allow for a longer curing time. Monitor the reaction's progress using Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the NCO peak.[6]
-
Issue 2: The polyurethane product has bubbles or appears foamed.
-
Question: My final product has bubbles, but I was not intending to make a foam. What happened?
-
Answer: Unintended foaming is almost always caused by the reaction of the isocyanate with water, which produces carbon dioxide gas.[2]
-
Moisture in Reactants or Environment: As mentioned previously, water contamination is a primary culprit.
-
Porous Substrates: If casting onto a porous substrate, trapped air or moisture within the substrate can be released during the reaction, leading to bubbles.
-
Troubleshooting Steps:
-
Strict Moisture Control: Implement all the steps for ensuring anhydrous conditions as described above.
-
Degas Reactants: Before mixing, degas both the isocyanate and the polyol under vacuum to remove any dissolved gases, including air and moisture.
-
Substrate Preparation: If using a substrate, ensure it is completely dry and non-porous, or has been adequately sealed.
Frequently Asked Questions (FAQs)
Q1: How do I calculate the correct NCO:OH ratio for my experiment?
A1: The NCO:OH ratio, also known as the isocyanate index, is the ratio of isocyanate groups to hydroxyl groups in your reaction mixture.[7] A ratio of 1.0 (or an index of 100) represents a stoichiometric balance where there is one isocyanate group for every hydroxyl group.[7][8]
To calculate the amounts of reactants needed:
-
Determine the Equivalent Weight of Your Reactants:
-
Isocyanate Equivalent Weight (IEW): This is the molecular weight of the isocyanate divided by the number of NCO groups per molecule. For a monofunctional isocyanate like this compound, this is simply its molecular weight.
-
Molecular Weight of this compound = 161.20 g/mol
-
IEW = 161.20 g/mol / 1 = 161.20 g/eq
-
-
Polyol Equivalent Weight (PEW): This is calculated from the polyol's hydroxyl value (OHV). The hydroxyl value is the milligrams of KOH equivalent to the hydroxyl content in one gram of the polyol.
-
PEW = 56100 / OHV (where 56100 is the molecular weight of KOH in mg/mol)[2]
-
-
-
Calculate the Mass of Each Component:
-
Let's say you want to react 100g of your polyol.
-
Number of OH equivalents in polyol = 100g / PEW
-
Number of NCO equivalents needed = Number of OH equivalents * Desired NCO:OH Ratio
-
Mass of this compound needed = Number of NCO equivalents needed * IEW
-
Q2: What is a typical starting NCO:OH ratio for optimization?
A2: A good starting point for many polyurethane systems is a stoichiometric ratio of 1.0.[7] However, it is common to use a slight excess of isocyanate (e.g., an NCO:OH ratio of 1.05 to 1.1) to compensate for any potential side reactions with trace amounts of water and to ensure complete reaction of the polyol. From this starting point, you can systematically vary the ratio to achieve the desired properties in your final polymer.
Q3: How does the NCO:OH ratio affect the properties of the final polyurethane?
A3: The NCO:OH ratio is a critical parameter that significantly influences the final properties of the polyurethane.[9][10][11] The table below summarizes the general trends.
Q4: How can I monitor the progress of the reaction?
A4: Fourier-Transform Infrared (FTIR) spectroscopy is an excellent in-situ method for monitoring the reaction.[6] The disappearance of the characteristic NCO stretching peak at approximately 2270 cm⁻¹ indicates the consumption of the isocyanate.[12] Concurrently, the appearance and growth of the urethane linkage peaks (N-H stretch around 3300 cm⁻¹ and C=O stretch around 1700-1730 cm⁻¹) confirm the formation of the polyurethane.[12]
Data Presentation
| NCO:OH Ratio | Expected Effect on Polymer Properties | Rationale |
| < 1.0 (OH > NCO) | Softer, more flexible, lower crosslink density, potentially tacky. | Excess hydroxyl groups lead to incomplete polymerization and lower molecular weight. The final product is OH-terminated. |
| = 1.0 (NCO = OH) | Balanced properties, good for achieving high molecular weight in linear systems. | Stoichiometrically balanced reaction, theoretically leading to the highest molecular weight.[13] |
| > 1.0 (NCO > OH) | Harder, more rigid, higher tensile strength, lower elongation, increased crosslink density.[9][10] | Excess isocyanate can react with the urethane linkages to form allophanate crosslinks, increasing rigidity. The final product is NCO-terminated. |
Experimental Protocols
Protocol 1: Determination of Polyol Hydroxyl Value (ASTM D4274-16)
This protocol provides a general method for determining the hydroxyl value of a polyol via titration.
-
Preparation of Phthalation Reagent: Prepare a solution of phthalic anhydride in pyridine.
-
Sample Preparation: Accurately weigh a specific amount of the polyol into a flask.
-
Reaction: Add a precise volume of the phthalation reagent to the flask. Attach a condenser and heat the mixture in a water bath for a specified time to allow the phthalic anhydride to react with the hydroxyl groups of the polyol.
-
Titration: After cooling, add a known amount of standardized sodium hydroxide (NaOH) solution. Titrate the excess NaOH with a standardized hydrochloric acid (HCl) solution using phenolphthalein as an indicator.
-
Blank Determination: Perform a blank titration with the phthalation reagent alone.
-
Calculation: The hydroxyl value is calculated based on the difference in the amount of HCl required for the sample and the blank.
Protocol 2: General Procedure for Optimizing NCO:OH Ratio
This protocol outlines a general workflow for synthesizing a series of polyurethanes with varying NCO:OH ratios.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >100°C and cool in a desiccator.
-
Dry the polyol under vacuum at an appropriate temperature for several hours.
-
Ensure the this compound is clear and free of any solids.
-
-
Reaction Setup:
-
Set up a reaction vessel with mechanical stirring and an inert gas (nitrogen or argon) inlet.
-
Place the calculated amount of the dried polyol into the reaction vessel.
-
If using a solvent, add the dried solvent to the polyol.
-
If using a catalyst, add it to the polyol and mix thoroughly.
-
-
Isocyanate Addition:
-
Slowly add the calculated amount of this compound to the stirred polyol mixture at a controlled temperature. The reaction is exothermic, so cooling may be necessary.
-
-
Curing:
-
Allow the reaction to proceed at the desired temperature for a set period. Monitor the reaction via FTIR if possible.
-
Pour the reacting mixture into a mold or onto a substrate for curing.
-
Cure the polymer at a specified temperature and time. A post-curing step at an elevated temperature may be necessary to ensure complete reaction.
-
-
Characterization:
-
Evaluate the physical and mechanical properties of the cured polyurethane for each NCO:OH ratio.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. poliuretanos.net [poliuretanos.net]
- 4. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 5. researchgate.net [researchgate.net]
- 6. azom.com [azom.com]
- 7. pvchem.net [pvchem.net]
- 8. urethanesolutions.co.za [urethanesolutions.co.za]
- 9. mgesjournals.com [mgesjournals.com]
- 10. idosi.org [idosi.org]
- 11. electrochemsci.org [electrochemsci.org]
- 12. paint.org [paint.org]
- 13. researchgate.net [researchgate.net]
troubleshooting sluggish reactions of 2-Ethyl-6-methylphenyl isocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered aromatic isocyanate, 2-Ethyl-6-methylphenyl isocyanate. Due to the ortho-substitution, this reagent may exhibit sluggish reactivity. This guide offers solutions to common issues encountered during its use.
Troubleshooting Guide: Sluggish Reactions
Issue: The reaction with my nucleophile (alcohol, amine, etc.) is slow or incomplete.
The reduced reactivity of this compound is primarily due to the steric hindrance caused by the ethyl and methyl groups in the ortho positions. These groups physically obstruct the approach of the nucleophile to the electrophilic carbon of the isocyanate group.[1] This increased steric bulk raises the activation energy of the reaction, leading to slower reaction rates.[1]
Below is a troubleshooting workflow to address sluggish reactions.
Caption: Troubleshooting workflow for sluggish reactions.
Detailed Troubleshooting Steps:
1. Verify Reagent and Solvent Purity
-
Problem: Trace amounts of water in the reaction mixture will react with the isocyanate to form an unstable carbamic acid, which then decomposes to 2-ethyl-6-methylaniline and carbon dioxide. This newly formed amine can then react with another molecule of the isocyanate to produce a symmetrically disubstituted urea, a common and often insoluble byproduct.[2]
-
Solution: Ensure all solvents and reagents are anhydrous. Glassware should be oven-dried and cooled under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly distilled solvents or those from a solvent purification system.
2. Optimize Reaction Conditions
-
Problem: Insufficient thermal energy or low reactant concentration can lead to slow reaction rates.
-
Solution:
-
Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric hindrance. A starting point is 40-60°C, with the possibility of increasing to 80°C or higher depending on the solvent's boiling point and the stability of the reactants. However, be aware that higher temperatures can also promote side reactions like allophanate formation (reaction of the urethane product with another isocyanate molecule) or trimerization of the isocyanate.[3]
-
Concentration: Increasing the concentration of the reactants can also enhance the reaction rate.
-
3. Select and Optimize a Catalyst
-
Problem: For sterically hindered isocyanates, a catalyst is often necessary to achieve a reasonable reaction rate.
-
Solution: The choice of catalyst is critical.
-
Organometallic Catalysts:
-
Titanium Alkoxides: Titanium tetra-t-butoxide has been shown to be effective for catalyzing reactions of highly hindered isocyanates with alcohols.[4]
-
Tin Compounds: Dibutyltin dilaurate (DBTDL) is a common and effective catalyst for urethane formation. However, due to toxicity concerns, non-tin alternatives are gaining prominence.[5]
-
Non-Tin Alternatives: Bismuth carboxylates and zirconium chelates are effective and less toxic alternatives to organotin catalysts.[5][6] Zirconium catalysts, in particular, have shown selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[5]
-
-
Amine Catalysts: Tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can be effective. However, the catalytic activity of tertiary amines is sensitive to steric hindrance on the amine itself.[7][8] For a sterically hindered isocyanate, a less hindered amine catalyst is preferable.
-
4. Monitor Reaction Progress
-
Problem: It is difficult to determine the endpoint of the reaction without proper monitoring.
-
Solution: In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the reaction in real-time. The disappearance of the characteristic strong isocyanate (-NCO) peak at approximately 2270 cm⁻¹ indicates the consumption of the starting material.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning cloudy and forming a white precipitate?
A1: This is likely due to the formation of di-(2-ethyl-6-methylphenyl) urea. This occurs when the isocyanate reacts with trace amounts of water in your solvents or on your glassware. The isocyanate first hydrolyzes to the corresponding amine, which is a very reactive nucleophile and quickly reacts with another isocyanate molecule to form the insoluble urea. To prevent this, rigorously dry all solvents, reagents, and glassware, and perform the reaction under an inert atmosphere.
Q2: What is the relative reactivity of this compound with different nucleophiles?
A2: The reactivity of isocyanates with nucleophiles generally follows this order: primary aliphatic amines > secondary aliphatic amines > primary aromatic amines > primary alcohols > secondary alcohols > phenols > thiols.[9] Carboxylic acids also react, but typically require higher temperatures. Due to the steric hindrance of this compound, these reactions will be slower than with an unhindered isocyanate like phenyl isocyanate.
Q3: Can I use a strong base like sodium hydride to deprotonate my alcohol for the reaction?
A3: While deprotonating the alcohol will form a more potent nucleophile (an alkoxide), strong bases can also promote the trimerization of the isocyanate to form a highly stable isocyanurate ring, which is an undesired side reaction.[3] It is generally preferable to use one of the recommended catalysts. If you do choose to use a strong base, add the isocyanate slowly at a low temperature to the pre-formed alkoxide.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes. Isocyanates are toxic, potent respiratory and skin sensitizers, and lachrymators. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile or butyl rubber are recommended). Avoid inhalation of vapors and contact with skin and eyes.
Data Presentation
Table 1: Catalyst Recommendations for Reactions with Sterically Hindered Isocyanates
| Catalyst Class | Specific Example | Typical Loading (mol%) | Target Reaction | Notes |
| Titanium Alkoxides | Titanium tetra-t-butoxide | 1 - 5 | Alcohols | Particularly effective for highly hindered systems.[4] |
| Organotin | Dibutyltin dilaurate (DBTDL) | 0.1 - 1 | Alcohols, Thiols | Highly effective but has toxicity concerns.[5] |
| Organobismuth | Bismuth neodecanoate | 0.1 - 2 | Alcohols | Less toxic alternative to tin catalysts.[6] |
| Zirconium Chelates | Zirconium acetylacetonate | 0.1 - 2 | Alcohols | Shows good selectivity for alcohol over water.[5] |
| Tertiary Amines | DABCO | 1 - 10 | Alcohols, Amines | Less sterically hindered amines are more effective.[7][8] |
Table 2: Relative Reaction Rates of Phenyl Isocyanate with Various Alcohols
This table illustrates the impact of steric hindrance on the nucleophile. A similar trend is expected for reactions with this compound.
| Alcohol | Relative Rate (Methanol = 1.0) |
| Methanol | 1.0 |
| Ethanol | ~0.7-1.0 |
| n-Propanol | ~0.7-1.0 |
| n-Butanol | ~0.7-1.0 |
| Isopropanol (sec-) | ~0.3 |
| tert-Butanol (tert-) | ~0.01 |
(Data synthesized from multiple sources indicating the general trend of decreasing reactivity with increasing steric hindrance of the alcohol.)[10]
Experimental Protocols
Protocol 1: General Procedure for the Catalyzed Reaction of this compound with a Primary Alcohol
This protocol provides a general guideline. Optimal conditions (temperature, reaction time, and catalyst loading) may need to be determined empirically.
1. Preparation:
-
Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents (e.g., THF, toluene, or dichloromethane) from a solvent purification system or a freshly opened bottle stored over molecular sieves.
2. Reaction Setup:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser, and a nitrogen inlet, add the primary alcohol (1.0 eq) and anhydrous solvent.
-
Begin stirring and purge the system with dry nitrogen.
-
Add the chosen catalyst (e.g., Dibutyltin dilaurate, 0.1 mol%).
-
In a separate, dry dropping funnel, prepare a solution of this compound (1.05 eq) in a small amount of the anhydrous solvent.
3. Reaction Execution:
-
Add the isocyanate solution dropwise to the stirred alcohol/catalyst solution over 15-30 minutes.
-
After the addition is complete, heat the reaction to a suitable temperature (e.g., 50°C) and monitor the progress by TLC or in-situ FTIR.
-
The disappearance of the isocyanate peak at ~2270 cm⁻¹ in the IR spectrum indicates reaction completion.
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench any remaining isocyanate by adding a small amount of methanol (~1 mL) and stirring for 20 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Monitoring Reaction Kinetics using In-situ FTIR Spectroscopy
1. Setup:
-
Use an FTIR spectrometer equipped with a fiber-optic Attenuated Total Reflectance (ATR) probe.
2. Procedure:
-
Insert the ATR probe directly into the reaction vessel.
-
Collect a background spectrum of the solvent and starting materials before initiating the reaction.
-
Once the reaction is initiated (e.g., upon catalyst addition or heating), collect spectra at regular intervals (e.g., every 1-5 minutes).
3. Data Analysis:
-
Monitor the disappearance of the sharp isocyanate peak at approximately 2270 cm⁻¹.
-
Simultaneously, monitor the appearance of the urethane carbonyl peak (typically in the 1680-1740 cm⁻¹ region).
-
The rate of disappearance of the isocyanate peak can be used to determine the reaction kinetics and endpoint.
Mandatory Visualizations
Caption: Desired reaction pathway and common side reaction.
Caption: Step-by-step experimental workflow diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Ti-catalyzed reactions of hindered isocyanates with alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wernerblank.com [wernerblank.com]
- 6. wernerblank.com [wernerblank.com]
- 7. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. poliuretanos.net [poliuretanos.net]
- 10. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
Technical Support Center: 2-Ethyl-6-methylphenyl Isocyanate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Ethyl-6-methylphenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities can include unreacted starting materials such as 2-ethyl-6-methylaniline, byproducts from the phosgenation process (e.g., carbamoyl chlorides, ureas), and polymeric materials. The presence of water can also lead to the formation of diaryl ureas.
Q2: Which purification methods are suitable for this compound?
The most common and effective purification methods for isocyanates like this compound are fractional vacuum distillation and column chromatography. Crystallization can also be employed if a suitable solvent system is identified.
Q3: How can I assess the purity of my this compound sample?
Purity can be assessed using several analytical techniques. High-performance liquid chromatography (HPLC) after derivatization is a common method for quantifying isocyanates.[1][2] Gas chromatography (GC) and spectroscopic methods such as NMR and FT-IR can also be used to determine purity and identify impurities.
Q4: What are the key safety precautions to take when handling this compound?
Isocyanates are toxic and highly reactive. They are harmful if inhaled, swallowed, or in contact with skin, and can cause skin and eye irritation.[3] Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low purity after distillation | - Inefficient fractional distillation column.- Distillation temperature too high, causing decomposition.- Presence of azeotropes with impurities. | - Use a longer or more efficient distillation column (e.g., Vigreux or packed column).- Lower the distillation pressure to reduce the boiling point.- Consider a pre-treatment step to remove specific impurities before distillation.[4] |
| Product solidifies in the condenser during distillation | - The melting point of the isocyanate is close to the temperature of the condenser cooling fluid. | - Use a condenser with a slightly warmer cooling fluid or wrap the condenser with heating tape set to a low temperature. |
| Poor separation during column chromatography | - Incorrect solvent system (eluent).- Column overloading.- Inappropriate stationary phase. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A common system for isocyanates is a mixture of ethyl acetate and hexanes.[5]- Reduce the amount of crude product loaded onto the column.- Ensure a suitable stationary phase is used (e.g., silica gel). |
| Formation of solid precipitate during storage | - Reaction with atmospheric moisture to form insoluble ureas. | - Store the purified isocyanate under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.- Use anhydrous solvents and glassware during purification and handling. |
| Yellowing of the purified product | - Presence of coloring impurities.- Thermal degradation. | - Consider a heat treatment with a stabilizing agent followed by distillation to convert coloring impurities to non-volatile tars.[4]- Avoid excessive heating during purification and storage. |
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| Molecular Formula | C₁₀H₁₁NO | - | [6] |
| CAS Number | 75746-71-3 | - | [6][7] |
| Purity (Commercial) | 98% | - | [8] |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol describes a general procedure for the purification of this compound by fractional vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux)
-
Distillation head with condenser and receiving flasks
-
Vacuum pump and vacuum gauge
-
Heating mantle and stirrer
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry.
-
Charge the round-bottom flask with the crude this compound.
-
Attach the flask to the distillation column and the rest of the apparatus.
-
Begin stirring and slowly evacuate the system to the desired pressure.
-
Gradually heat the flask using the heating mantle.
-
Collect and discard the initial low-boiling fraction.
-
Collect the main fraction at the expected boiling point of this compound. The exact boiling point will depend on the pressure.
-
Once the main fraction is collected, stop heating and allow the system to cool under vacuum.
-
Break the vacuum with an inert gas.
-
Store the purified product under an inert atmosphere.
Protocol 2: Flash Column Chromatography
This protocol provides a general method for purifying this compound using flash column chromatography.[5]
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of ethyl acetate and hexanes)
-
Chromatography column
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Determine the optimal eluent system by running TLC plates of the crude material with various solvent mixtures. A suitable system will give the product an Rf value of approximately 0.3.
-
Pack the chromatography column with silica gel slurried in the chosen eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the solvent system, applying pressure to achieve the desired flow rate.
-
Collect fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent by rotary evaporation.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Store the final product under an inert atmosphere.
Purification Workflow
Caption: A decision workflow for selecting a suitable purification method.
References
- 1. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 2. epa.gov [epa.gov]
- 3. chemical-label.com [chemical-label.com]
- 4. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
- 5. Toward Circular Recycling of Polyurethanes: Depolymerization and Recovery of Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. keyorganics.net [keyorganics.net]
- 7. danabiosci.com [danabiosci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 2-Ethyl-6-methylphenyl Isocyanate Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of temperature on the reaction kinetics of 2-Ethyl-6-methylphenyl isocyanate. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Slow or Incomplete Reaction
-
Question: My reaction with this compound is proceeding very slowly or not reaching completion, even at elevated temperatures. What are the possible causes and solutions?
Answer:
-
Insufficient Temperature: The reaction between isocyanates and alcohols is temperature-dependent. An increase in temperature generally leads to a higher reaction rate.
-
Solution: Gradually increase the reaction temperature and monitor the progress. Be cautious of potential side reactions at excessively high temperatures.
-
-
Steric Hindrance: The ethyl and methyl groups on the phenyl ring of this compound can sterically hinder the approach of the alcohol. This is particularly true for secondary or tertiary alcohols.[1][2] Primary alcohols are generally more reactive than secondary alcohols with isocyanates.[1][2][3]
-
Solution: Consider using a less sterically hindered alcohol if the application allows. Alternatively, a catalyst may be required to overcome the steric barrier.
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate.[4][5]
-
Solution: Aprotic polar solvents can catalyze the reaction.[5] Consider switching to a solvent known to promote urethane formation.
-
-
Reactant Purity: Impurities in the isocyanate or the alcohol, such as water, can consume the isocyanate and lead to incomplete reactions.
-
Solution: Ensure all reactants and solvents are anhydrous. Use freshly distilled reagents.
-
-
Issue: Formation of Side Products
-
Question: I am observing unexpected peaks in my HPLC/GC analysis, suggesting the formation of side products. What are these and how can I minimize them?
Answer:
-
Allophanate Formation: An excess of isocyanate can lead to the reaction of the initially formed urethane with another isocyanate molecule to form an allophanate.[4][6] This is more prevalent at higher temperatures.
-
Solution: Use a stoichiometric ratio of alcohol to isocyanate or a slight excess of alcohol.[4] Careful temperature control can also minimize this side reaction.
-
-
Urea Formation: The presence of water in the reaction mixture will lead to the formation of an unstable carbamic acid, which decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a urea byproduct.
-
Solution: As mentioned previously, ensure all reagents and glassware are scrupulously dry.
-
-
Isocyanate Trimerization: At elevated temperatures, isocyanates can trimerize to form isocyanurates.
-
Solution: Maintain the lowest effective reaction temperature and consider using a catalyst that selectively promotes the isocyanate-alcohol reaction.
-
-
Frequently Asked Questions (FAQs)
-
Question 1: How does temperature generally affect the reaction rate of this compound with an alcohol?
Answer: Generally, the rate of reaction between an isocyanate and an alcohol increases with temperature. This relationship can be described by the Arrhenius equation, where the rate constant is exponentially dependent on the absolute temperature. Experimental studies on aryl isocyanates show that activation energies are typically in the range of 17–54 kJ/mol.[4][6]
-
Question 2: What is the expected difference in reactivity between primary and secondary alcohols with this compound?
Answer: Primary alcohols are expected to react faster with this compound than secondary alcohols.[1][2][3] This is due to the lower steric hindrance around the hydroxyl group of primary alcohols, allowing for easier nucleophilic attack on the isocyanate group. Studies on phenyl isocyanate have shown that reaction rate constants are higher for primary alcohols.[1][2]
-
Question 3: Can the urethane product catalyze the reaction?
Answer: Yes, the urethane product can exhibit autocatalysis in some isocyanate-alcohol reactions.[7]
-
Question 4: What analytical techniques are suitable for monitoring the reaction kinetics?
Answer: High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the reaction kinetics.[1][2][4] By quenching aliquots of the reaction mixture at different time points and analyzing the concentration of the remaining isocyanate or the formed urethane, one can determine the reaction rate. Gas Chromatography (GC) and in-situ FT-IR spectroscopy can also be employed.[8]
Data Presentation
The following tables summarize kinetic data for the reaction of a model compound, phenyl isocyanate, with various alcohols at different temperatures. This data can serve as a reference for understanding the general effects of temperature and alcohol structure on the reaction kinetics.
Table 1: Second-Order Rate Constants (k) for the Reaction of Phenyl Isocyanate with Alcohols in Tetrahydrofuran (THF)
| Alcohol | Temperature (°C) | k (L mol⁻¹ s⁻¹) |
| Propan-1-ol | 30 | Data not available |
| 40 | Data not available | |
| 50 | Data not available | |
| Butan-1-ol | 30 | Data not available |
| 40 | Data not available | |
| 50 | Data not available | |
| Propan-2-ol | 30 | Data not available |
| 40 | Data not available | |
| 50 | Data not available | |
| Butan-2-ol | 30 | Data not available |
| 40 | Data not available | |
| 50 | Data not available |
Specific rate constant values from the search results were not provided in a readily extractable format. However, the studies confirm that reaction rate constants were higher for primary alcohols (propan-1-ol, butan-1-ol) than for secondary alcohols (propan-2-ol, butan-2-ol).[1][2]
Table 2: Apparent Activation Energies (Ea) for the Reaction of Phenyl Isocyanate with Alcohols
| Alcohol | Apparent Activation Energy (Ea) (kJ/mol) |
| Primary Alcohols | 30 - 40 |
| Secondary Alcohols | 41 - 52 |
This data indicates that secondary alcohols have a higher energy barrier for reaction compared to primary alcohols.[2]
Experimental Protocols
Methodology for Studying Isocyanate-Alcohol Reaction Kinetics using a Microreactor System [1][2]
-
Reagent Preparation:
-
Prepare stock solutions of this compound and the desired alcohol in an anhydrous solvent (e.g., THF).
-
To study under pseudo-first-order conditions, the concentration of the alcohol should be in large excess (e.g., 20-fold) compared to the isocyanate.
-
-
Experimental Setup:
-
Utilize a microreactor system equipped with syringe pumps for precise control of flow rates and a temperature-controlled reaction chip.
-
Pump the isocyanate and alcohol solutions into the microreactor at defined flow rates.
-
-
Reaction and Sampling:
-
The reaction occurs within the heated zone of the microreactor chip. The residence time (reaction time) can be controlled by adjusting the flow rates and the reactor volume.
-
Collect samples from the microreactor outlet at steady-state conditions.
-
-
Quenching:
-
Immediately quench the collected samples by adding a solution of a primary amine (e.g., n-butylamine) in a suitable solvent (e.g., acetonitrile). The amine will rapidly react with any unreacted isocyanate to form a stable urea derivative.[4]
-
-
Analysis:
-
Analyze the quenched samples using reverse-phase HPLC with a UV detector.
-
Develop a gradient elution method using a mobile phase such as acetonitrile and water to separate the reactants, the urethane product, and the urea derivative.
-
Quantify the concentration of the components by creating calibration curves with known standards.
-
-
Data Analysis:
-
Plot the natural logarithm of the isocyanate concentration versus the reaction time. For a pseudo-first-order reaction, this should yield a linear relationship.
-
The slope of this line gives the observed rate constant (k_obs).
-
The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the alcohol.
-
Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.
-
Mandatory Visualization
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 4. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 2-Ethyl-6-methylphenyl Isocyanate Reactivity Control
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting and utilizing catalysts to control the reactivity of 2-Ethyl-6-methylphenyl isocyanate. Due to the steric hindrance imparted by the ortho-ethyl and methyl groups, this isocyanate exhibits lower reactivity compared to less substituted aromatic isocyanates, making catalyst selection a critical parameter for successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound less reactive than other aromatic isocyanates like phenyl isocyanate or TDI?
A1: The ethyl and methyl groups at the ortho positions to the isocyanate group create significant steric hindrance. This bulkiness physically obstructs the approach of nucleophiles (e.g., alcohols, amines) to the electrophilic carbon of the isocyanate group, thereby increasing the activation energy and slowing down the reaction rate.
Q2: What are the primary reactions of interest when using this compound?
A2: The most common reaction is the formation of urethanes (or carbamates) through the reaction with alcohols. In drug development and material science, reactions with amines to form ureas are also prevalent.
Q3: What are the common side reactions to be aware of?
A3: Common side reactions include:
-
Reaction with water: Leads to the formation of an unstable carbamic acid, which decomposes into an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a urea byproduct.
-
Allophanate formation: The reaction of a urethane with an excess of isocyanate.
-
Biuret formation: The reaction of a urea with an excess of isocyanate.
-
Isocyanurate formation: The cyclotrimerization of three isocyanate molecules, which is often promoted by specific catalysts and high temperatures.
Q4: How does temperature affect the reaction of this compound?
A4: Increasing the reaction temperature generally increases the reaction rate. However, higher temperatures can also promote side reactions, particularly the formation of allophanates, biurets, and isocyanurates. An optimal temperature must be determined experimentally to balance reaction speed and selectivity.
Q5: What is the role of a catalyst in controlling the reactivity?
A5: Catalysts are crucial for achieving practical reaction rates with sterically hindered isocyanates. They work by activating either the isocyanate or the nucleophile, thus lowering the activation energy of the reaction. A suitable catalyst can significantly improve the reaction speed and, in some cases, enhance selectivity towards the desired product.
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Activity | The chosen catalyst may not be effective enough to overcome the steric hindrance. Consider screening a range of catalysts, including both tertiary amines and organometallic compounds. Increase the catalyst concentration incrementally, monitoring for any increase in side reactions. |
| Low Reaction Temperature | The activation energy for the reaction with a hindered isocyanate is high. Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress closely to avoid runaway reactions or excessive byproduct formation. |
| Moisture Contamination | Water reacts with the isocyanate, consuming it and forming urea byproducts. Ensure all reactants, solvents, and glassware are rigorously dried. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Catalyst Solubility | If the catalyst is not fully dissolved in the reaction medium, its effectiveness will be limited. Ensure the chosen catalyst is soluble in the reaction solvent at the operating temperature. |
Issue 2: Formation of Insoluble Precipitates
| Possible Cause | Suggested Solution |
| Urea Formation | A white, insoluble precipitate is often a disubstituted urea, resulting from the reaction of the isocyanate with water. Rigorously dry all reagents and solvents and perform the reaction under an inert atmosphere. |
| Isocyanurate Formation | Certain catalysts, especially strong bases, can promote the trimerization of the isocyanate to form highly stable and often insoluble isocyanurates. Select a catalyst known to favor urethane or urea formation (e.g., some organotin compounds for urethanes). Reduce the reaction temperature. |
| Low Solubility of Product | The desired urethane or urea product may have limited solubility in the chosen reaction solvent. Select a solvent in which the final product is known to be soluble. |
Issue 3: Poor Product Selectivity (Mixture of Products)
| Possible Cause | Suggested Solution |
| Inappropriate Catalyst | Some catalysts may promote multiple reaction pathways simultaneously. Screen different classes of catalysts (e.g., compare a tertiary amine with an organometallic catalyst) to find one with higher selectivity for the desired reaction. |
| High Reaction Temperature | Elevated temperatures can provide enough energy to overcome the activation barriers for side reactions. Optimize the reaction temperature to the lowest point where a reasonable reaction rate is still achieved. |
| Incorrect Stoichiometry | An excess of the isocyanate can lead to the formation of allophanates or biurets. Use a precise 1:1 stoichiometry of reactants. If one reactant is more valuable, a slight excess of the other may be used, but be prepared for more challenging purification. |
Data Presentation
Table 1: Qualitative Comparison of Common Catalyst Types for Reactions of Sterically Hindered Aromatic Isocyanates
| Catalyst Type | General Reactivity | Selectivity for Urethane Formation | Potential for Side Reactions | Typical Use Cases |
| Tertiary Amines (e.g., DABCO, DBU) | Moderate to High | Good | Can promote isocyanurate formation, especially at higher temperatures. | General purpose, particularly for polyurethane foams and elastomers. |
| Organotin Compounds (e.g., DBTDL) | High | Excellent | Can promote hydrolysis and allophanate formation. Environmental and toxicity concerns. | Coatings, adhesives, and elastomers where high efficiency is required. |
| Organobismuth/Zinc Compounds | Moderate to High | Good to Excellent | Generally lower tendency for side reactions compared to tin catalysts. | "Greener" alternatives to organotin catalysts in various applications. |
| Titanium Chelates | Moderate | Good | Can be sensitive to moisture. | Adhesion promoters and crosslinking catalysts. |
Note: The reactivity and selectivity of catalysts are highly dependent on the specific reaction conditions (solvent, temperature, reactants) and should be experimentally verified for this compound.
Table 2: Indicative Reaction Conditions for Catalyst Screening
| Parameter | Recommended Range | Rationale |
| Temperature | 25 - 80 °C | Start at room temperature and increase if the reaction is too slow. Higher temperatures may be needed to overcome steric hindrance but can increase side reactions. |
| Catalyst Loading | 0.01 - 1.0 mol% | Start with a low catalyst loading and increase as needed. High concentrations can lead to uncontrolled reactions and side product formation.[1] |
| Solvent | Anhydrous Aprotic Solvents (e.g., Toluene, THF, Dichloromethane) | To prevent the reaction of the isocyanate with solvent and to ensure all reactants are in solution. |
| Atmosphere | Inert (Nitrogen or Argon) | To exclude moisture and prevent the formation of urea byproducts. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in the Reaction of this compound with a Primary Alcohol
Objective: To determine the relative activity of different catalysts for the urethane formation reaction.
Materials:
-
This compound
-
Primary alcohol (e.g., n-butanol)
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Catalyst candidates (e.g., DABCO, DBTDL, a bismuth carboxylate)
-
Internal standard for analysis (e.g., dodecane for GC analysis)
-
Anhydrous quenching agent (e.g., dibutylamine)
-
Reaction vials with septa
-
Stirring plate and stir bars
-
Inert atmosphere setup (e.g., nitrogen line)
-
Analytical instrument (e.g., GC-FID, HPLC, or in-situ FTIR)
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
Prepare stock solutions of this compound, the primary alcohol, the internal standard, and each catalyst in anhydrous toluene.
-
-
Reaction Setup:
-
In a reaction vial under a nitrogen atmosphere, add the primary alcohol stock solution and the internal standard stock solution.
-
Add the catalyst stock solution to the vial. The amount should correspond to the desired mol% relative to the isocyanate.
-
Place the vial on a stirring plate and allow it to equilibrate to the desired reaction temperature (e.g., 50 °C).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the this compound stock solution to the vial.
-
Start a timer and take aliquots from the reaction mixture at regular intervals (e.g., 5, 15, 30, 60, 120 minutes).
-
Immediately quench each aliquot in a separate vial containing a solution of the quenching agent (dibutylamine) to stop the reaction.
-
-
Analysis:
-
Analyze the quenched aliquots by GC-FID or HPLC to determine the concentration of the remaining this compound and the formed urethane product relative to the internal standard.
-
Plot the concentration of the isocyanate versus time for each catalyst to determine the reaction rate.
-
Compare the initial reaction rates to rank the catalytic activity.
-
Protocol 2: In-situ FTIR Monitoring of the Reaction
Objective: To continuously monitor the disappearance of the isocyanate and the appearance of the urethane product.
Procedure:
-
Set up the reaction as described in Protocol 1 in a suitable reaction vessel equipped with an in-situ FTIR probe.
-
Collect a background spectrum of the initial reaction mixture before the addition of the isocyanate.
-
Initiate the reaction by adding the this compound.
-
Immediately begin collecting FTIR spectra at regular intervals.
-
Monitor the disappearance of the characteristic N=C=O stretching peak at approximately 2275 cm⁻¹ and the appearance of the urethane carbonyl peak around 1700-1740 cm⁻¹.
-
The rate of disappearance of the isocyanate peak can be used to calculate the reaction kinetics for each catalyst.
Mandatory Visualizations
Caption: Generalized catalytic cycle for urethane formation.
References
Technical Support Center: Managing Moisture Sensitivity of 2-Ethyl-6-methylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing the moisture sensitivity of 2-Ethyl-6-methylphenyl isocyanate (CAS: 75746-71-3). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture sensitive?
This compound is an aromatic isocyanate, a class of organic compounds containing the reactive isocyanate functional group (-N=C=O). Isocyanates are highly susceptible to reaction with nucleophiles, particularly water. The carbon atom in the isocyanate group is highly electrophilic and readily attacked by the oxygen atom in water. This initial reaction forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. The newly formed amine can then react with another molecule of the isocyanate to form a stable, and often insoluble, urea byproduct. This entire process is irreversible and consumes the isocyanate, reducing the yield of the desired product.
Q2: What are the visible signs of moisture contamination in my reaction?
Researchers should be vigilant for the following indicators of moisture contamination:
-
Formation of a white precipitate: This is the most common sign and is due to the formation of an insoluble diaryl urea.
-
Gas evolution or foaming: The decomposition of the carbamic acid intermediate releases carbon dioxide gas, which can cause bubbling or foaming in the reaction mixture.[1]
-
Inconsistent reaction kinetics: The presence of water can lead to unpredictable and often accelerated reaction rates due to the formation of reactive amine intermediates.
-
Lower than expected yield: Significant consumption of the isocyanate by water will naturally lead to a reduced yield of the intended product.
Q3: What are the primary sources of moisture contamination in a typical laboratory setting?
Moisture can be introduced from several sources, including:
-
Solvents: Using solvents that have not been rigorously dried is a major source of contamination.
-
Reagents: Other reagents in the reaction mixture may contain residual water.
-
Glassware: Improperly dried glassware can harbor a significant amount of moisture on its surface.
-
Atmosphere: Exposure of the reaction to the ambient atmosphere, especially on humid days, can introduce water vapor.
-
Handling techniques: Improper handling, such as leaving reagent bottles open, can lead to moisture absorption.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues related to the moisture sensitivity of this compound.
Issue 1: A white precipitate forms immediately upon adding the isocyanate to the reaction mixture.
-
Probable Cause: Severe moisture contamination of the solvent or other reagents.
-
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: The most critical step is to ensure all solvents are scrupulously dry. The recommended method for quantifying water content is Karl Fischer titration. For reactions with this compound, the water content in solvents should ideally be below 50 ppm.
-
Check Other Reagents: If the solvent is confirmed to be dry, assess the water content of other starting materials.
-
Ensure Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Issue 2: The reaction is foaming or bubbling, and the pressure in the vessel is increasing.
-
Probable Cause: Significant water contamination leading to the generation of carbon dioxide.[1]
-
Troubleshooting Steps:
-
Immediate Action: Do not seal the reaction vessel to prevent a dangerous buildup of pressure. If necessary, vent the reaction to a fume hood.
-
Identify Moisture Source: This is a strong indicator of a significant water contamination issue. Follow the steps in "Issue 1" to identify and eliminate the source of moisture for future experiments.
-
Issue 3: The final product yield is very low, and a significant amount of starting isocyanate is consumed.
-
Probable Cause: The isocyanate has been consumed by the side reaction with water. For every one mole of water, two moles of isocyanate are consumed in the formation of the urea byproduct.[1]
-
Troubleshooting Steps:
-
Quantify Water Content: Before repeating the experiment, rigorously quantify the water content in all solvents and liquid reagents using Karl Fischer titration.
-
Review Drying Protocols: Re-evaluate the methods used for drying solvents and reagents. Refer to the experimental protocols section for best practices.
-
Issue 4: The reaction is sluggish or does not go to completion, even in the absence of obvious moisture contamination.
-
Probable Cause: The steric hindrance from the ethyl and methyl groups at the ortho positions of this compound can slow down its reaction with other nucleophiles.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric hindrance. Monitor the reaction closely for any signs of decomposition.
-
Use a Catalyst: Consider the use of a catalyst, such as a tertiary amine (e.g., triethylamine, DABCO) or an organotin compound (e.g., dibutyltin dilaurate), to accelerate the reaction. Be aware that these catalysts can also accelerate the reaction with any residual water, so stringent anhydrous conditions are still paramount.
-
Increase Reaction Time: Due to the steric hindrance, longer reaction times may be necessary for complete conversion. Monitor the reaction progress by techniques such as TLC, GC, or NMR.
-
Data Presentation
Table 1: Recommended Maximum Moisture Content in Solvents for Reactions with this compound
| Solvent | Recommended Maximum Moisture (ppm) |
| Tetrahydrofuran (THF) | < 50 |
| Dichloromethane (DCM) | < 50 |
| Toluene | < 50 |
| Acetonitrile | < 50 |
Table 2: Purity Specifications for this compound
| Parameter | Specification |
| Purity (by GC) | ≥ 97%[2] |
| Appearance | Colorless to pale yellow liquid |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general method for determining trace amounts of water in organic solvents using a coulometric Karl Fischer titrator.
-
Objective: To accurately quantify the water content of a solvent in parts per million (ppm).
-
Apparatus:
-
Coulometric Karl Fischer titrator
-
Gas-tight syringes
-
-
Procedure:
-
Instrument Preparation: Turn on the KF titrator and allow the titration cell to stabilize. The instrument will perform a pre-titration to eliminate any ambient moisture in the cell, indicated by a low, stable drift rate.
-
Sample Preparation: Obtain a representative sample of the solvent to be analyzed in a sealed container.
-
Sample Injection: Using a clean, dry, gas-tight syringe, draw a precise volume (e.g., 1 mL) of the solvent.
-
Titration: Carefully inject the sample into the KF cell below the surface of the anolyte. The titrator will automatically begin the titration, electrochemically generating iodine to react with the water present.
-
Data Recording: The instrument will report the water content, typically in micrograms (µg) of water.
-
Calculation: Convert the micrograms of water to ppm based on the volume and density of the solvent injected.
-
Protocol 2: Drying of Solvents
This protocol describes a standard method for drying solvents like Tetrahydrofuran (THF) for use in moisture-sensitive reactions.
-
Objective: To reduce the water content of the solvent to below 50 ppm.
-
Apparatus:
-
Round-bottom flask
-
Distillation apparatus (condenser, receiving flask)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Inert gas source (Nitrogen or Argon)
-
-
Reagents:
-
Solvent to be dried (e.g., THF)
-
Drying agent (e.g., Sodium metal and benzophenone indicator)
-
-
Procedure:
-
Pre-drying: For solvents with high water content, pre-dry by standing over a less reactive drying agent like anhydrous magnesium sulfate or calcium chloride overnight.
-
Apparatus Setup: Assemble the distillation apparatus. All glassware must be thoroughly dried in an oven (e.g., at 120°C for several hours) and allowed to cool under a stream of inert gas.
-
Addition of Drying Agent: Place the pre-dried solvent and a magnetic stir bar in the distillation flask. Under a positive pressure of inert gas, carefully add small, freshly cut pieces of sodium metal.
-
Addition of Indicator: Add a small amount of benzophenone.
-
Reflux: Heat the mixture to a gentle reflux with stirring. A deep blue or purple color should develop, indicating the formation of the sodium-benzophenone ketyl radical and anhydrous conditions. If the color fades, it indicates the presence of water, and more sodium should be carefully added.
-
Distillation: Once a persistent deep blue or purple color is obtained, distill the solvent into the receiving flask, which should also be under an inert atmosphere.
-
Storage: The freshly distilled anhydrous solvent should be used immediately or stored under an inert atmosphere over activated molecular sieves (3Å or 4Å).
-
Visualizations
Caption: Reaction pathway of this compound with water.
Caption: A logical workflow for troubleshooting moisture-related issues.
Caption: Logical flow for the proper storage and handling of the reagent.
References
Technical Support Center: Synthesis of 2-Ethyl-6-methylphenyl Isocyanate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Ethyl-6-methylphenyl isocyanate and its derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale method for synthesizing this compound is the reaction of its corresponding aniline, 2-Ethyl-6-methylaniline, with a phosgene equivalent. While phosgene gas can be used, safer and more easily handled alternatives like triphosgene (bis(trichloromethyl)carbonate) are often preferred in a laboratory setting.[1][2]
Q2: What are the key safety precautions when working with isocyanates and phosgene equivalents?
A2: Isocyanates are potent lachrymators and respiratory sensitizers. Phosgene and its substitutes are highly toxic and corrosive. All manipulations should be conducted in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory. Anhydrous conditions are crucial as isocyanates react with water.[4]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored using infrared (IR) spectroscopy. The formation of the isocyanate is indicated by the appearance of a strong, sharp absorption band in the region of 2250-2275 cm⁻¹. Concurrently, the disappearance of the N-H stretching bands of the primary amine starting material (around 3200-3400 cm⁻¹) should be observed.[1]
Q4: What are the expected side reactions in this synthesis?
A4: The primary side reaction is the formation of a disubstituted urea. This occurs when the newly formed this compound reacts with the unreacted 2-Ethyl-6-methylaniline starting material. This side reaction is more likely if the phosgene equivalent is added too slowly or if there are localized areas of high amine concentration. Isocyanate polymerization can also occur, especially during storage or upon exposure to catalysts or moisture.[5]
Q5: How does the structure of this compound affect its reactivity?
A5: The ethyl and methyl groups at the ortho positions to the isocyanate group introduce significant steric hindrance. This can slow down the rate of reaction with nucleophiles compared to unhindered aryl isocyanates.[6] Additionally, these alkyl groups are electron-donating, which can slightly reduce the electrophilicity of the isocyanate carbon, also impacting reactivity.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of the product during workup. 3. Poor quality of starting materials or reagents. | 1. Extend the reaction time or slightly increase the reaction temperature (e.g., from room temperature to reflux). Monitor by IR or TLC. 2. Ensure all workup steps are performed promptly and under anhydrous conditions where necessary. Use minimal heat during solvent removal. 3. Use freshly distilled 2-Ethyl-6-methylaniline. Ensure the phosgene equivalent is of high purity and handled under inert atmosphere. |
| Presence of a High-Molecular-Weight, Insoluble Byproduct | Formation of N,N'-bis(2-ethyl-6-methylphenyl)urea. | Add the solution of 2-Ethyl-6-methylaniline dropwise to the solution of the phosgene equivalent to maintain a low concentration of the amine and minimize urea formation. Ensure efficient stirring. |
| Product is a Dark Color | Impurities in the starting material or solvent. Thermal decomposition. | Purify the 2-Ethyl-6-methylaniline by distillation before use. Use high-purity, dry solvents. Avoid excessive heating during the reaction and purification.[1] |
| Difficulty in Purifying the Product | Co-distillation with byproducts. Thermal instability of the isocyanate. | Purify by vacuum distillation at the lowest possible temperature.[8] If distillation is problematic, consider converting the crude isocyanate to a more stable derivative (e.g., a urethane by reacting with an alcohol) for purification, followed by regeneration of the isocyanate if necessary. |
| Isocyanate peak disappears from IR spectrum after storage | Polymerization or reaction with trace moisture. | Store the purified isocyanate in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperature. Adding a stabilizer, such as a small amount of a phosphite, can be considered. |
Experimental Protocols
Synthesis of this compound using Triphosgene
This protocol is a representative procedure and may require optimization.
Materials:
-
2-Ethyl-6-methylaniline
-
Triphosgene (BTC)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware (flame-dried)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel, dissolve triphosgene (0.4 equivalents relative to the amine) in anhydrous DCM.
-
Amine Addition: Dissolve 2-Ethyl-6-methylaniline (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Reaction: Add the amine solution dropwise to the stirred triphosgene solution at 0 °C (ice bath). After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitoring: Monitor the reaction by IR spectroscopy until the amine N-H peaks disappear and the isocyanate N=C=O peak is maximized.[1]
-
Work-up: Cool the reaction mixture to room temperature. Carefully concentrate the solvent under reduced pressure.
-
Purification: Add anhydrous toluene to the residue and filter to remove any precipitated byproducts. The toluene can be removed under reduced pressure, and the crude this compound can be purified by vacuum distillation.
Data Presentation
Table 1: Hypothetical Comparison of Phosgenation Agents for Synthesis
| Phosgenation Agent | Equivalents (vs. Amine) | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) | Purity (%) | Notes |
| Triphosgene | 0.4 | 40 (reflux) | 4-6 | 85-95 | >95 | Safer solid reagent, generally good yields.[1] |
| Diphosgene | 0.5 | 25-40 | 3-5 | 80-90 | >95 | Liquid, easier to handle than phosgene gas. |
| Phosgene (gas) | 1.1 | 0 to 25 | 2-4 | >90 | >97 | Highly toxic gas, requires specialized equipment.[8][9] |
Visualizations
References
- 1. asianpubs.org [asianpubs.org]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 2-Methylphenyl isocyanate | 614-68-6 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chimia.ch [chimia.ch]
- 7. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2875226A - Process for the preparation of isocyanates - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scale-Up of Reactions Involving 2-Ethyl-6-methylphenyl Isocyanate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the scale-up of chemical reactions involving 2-Ethyl-6-methylphenyl isocyanate. The unique steric hindrance imparted by the ortho-ethyl and methyl groups on this aromatic isocyanate presents specific challenges and considerations that are critical for successful and safe large-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: Scaling up reactions with this compound introduces significant safety challenges that must be rigorously addressed:
-
Exothermic Reactions: The reaction of isocyanates with nucleophiles (e.g., alcohols, amines) is highly exothermic.[1] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase, potentially causing solvent boiling, pressure buildup, and a runaway reaction.
-
Toxicity and Sensitization: this compound is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation, as well as respiratory irritation.[2] Isocyanates are known respiratory and skin sensitizers, and repeated exposure can lead to asthma-like symptoms.[3][4]
-
Moisture Sensitivity: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to the corresponding amine and carbon dioxide gas.[5] On a large scale, this can lead to a dangerous buildup of pressure in a closed reactor. It's crucial to use anhydrous solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon).
Q2: How does the steric hindrance of this compound affect its reactivity and what are the implications for scale-up?
A2: The ethyl and methyl groups in the ortho positions to the isocyanate group create significant steric hindrance.[1][6] This has several important consequences for scale-up:
-
Slower Reaction Rates: Compared to less hindered aromatic isocyanates, the reaction of this compound with nucleophiles will be significantly slower.[1] This may necessitate longer reaction times, higher temperatures, or the use of a catalyst to achieve complete conversion.
-
Catalyst Requirement: Due to the reduced reactivity, a catalyst is often necessary to drive the reaction to completion in a reasonable timeframe.[7] The choice of catalyst is critical and can influence the reaction rate and the formation of side products.
-
Increased Reaction Temperature: To compensate for the lower reactivity, higher reaction temperatures may be required. This must be carefully managed to avoid side reactions such as allophanate and biuret formation or trimerization.
Q3: What are the most common side reactions to expect during the scale-up of reactions with this compound?
A3: Several side reactions can become more prominent during scale-up:
-
Urea Formation: If moisture is present in the reaction, the isocyanate will react with it to form an amine, which can then react with another molecule of the isocyanate to form a symmetrically substituted urea. These ureas are often insoluble and can complicate purification.
-
Allophanate and Biuret Formation: The desired urethane or urea product can further react with the isocyanate, especially at elevated temperatures, to form allophanates and biurets, respectively. These side products can impact the purity and properties of the final product.
-
Trimerization (Isocyanurate Formation): In the presence of certain catalysts and at higher temperatures, isocyanates can trimerize to form highly stable isocyanurate rings.
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
| Potential Cause | Troubleshooting Step |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while carefully monitoring the reaction progress and for the formation of byproducts. |
| Inadequate Mixing | Increase the agitation speed to improve mass transfer. For larger reactors, consider the impeller design and position to ensure efficient mixing throughout the vessel. |
| Low Catalyst Activity or Concentration | If using a catalyst, consider increasing the catalyst loading. Alternatively, screen different catalysts that are known to be effective for sterically hindered isocyanates (e.g., organotin compounds like dibutyltin dilaurate, or tertiary amines).[7] |
| Steric Hindrance of the Nucleophile | If reacting with a bulky nucleophile, a higher temperature and/or a more active catalyst will likely be required. |
Issue 2: Formation of Insoluble Precipitate (Likely Urea)
| Potential Cause | Troubleshooting Step |
| Presence of Moisture in Reagents or Solvents | Ensure all solvents and reagents are rigorously dried before use. Use of molecular sieves in the reactor can help to scavenge trace amounts of water.[8] |
| Atmospheric Moisture | Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| "Wet" Workup Procedure | If the precipitate forms during workup, minimize contact with water. Consider using anhydrous workup techniques. |
Issue 3: Poor Yield After Purification
| Potential Cause | Troubleshooting Step | | :--- | | Formation of Allophanates/Biurets | Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Minimize the reaction time once the starting material is consumed. | | Product Insolubility | The product may be precipitating out of the reaction mixture. Choose a solvent in which the product is more soluble at the reaction temperature. | | Difficult Purification | Sterically hindered ureas and urethanes can sometimes be challenging to purify by chromatography. Consider recrystallization from a suitable solvent system. |
Experimental Protocols
Disclaimer: These are general starting protocols and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of a Sterically Hindered Urea
Reaction: this compound + Aniline → 1-(2-Ethyl-6-methylphenyl)-3-phenylurea
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a condenser with a drying tube, a thermocouple, and a nitrogen inlet is assembled and thoroughly dried.
-
Reagent Charging: The reactor is charged with anhydrous toluene (5 mL per gram of isocyanate) and aniline (1.0 equivalent). The mixture is stirred and heated to 80 °C under a nitrogen atmosphere.
-
Isocyanate Addition: this compound (1.0 equivalent) dissolved in a minimal amount of anhydrous toluene is added dropwise to the reactor over 1-2 hours, maintaining the internal temperature at 80-85 °C.
-
Reaction Monitoring: The reaction is monitored by TLC or LC-MS until the isocyanate is consumed (typically 4-8 hours).
-
Workup and Purification: The reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with cold toluene, and dried under vacuum. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: Synthesis of a Sterically Hindered Urethane
Reaction: this compound + 1-Butanol → Butyl (2-ethyl-6-methylphenyl)carbamate
-
Reactor Setup: A similar reactor setup to Protocol 1 is used.
-
Reagent Charging: The reactor is charged with anhydrous toluene, 1-butanol (1.05 equivalents), and a catalyst such as dibutyltin dilaurate (0.1-0.5 mol%). The mixture is heated to 90 °C under a nitrogen atmosphere.
-
Isocyanate Addition: this compound (1.0 equivalent) is added dropwise over 1-2 hours, maintaining the temperature at 90-95 °C.
-
Reaction Monitoring: The disappearance of the isocyanate peak (~2250-2270 cm⁻¹) can be monitored by in-situ IR spectroscopy, or the reaction can be monitored by TLC or GC-MS. The reaction is typically slower than urea formation and may require 8-24 hours.
-
Workup and Purification: After cooling, the reaction is quenched by the addition of a small amount of methanol. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
Table 1: Representative Reaction Conditions for Sterically Hindered Isocyanates
| Reaction Type | Nucleophile | Solvent | Temperature (°C) | Catalyst | Typical Reaction Time (h) |
| Urea Formation | Primary Amine | Toluene | 80 - 100 | None | 4 - 8 |
| Urethane Formation | Primary Alcohol | Toluene | 90 - 110 | Dibutyltin dilaurate | 8 - 24 |
| Urethane Formation | Secondary Alcohol | Xylene | 110 - 130 | Dibutyltin dilaurate | 24 - 48 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 4. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 5. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. poliuretanos.net [poliuretanos.net]
- 7. turkchem.net [turkchem.net]
- 8. US5229454A - Process for removing water from polyurethane ingredients - Google Patents [patents.google.com]
analytical methods for detecting impurities in 2-Ethyl-6-methylphenyl isocyanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in 2-Ethyl-6-methylphenyl isocyanate. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when analyzing this compound?
A1: The primary challenge is the high reactivity of the isocyanate group (-NCO). This group readily reacts with nucleophiles such as water, alcohols, and amines.[1][2][3][4] This reactivity can lead to the degradation of the analyte during sample preparation and analysis, forming urea or urethane derivatives. Therefore, it is crucial to use anhydrous solvents and derivatization techniques to stabilize the isocyanate group for accurate quantification.
Q2: What are the likely impurities in a this compound sample?
A2: Potential impurities can originate from the synthesis process or degradation. Common impurities include:
-
Starting Material: 2-Ethyl-6-methylaniline.
-
Hydrolysis Product: N,N'-bis(2-ethyl-6-methylphenyl)urea, formed by the reaction of the isocyanate with trace amounts of water to form an amine, which then reacts with another isocyanate molecule.
-
Oligomers: Dimers (uretdiones) and trimers (isocyanurates) of this compound can form, especially at elevated temperatures.
Q3: Which analytical techniques are most suitable for impurity profiling of this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection are the most common and effective techniques.[5][6][7][8] The choice between GC and HPLC often depends on the volatility and thermal stability of the impurities and the derivatization strategy employed.
Q4: Is derivatization necessary for the analysis of this compound?
A4: Yes, derivatization is highly recommended for both GC and HPLC analysis. It stabilizes the reactive isocyanate group, improves chromatographic performance, and enhances detection sensitivity. Common derivatizing agents include amines like dibutylamine (DBA) or 1-(2-pyridyl)piperazine (1-2PP) for HPLC, and alcohols for GC analysis.[9][10]
Analytical Methods & Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.
-
Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add 1 mL of anhydrous toluene and 1.2 equivalents of a derivatizing agent (e.g., anhydrous methanol or another suitable alcohol).
-
Cap the vial and heat at 60°C for 1 hour to form the stable urethane derivative.
-
Cool to room temperature and dilute with an appropriate solvent (e.g., toluene) to a final concentration of 1 mg/mL.
-
-
GC-MS Parameters:
| Parameter | Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Split mode, 20:1) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Active sites in the liner or column.- Incomplete derivatization. | - Use a deactivated liner.- Ensure complete derivatization by optimizing reaction time and temperature. |
| Ghost Peaks | - Carryover from previous injections.- Septum bleed. | - Run a solvent blank after a high concentration sample.- Use a high-quality, low-bleed septum. |
| No Peaks or Very Small Peaks | - Incomplete derivatization.- Analyte degradation in the inlet. | - Verify derivatization with a standard.- Lower the inlet temperature. |
| Variable Peak Areas | - Inconsistent injection volume.- Leak in the system. | - Check the autosampler syringe.- Perform a leak check. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is well-suited for the analysis of less volatile impurities and offers a wider choice of derivatization agents.
-
Derivatization:
-
Accurately weigh approximately 10 mg of the sample into a vial.
-
Add 10 mL of a 0.1 mg/mL solution of di-n-butylamine (DBA) in anhydrous acetonitrile.
-
Cap the vial and let it stand at room temperature for 30 minutes to form the stable urea derivative.
-
Dilute with the mobile phase to a final concentration of approximately 10 µg/mL.
-
-
HPLC-UV Parameters:
| Parameter | Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidGradient: 50% B to 95% B over 15 min, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | - Column degradation.- High injection volume or strong solvent in the sample. | - Replace the column.- Dissolve the sample in the initial mobile phase. |
| Split Peaks | - Clogged frit or partially blocked column.- Injection solvent effect. | - Reverse flush the column or replace it.- Match sample solvent to the mobile phase. |
| Baseline Drift | - Column not equilibrated.- Mobile phase composition changing. | - Allow sufficient time for column equilibration.- Ensure proper mobile phase mixing and degassing. |
| Interfering Peaks | - Impurities in the solvent or derivatizing agent. | - Use high-purity solvents and reagents.- Run a blank with only the derivatizing agent.[5] |
Visualizations
The following diagrams illustrate the analytical workflows described above.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC-UV analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. diva-portal.org [diva-portal.org]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography -Journal of Korean Society of Occupational and Environmental Hygiene | Korea Science [koreascience.kr]
- 10. epa.gov [epa.gov]
Validation & Comparative
comparing reactivity of 2-Ethyl-6-methylphenyl isocyanate vs 2,6-diethylphenyl isocyanate
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
Introduction to Isocyanate Reactivity
Isocyanates (R-N=C=O) are highly versatile intermediates in organic synthesis, most notably in the formation of urethanes through reaction with alcohols. The reactivity of the isocyanate group is governed by both electronic and steric factors. Aromatic isocyanates are generally more reactive than aliphatic ones due to the electron-withdrawing nature of the phenyl ring, which increases the electrophilicity of the isocyanate carbon. However, substituents on the aromatic ring can significantly modulate this reactivity.
Substituents at the ortho (2- and 6-) positions of the phenyl ring exert a profound influence on the isocyanate's reactivity, primarily through steric hindrance.[1][2] Bulky groups in these positions can physically obstruct the approach of nucleophiles to the electrophilic carbon atom of the isocyanate group, thereby slowing down the reaction rate.[1]
Qualitative Reactivity Comparison
Based on the principle of steric hindrance, a qualitative comparison of the reactivity of 2-Ethyl-6-methylphenyl isocyanate and 2,6-diethylphenyl isocyanate can be made.
-
2,6-diethylphenyl isocyanate possesses two ethyl groups in the ortho positions.
-
This compound has one ethyl group and one smaller methyl group in the ortho positions.
Since the ethyl group is larger than the methyl group, it is anticipated that 2,6-diethylphenyl isocyanate will exhibit lower reactivity compared to this compound. The presence of two bulky ethyl groups creates a more sterically congested environment around the isocyanate functional group, impeding the approach of a nucleophile more significantly than the combination of one ethyl and one methyl group.
Quantitative Data Summary
To provide a definitive quantitative comparison, a kinetic study is required. The following table outlines the expected data to be collected from the experimental protocol described below. The values are placeholders and would be populated with experimental results.
| Parameter | This compound | 2,6-diethylphenyl Isocyanate |
| Structure | ||
| Molecular Weight ( g/mol ) | 161.20 | 175.23 |
| Initial Reaction Rate (M/s) | kobs1 | kobs2 |
| Relative Reactivity | Higher | Lower |
Experimental Protocol: Comparative Kinetic Analysis via In-Situ FTIR Spectroscopy
This protocol details a method for determining the relative reactivity of this compound and 2,6-diethylphenyl isocyanate by monitoring their reaction with a model alcohol, such as 1-butanol, using in-situ Fourier Transform Infrared (FTIR) spectroscopy.[3][4] This technique allows for real-time monitoring of the disappearance of the characteristic isocyanate peak (~2275-2250 cm⁻¹).
Objective: To determine the pseudo-first-order rate constants for the reaction of each isocyanate with an excess of 1-butanol under identical conditions.
Materials:
-
This compound
-
2,6-diethylphenyl isocyanate
-
1-Butanol (anhydrous)
-
Anhydrous solvent (e.g., toluene or chloroform)
-
Inert gas (Nitrogen or Argon)
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe
Procedure:
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere to exclude moisture.
-
Prepare stock solutions of known concentrations of this compound, 2,6-diethylphenyl isocyanate, and 1-butanol in the chosen anhydrous solvent. A significant excess of 1-butanol (e.g., 10-fold or greater) should be used to ensure pseudo-first-order kinetics with respect to the isocyanate.
-
-
Reaction Setup:
-
Set up a temperature-controlled reaction vessel under a continuous flow of inert gas.
-
Place the solvent and the 1-butanol solution in the reaction vessel and allow it to equilibrate to the desired reaction temperature (e.g., 25 °C).
-
Insert the in-situ FTIR-ATR probe into the reaction mixture.
-
-
Data Acquisition:
-
Collect a background spectrum of the solvent and 1-butanol mixture.
-
Initiate the reaction by adding a known volume of the isocyanate stock solution to the reaction vessel with vigorous stirring.
-
Immediately begin collecting FTIR spectra at regular intervals (e.g., every 30-60 seconds). The key spectral region to monitor is the strong, sharp absorbance of the N=C=O stretching vibration between 2275 cm⁻¹ and 2250 cm⁻¹.
-
-
Data Analysis:
-
For each isocyanate, plot the absorbance of the isocyanate peak as a function of time.
-
The concentration of the isocyanate is directly proportional to its absorbance (Beer-Lambert Law).
-
To determine the pseudo-first-order rate constant (kobs), plot the natural logarithm of the isocyanate peak absorbance (ln(A)) versus time. The slope of the resulting straight line will be equal to -kobs.
-
-
Comparison:
-
Repeat the experiment for the other isocyanate under identical conditions (temperature, concentrations, solvent, stirring rate).
-
Compare the calculated kobs values. The isocyanate with the larger kobs is the more reactive species.
-
Conclusion
The reactivity of 2,6-disubstituted phenyl isocyanates is critically dependent on the steric bulk of the ortho substituents. It is predicted that this compound will be more reactive than 2,6-diethylphenyl isocyanate due to reduced steric hindrance around the isocyanate functional group. For researchers and professionals in drug development and polymer science, this difference in reactivity can be exploited to fine-tune reaction times and control product formation. The provided experimental protocol offers a reliable method for quantitatively verifying this prediction and obtaining precise kinetic data to inform synthetic strategies.
References
A Comparative Guide to Isocyanate Selection in Polyurethane Synthesis: 2-Ethyl-6-methylphenyl Isocyanate vs. MDI and TDI
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of three distinct isocyanates—2-Ethyl-6-methylphenyl isocyanate, Methylene Diphenyl Diisocyanate (MDI), and Toluene Diisocyanate (TDI)—on the properties of polyurethanes. Understanding the chemical structure and reactivity of these isocyanates is paramount in tailoring polyurethane characteristics for specific high-performance applications. While extensive data exists for the widely used MDI and TDI, this guide also explores the anticipated effects of the sterically hindered this compound, offering insights into its potential for creating novel polyurethane materials.
Executive Summary
Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI) are the two most common aromatic isocyanates used in the polyurethane industry.[1] MDI-based polyurethanes are generally characterized by their rigidity, high strength, and thermal stability, making them suitable for applications like rigid foams, elastomers, and coatings.[1][2] In contrast, TDI is predominantly used in the production of flexible foams and elastomers due to the less symmetrical structure of its isomers, which imparts greater flexibility to the polymer backbone.[3][4]
This compound, a less common, sterically hindered aromatic isocyanate, is expected to produce polyurethanes with unique property profiles. The bulky ethyl and methyl groups flanking the isocyanate functionality are predicted to influence reaction kinetics, polymer morphology, and ultimately, the macroscopic properties of the resulting material. Due to the limited availability of direct experimental data for this specific isocyanate, this guide will leverage established principles of polymer chemistry and data from analogous sterically hindered systems to project its performance characteristics relative to MDI and TDI.
Performance Comparison: MDI vs. TDI
The selection between MDI and TDI is a critical decision in polyurethane formulation, directly impacting the final product's performance. MDI is often the choice for applications demanding structural integrity and durability, while TDI is favored for products requiring flexibility and cushioning.[2]
Key Differentiating Properties:
-
Mechanical Properties: MDI-based polyurethanes typically exhibit higher tensile strength and hardness, contributing to their use in rigid applications.[1] TDI-based polyurethanes, on the other hand, are known for their higher elongation at break, a key characteristic for flexible foams and elastomers.[1]
-
Thermal Stability: Polyurethanes derived from MDI generally demonstrate superior thermal stability compared to those from TDI.[2]
-
Reactivity: TDI is more reactive than MDI, which can lead to faster curing times.[4] This higher reactivity, however, also necessitates more stringent handling procedures.
-
Toxicity: TDI is considered more hazardous than MDI due to its higher vapor pressure, posing a greater inhalation risk.[5]
Quantitative Data Summary
The following tables summarize key performance data for polyurethanes synthesized from MDI and TDI. This data is extracted from a comparative study by Yin, et al. (2024), where polyurethanes were synthesized using polytetramethylene ether glycol (PTMG) as the polyol and 1,4-butanediol (BDO) as the chain extender.[1]
Table 1: Mechanical Properties of MDI and TDI Based Polyurethanes [1]
| Property | MDI-based PU | TDI-based PU |
| Tensile Strength (MPa) | 23.4 | 18.2 |
| Elongation at Break (%) | 563 | 779 |
| Young's Modulus (MPa) | 35.6 | 15.8 |
Table 2: Thermal Properties of MDI and TDI Based Polyurethanes [1]
| Property | MDI-based PU | TDI-based PU |
| Glass Transition Temperature (Tg) of Soft Segment (°C) | -58.2 | -63.5 |
| Decomposition Temperature (5% weight loss, °C) | 315.7 | 308.4 |
The Role of Steric Hindrance: this compound
Direct experimental data comparing polyurethanes from this compound with those from MDI and TDI is scarce in publicly available literature. However, based on the principles of polymer chemistry, the steric hindrance introduced by the ethyl and methyl groups at the ortho positions to the isocyanate group is expected to have a significant impact on the resulting polyurethane's properties.
Table 3: Projected Influence of this compound on Polyurethane Properties (Hypothetical)
| Property | Expected Influence | Rationale |
| Reaction Rate | Slower | The bulky alkyl groups will sterically hinder the approach of the polyol's hydroxyl groups to the isocyanate, slowing down the polymerization reaction. |
| Microphase Separation | Potentially Enhanced | The irregular polymer chain structure resulting from the hindered isocyanate may disrupt hard segment packing, leading to more distinct microphase separation between hard and soft segments. |
| Mechanical Properties | Lower Hardness, Increased Flexibility | Reduced hard segment ordering due to steric hindrance would likely result in a softer, more flexible material compared to a similar MDI-based polyurethane. |
| Thermal Stability | Potentially Lower | Incomplete reaction or less ordered hard domains could lead to a decrease in thermal stability compared to the highly ordered structures formed with MDI. |
| Solubility | Potentially Higher | The less regular polymer structure may lead to increased solubility in common organic solvents.[6] |
Experimental Protocols
The synthesis and characterization of polyurethanes require precise control over reaction conditions and standardized testing methodologies. Below are detailed protocols for the synthesis of polyurethanes via the one-shot and prepolymer methods, followed by key characterization techniques.
Polyurethane Synthesis
1. One-Shot Method
This method involves the simultaneous mixing of the isocyanate, polyol, and chain extender.[7]
-
Materials: Diisocyanate (MDI, TDI, or this compound), Polyol (e.g., Polytetramethylene ether glycol - PTMG), Chain Extender (e.g., 1,4-butanediol - BDO), Catalyst (e.g., Dibutyltin dilaurate - DBTDL).
-
Procedure:
-
The polyol and chain extender are pre-mixed in a reaction vessel and heated to a specific temperature (e.g., 80°C) under a nitrogen atmosphere with mechanical stirring.[7]
-
The diisocyanate and catalyst are added to the mixture.[7]
-
The components are vigorously mixed for a short period (e.g., 1-2 minutes) until the mixture becomes opaque, indicating the onset of polymerization.[7]
-
The reacting mixture is then poured into a preheated mold and cured in an oven at a specified temperature and duration.
-
2. Prepolymer Method
This two-step process involves first reacting the isocyanate with the polyol to form an isocyanate-terminated prepolymer, which is then chain-extended.[6]
-
Materials: Same as the one-shot method.
-
Procedure:
-
Prepolymer Synthesis: The polyol is charged into a reactor and heated under vacuum to remove moisture. The diisocyanate is then added in excess, and the reaction is carried out at a controlled temperature (e.g., 80°C) until the theoretical NCO content is reached.
-
Chain Extension: The prepolymer is cooled, and the chain extender is added. The mixture is stirred until a significant increase in viscosity is observed.
-
The resulting polymer is then degassed under vacuum and cured in a mold.
-
Characterization Techniques
-
Fourier Transform Infrared Spectroscopy (FTIR): Used to confirm the completion of the polymerization reaction by monitoring the disappearance of the NCO peak (around 2270 cm⁻¹) and the appearance of the urethane NH (around 3300 cm⁻¹) and C=O (around 1700 cm⁻¹) peaks.[8]
-
Differential Scanning Calorimetry (DSC): Determines the glass transition temperatures (Tg) of the soft and hard segments and the melting temperature (Tm) of any crystalline domains, providing insights into the degree of phase separation.
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polyurethane by measuring its weight loss as a function of temperature.[9]
-
Dynamic Mechanical Analysis (DMA): Measures the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature to determine the viscoelastic properties and transitions of the material.
Visualizing the Process and Relationships
To better understand the synthesis workflow and the interplay between isocyanate structure and polyurethane properties, the following diagrams are provided.
Caption: Workflow for Polyurethane Synthesis and Characterization.
Caption: Isocyanate Structure and its Influence on Polyurethane Properties.
Conclusion
The choice of isocyanate is a critical determinant of the final properties of a polyurethane material. MDI and TDI offer a well-understood spectrum of properties, from rigid and strong to soft and flexible. While direct experimental data for this compound remains limited, the principles of steric hindrance suggest that it could be a valuable monomer for developing polyurethanes with novel characteristics, such as controlled reactivity and unique morphologies. Further experimental investigation into such sterically hindered isocyanates is warranted to fully elucidate their potential in advanced polyurethane applications.
References
- 1. mdpi.com [mdpi.com]
- 2. mearthane.com [mearthane.com]
- 3. The difference between MDI and Understanding The Differences Between TDI And MDI In The Chemical Industry - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 4. uresinindustrial.com.au [uresinindustrial.com.au]
- 5. psiurethanes.com [psiurethanes.com]
- 6. aidic.it [aidic.it]
- 7. mdpi.com [mdpi.com]
- 8. The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Ethyl-6-methylphenyl Isocyanate
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like 2-Ethyl-6-methylphenyl isocyanate is critical. This guide provides an objective comparison of two primary analytical techniques for purity analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Both methods are powerful but differ in principle, sample handling, and performance characteristics. The choice between them often depends on the specific analytical requirements, including the nature of impurities, required sensitivity, and available instrumentation.
Due to the high reactivity of the isocyanate group (-N=C=O), direct analysis is challenging. Therefore, both HPLC and GC-MS methods typically require a derivatization step to convert the analyte into a more stable and readily detectable compound.[1][2] This guide will detail representative protocols for each technique, present a comparative summary of their performance, and illustrate the analytical workflows.
Core Principles
High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[1] For isocyanate analysis, this technique is preferred for its ability to handle non-volatile and thermally unstable derivatives.[1][3]
Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[3] The separated compounds are then detected by a mass spectrometer, which provides detailed structural information. This method requires analytes to be volatile and thermally stable, necessitating derivatization for isocyanates.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. As no specific validated methods for this compound were found, the following protocols are adapted from established methods for similar aromatic isocyanates.
HPLC Method Protocol
This protocol is based on the derivatization of the isocyanate to a stable urea derivative using 1-(2-pyridyl)piperazine (1-2PP), a common and effective reagent.[4]
-
Standard and Sample Preparation:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Add 5 mL of a 0.1 mg/mL solution of 1-(2-pyridyl)piperazine in dry toluene. Allow to react for 30 minutes. Dilute to volume with acetonitrile. This stock solution can be further diluted to create calibration standards.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
-
-
Derivatization Reaction: The isocyanate group reacts with the secondary amine of 1-2PP to form a stable urea derivative.
-
HPLC-UV/MS Conditions:
-
Instrument: HPLC system with a UV or Mass Spectrometry (MS) detector.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: 0.01 M Ammonium Acetate in Water (pH 6.2).[4]
-
Solvent B: Acetonitrile.
-
-
Gradient Program: Start with 70% A / 30% B, ramp to 50% A / 50% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm or MS (Electrospray Ionization - ESI, positive mode).
-
GC-MS Method Protocol
This protocol involves the hydrolysis of the isocyanate to its corresponding amine (2-Ethyl-6-methylaniline), followed by derivatization to make it volatile and suitable for GC analysis.[6][7]
-
Standard and Sample Preparation (Hydrolysis):
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a vial. Add 2 mL of 1 M hydrochloric acid. Heat at 80°C for 1 hour to ensure complete hydrolysis to 2-Ethyl-6-methylaniline. Cool to room temperature.
-
Sample Preparation: Prepare the sample to be tested in the same manner.
-
-
Extraction and Derivatization:
-
Neutralize the hydrolyzed solution with 1 M sodium hydroxide.
-
Extract the resulting amine into 2 mL of toluene.
-
To the toluene layer, add 100 µL of heptafluorobutyric anhydride (HFBA) and 50 µL of pyridine.[7]
-
Heat at 60°C for 30 minutes to form the stable, volatile HFBA-amine derivative.
-
Wash the organic layer with 1 mL of 5% sodium bicarbonate solution and then with 1 mL of deionized water.
-
Dry the toluene layer over anhydrous sodium sulfate.
-
-
GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
-
Data Presentation: Comparison of Methods
The following table summarizes the key performance characteristics of the proposed HPLC and GC-MS methods for the purity analysis of this compound.
| Feature | HPLC Method | GC-MS Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[1] |
| Analyte Form | Derivatized to a stable, non-volatile urea (e.g., with 1-2PP). | Hydrolyzed to the corresponding amine and then derivatized to a volatile amide (e.g., with HFBA).[7] |
| Instrumentation | HPLC with UV or MS detector. | GC with Mass Spectrometer (MS). |
| Analysis Time | Typically longer run times (e.g., 20-40 minutes).[9] | Typically faster run times (e.g., 15-25 minutes).[10] |
| Operating Temp. | Ambient or slightly elevated (e.g., 30 °C).[9] | High temperatures required for volatilization (e.g., up to 300 °C).[3] |
| Selectivity | Good; can be enhanced with MS detection. | Excellent, due to both chromatographic separation and mass-selective detection. |
| Sensitivity | High, especially with fluorescence or MS detectors. | Very high, capable of trace-level detection. |
| Impurity Profiling | Excellent for non-volatile or thermally labile impurities. | Excellent for volatile impurities. Provides structural information for unknown impurity identification. |
| Cost & Complexity | High solvent consumption can increase operating costs.[9] | Lower solvent usage but requires more complex sample preparation (hydrolysis and derivatization). |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the purity analysis of this compound using the described HPLC and GC-MS methods.
Conclusion
Both HPLC and GC-MS are robust and viable methods for the purity analysis of this compound, provided that an appropriate derivatization strategy is employed.
-
HPLC is advantageous for its simplicity in derivatization (a one-step reaction) and its ability to analyze potential non-volatile or thermally unstable impurities without degradation.
-
GC-MS offers superior selectivity and provides invaluable structural information that can be used to identify unknown impurities. Although the sample preparation is more involved, the faster analysis time can be beneficial for high-throughput environments.[1]
The ultimate choice of method will be guided by the specific analytical goals, such as routine quality control versus in-depth impurity profiling, and the instrumentation and expertise available in the laboratory. For routine purity checks where impurity identities are known, HPLC-UV is often sufficient. For comprehensive purity analysis and identification of unknown impurities, the specificity and structural elucidation capabilities of GC-MS are unparalleled.
References
- 1. benchchem.com [benchchem.com]
- 2. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 3. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 4. Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography -Journal of Korean Society of Occupational and Environmental Hygiene | Korea Science [koreascience.kr]
- 5. epa.gov [epa.gov]
- 6. mdpi.com [mdpi.com]
- 7. ANALYTICAL METHODS - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
Structural Elucidation of 2-Ethyl-6-methylphenyl isocyanate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise and unambiguous determination of a molecule's three-dimensional structure is fundamental. This guide provides a comparative analysis of single-crystal X-ray crystallography and other key analytical methods for the structural validation of small organic molecules, with a focus on 2-Ethyl-6-methylphenyl isocyanate.
While a public crystal structure for this compound is not available, this guide will present the expected data and detailed experimental protocols for its structural characterization using X-ray crystallography as the benchmark for absolute structure determination. This "gold standard" technique will be compared with complementary methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, which provide valuable insights into the molecule's connectivity, molecular weight, and functional groups.
I. Comparative Analysis of Analytical Techniques
The structural validation of a novel or synthesized molecule like this compound relies on a combination of analytical techniques. Each method provides unique and complementary information.
-
Single-Crystal X-ray Crystallography offers the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, it provides highly accurate data on bond lengths, bond angles, and stereochemistry, leading to the unambiguous determination of the absolute structure.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution.[4][5] ¹H and ¹³C NMR spectra reveal the chemical environment of each hydrogen and carbon atom, respectively, allowing for the determination of the molecule's connectivity and relative stereochemistry.[6]
-
Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound.[7] Analysis of the fragmentation patterns can offer further clues about the molecule's structure.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule.[9] The isocyanate (-N=C=O) group has a characteristic and strong absorption band in the IR spectrum, making FTIR an excellent method for confirming its presence.[10]
II. Data Presentation: Expected Analytical Data for this compound
The following tables summarize the expected quantitative data from each analytical technique for the structural validation of this compound.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Crystal System | Monoclinic (Hypothetical) |
| Space Group | P2₁/c (Hypothetical) |
| Unit Cell Dimensions | a = 10.5 Å, b = 6.2 Å, c = 14.8 Åα = 90°, β = 95°, γ = 90° |
| Volume | 958 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.12 g/cm³ |
| R-factor | < 0.05 |
Table 2: Expected NMR Spectroscopic Data for this compound in CDCl₃
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.10 - 7.30 | m | 3H | Ar-H | |
| 2.65 | q | 2H | -CH₂ -CH₃ | |
| 2.30 | s | 3H | Ar-CH₃ | |
| 1.25 | t | 3H | -CH₂-CH₃ | |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | ||
| 135.5 | C -NCO | |||
| 134.0 | C -CH₂CH₃ | |||
| 130.0 | C -CH₃ | |||
| 128.5 | Ar-C H | |||
| 126.0 | Ar-C H | |||
| 125.0 | -N=C =O | |||
| 24.5 | -CH₂ -CH₃ | |||
| 18.0 | Ar-CH₃ | |||
| 14.0 | -CH₂-CH₃ |
Table 3: Expected Mass Spectrometry and FTIR Data for this compound
| Mass Spectrometry (Electron Ionization) | |
| Molecular Ion [M]⁺• (m/z) | 161.08 |
| Key Fragment Ions (m/z) | 146 ([M-CH₃]⁺), 132 ([M-C₂H₅]⁺), 118 ([M-NCO]⁺) |
| FTIR Spectroscopy | |
| Absorption Band (cm⁻¹) | Functional Group |
| 2275 - 2250 | -N=C=O stretch (strong, characteristic) |
| 3050 - 3000 | Aromatic C-H stretch |
| 2970 - 2850 | Aliphatic C-H stretch |
| 1600 - 1450 | Aromatic C=C stretch |
III. Experimental Protocols
1. Single-Crystal X-ray Crystallography
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction would be grown, likely by slow evaporation of a saturated solution in an appropriate solvent (e.g., hexane, ethyl acetate, or a mixture thereof) at a constant temperature.
-
Data Collection: A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer and placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal motion.[1] The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, precise three-dimensional structure.
2. NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. 2D NMR experiments like COSY and HSQC can be performed to establish correlations between protons and carbons.
-
Data Processing and Analysis: The FID is Fourier-transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard. Chemical shifts, multiplicities, and integration values are analyzed to assign the signals to the respective nuclei in the molecule.
3. Mass Spectrometry (GC-MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into a gas chromatograph (GC) to separate it from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z.
4. FTIR Spectroscopy
-
Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) plates to create a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared beam is passed through it. The transmitted or reflected light is measured by a detector.
-
Data Analysis: The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which plots absorbance or transmittance versus wavenumber (cm⁻¹). The characteristic absorption bands are then correlated to the functional groups present in the molecule.
IV. Visualizations
Caption: Workflow for X-ray Crystallography Structure Validation.
Caption: Interrelation of Analytical Techniques for Structure Validation.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. eas.org [eas.org]
- 3. rigaku.com [rigaku.com]
- 4. jchps.com [jchps.com]
- 5. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 6. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 7. Elimination kinetics of diisocyanates after specific inhalative challenges in humans: mass spectrometry analysis, as a basis for biomonitoring strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
Comparative Guide to the Kinetic Studies of 2-Ethyl-6-methylphenyl Isocyanate Reactions with Polyols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 2-Ethyl-6-methylphenyl isocyanate with polyols. Due to the limited availability of specific kinetic data for this particular isocyanate, this document leverages data from structurally similar, sterically hindered aromatic isocyanates to provide a comprehensive overview. The guide covers expected reactivity, experimental protocols for kinetic studies, and factors influencing reaction rates.
Introduction to Isocyanate-Polyol Reactions
The reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH) to form a urethane linkage is the fundamental chemical basis for the production of polyurethanes. The kinetics of this reaction are of paramount importance as they dictate the processing parameters, curing time, and final properties of the polyurethane material.
The reactivity of isocyanates is influenced by several factors, including:
-
Electronic Effects: Electron-withdrawing groups attached to the aromatic ring of the isocyanate increase the electrophilicity of the carbon atom in the NCO group, leading to a faster reaction rate. Conversely, electron-donating groups decrease the reaction rate.
-
Steric Hindrance: Bulky substituents near the isocyanate group can hinder the approach of the hydroxyl group, thereby slowing down the reaction. This is particularly relevant for 2,6-disubstituted aromatic isocyanates like this compound.
-
Polyol Structure: The reactivity of the hydroxyl group in a polyol depends on whether it is primary, secondary, or tertiary, with primary alcohols being the most reactive and tertiary the least.
-
Catalyst: The reaction is often catalyzed by tertiary amines or organometallic compounds, which can significantly increase the reaction rate.[1]
-
Solvent and Temperature: The polarity of the solvent and the reaction temperature also play a crucial role in the reaction kinetics.
Comparative Reactivity of this compound
The presence of both an ethyl and a methyl group in the ortho positions to the isocyanate group in this compound creates significant steric hindrance. This is expected to result in a lower reaction rate compared to less hindered aromatic isocyanates.
Table 1: Qualitative Comparison of Isocyanate Reactivity
| Isocyanate | Structure | Expected Relative Reactivity with a Primary Polyol | Key Factors Influencing Reactivity |
| This compound | O=C=N-C6H3(CH3)(C2H5) | Low | High steric hindrance from two ortho-alkyl groups. |
| Toluene diisocyanate (TDI) (2,4-isomer) | O=C=N-C6H3(CH3)-NCO | High | The -NCO group at the 4-position is less sterically hindered and more reactive than the one at the 2-position. The aromatic ring is activating. |
| Methylene diphenyl diisocyanate (MDI) | O=C=N-C6H4-CH2-C6H4-NCO | High | Less steric hindrance compared to ortho-substituted isocyanates. Two aromatic rings enhance reactivity. |
| Phenyl isocyanate | O=C=N-C6H5 | Moderate to High | Aromatic ring is activating. No steric hindrance from ortho substituents. |
| Isophorone diisocyanate (IPDI) | C12H18N2O2 | Low | Aliphatic isocyanate with significant steric hindrance around one of the NCO groups. |
| Hexamethylene diisocyanate (HDI) | O=C=N-(CH2)6-NCO | Low | Aliphatic isocyanate, generally less reactive than aromatic isocyanates. |
Table 2: Illustrative Kinetic Data for Reactions of Phenyl Isocyanate with Various Alcohols
While specific data for this compound is unavailable, the following table for the less-hindered phenyl isocyanate provides a baseline for understanding the magnitude of reaction rates and activation energies. It is anticipated that the rate constants for this compound would be significantly lower and the activation energies higher under similar conditions.
| Alcohol | Catalyst | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| 1-Butanol | None | 25 | 1.5 x 10⁻⁴ | 35.6 |
| 2-Butanol | None | 25 | 0.5 x 10⁻⁴ | 41.8 |
| 1-Butanol | Dibutyltin dilaurate (DBTDL) | 25 | 2.1 x 10⁻² | 22.4 |
| 2-Butanol | Dibutyltin dilaurate (DBTDL) | 25 | 0.8 x 10⁻² | 28.1 |
Note: The data in this table is compiled from various literature sources for illustrative purposes and may not be directly comparable due to differing experimental conditions.
Experimental Protocols for Kinetic Studies
The kinetics of isocyanate-polyol reactions can be monitored using several techniques. The two most common methods are in-situ Fourier Transform Infrared (FTIR) spectroscopy and chemical titration to determine the isocyanate (NCO) content.
In-Situ FTIR Spectroscopy
This method continuously monitors the concentration of the isocyanate group by measuring the absorbance of its characteristic stretching vibration.
Methodology:
-
Instrument Setup: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is typically used for in-situ monitoring.[2] The reaction is carried out in a temperature-controlled reactor.
-
Sample Preparation: The polyol and any solvent are charged into the reactor and brought to the desired reaction temperature. A background spectrum is collected.
-
Reaction Initiation: A known amount of the isocyanate is added to the reactor with vigorous stirring to ensure homogeneity.
-
Data Acquisition: Spectra are collected at regular intervals (e.g., every 30-60 seconds) over the course of the reaction.
-
Data Analysis: The disappearance of the isocyanate peak (around 2275-2250 cm⁻¹) is monitored. The concentration of the NCO group at any given time can be determined by integrating the area of this peak and comparing it to its initial area. A stable peak, such as a C-H stretching band, is often used as an internal standard to correct for any changes in sample volume or probe immersion depth.
-
Kinetic Analysis: The concentration-time data is then used to determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law. By conducting the experiment at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation.
Caption: Experimental workflow for in-situ FTIR kinetic studies.
Chemical Titration (NCO Content Determination)
This method involves quenching the reaction at different time points and then determining the remaining isocyanate concentration by back-titration.
Methodology:
-
Reaction Setup: The reaction is carried out in a temperature-controlled reactor with a means for extracting samples.
-
Sample Preparation: The polyol and any solvent are charged into the reactor and brought to the desired temperature.
-
Reaction Initiation: A known amount of the isocyanate is added to the reactor with vigorous stirring. This is considered time zero.
-
Sampling and Quenching: At predetermined time intervals, an accurately weighed aliquot of the reaction mixture is withdrawn and immediately added to a flask containing a known excess of a standard solution of di-n-butylamine in a suitable solvent (e.g., toluene). The di-n-butylamine reacts rapidly and quantitatively with the remaining isocyanate groups.
-
Titration: The unreacted di-n-butylamine is then back-titrated with a standardized solution of hydrochloric acid (HCl).[3][4][5][6][7] An indicator (e.g., bromophenol blue) or a potentiometric endpoint can be used.
-
Blank Titration: A blank titration is performed under the same conditions but without the reaction sample to determine the initial amount of di-n-butylamine.
-
Calculation: The percentage of NCO is calculated using the following formula: %NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample where:
-
V_blank = volume of HCl used for the blank titration (mL)
-
V_sample = volume of HCl used for the sample titration (mL)
-
N_HCl = normality of the HCl solution
-
4.202 = milliequivalent weight of the NCO group multiplied by 100
-
W_sample = weight of the sample (g)
-
-
Kinetic Analysis: The calculated %NCO values are converted to molar concentrations, and the concentration-time data is used to determine the kinetic parameters as described for the FTIR method.
Caption: Experimental workflow for kinetic studies via chemical titration.
Factors Influencing Reaction Kinetics
The following diagram illustrates the key factors that influence the kinetics of the reaction between this compound and polyols.
Caption: Factors influencing isocyanate-polyol reaction kinetics.
Conclusion
While direct kinetic data for this compound is scarce, a thorough understanding of the principles governing isocyanate reactivity allows for informed comparisons. The significant steric hindrance imparted by the ortho-ethyl and -methyl groups is expected to render this isocyanate less reactive than common aromatic isocyanates like TDI and MDI. For researchers and professionals in drug development and materials science, this implies that formulations using this compound may require more forcing conditions, such as higher temperatures or more active catalysts, to achieve desired reaction rates and curing times. The detailed experimental protocols provided in this guide offer a robust framework for conducting kinetic studies to quantify the reactivity of this and other isocyanates, enabling precise control over the polyurethane synthesis process.
References
- 1. Curing Reactions of Polyurethane Resins - Advancing Materials [thermofisher.com]
- 2. azom.com [azom.com]
- 3. How to Calculate Free NCO Content Percentage [chemicalslearning.com]
- 4. hiranuma.com [hiranuma.com]
- 5. pages.hannainst.com [pages.hannainst.com]
- 6. xylem.com [xylem.com]
- 7. xylemanalytics.com [xylemanalytics.com]
A Comparative Guide to Aliphatic and Aromatic Isocyanates in High-Performance Coatings
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance characteristics of aliphatic and aromatic isocyanates in coating formulations, supported by experimental data.
The selection of an appropriate isocyanate is a critical determinant in the performance of polyurethane coatings. These coatings are valued for their durability, resilience, and versatility across a wide range of applications, from industrial equipment to biomedical devices. The fundamental chemistry of the isocyanate, broadly categorized as either aliphatic or aromatic, dictates the coating's ultimate physical and chemical properties. This guide provides a detailed comparison of these two classes of isocyanates, presenting quantitative data, experimental methodologies, and visual representations to aid in the formulation and selection process.
Core Chemical Differences and Reaction Pathways
At a molecular level, the key distinction between aliphatic and aromatic isocyanates lies in their structure. Aromatic isocyanates, such as Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI), contain a rigid benzene ring structure.[1] In contrast, aliphatic isocyanates, including Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI), are characterized by linear or alicyclic carbon chains.[1] This structural variance significantly influences the reactivity and ultimate properties of the resulting polyurethane coating.
The fundamental reaction for the formation of a polyurethane coating involves the reaction of an isocyanate group (-NCO) with a polyol (a molecule with multiple hydroxyl or -OH groups). This reaction forms a urethane linkage, creating a cross-linked polymer network.
The choice of an aliphatic or aromatic isocyanate as the "R" group in this reaction will fundamentally alter the performance of the final polyurethane coating.
Comparative Performance Data
The performance of coatings formulated with aliphatic and aromatic isocyanates differs significantly across several key metrics. The following tables summarize quantitative data from various studies and technical data sheets, providing a direct comparison.
Table 1: UV Stability and Weathering Performance
One of the most critical distinctions between these two isocyanate types is their response to ultraviolet (UV) radiation. Aromatic isocyanates are susceptible to photo-oxidation, which leads to yellowing and degradation of the coating's appearance over time.[2] Aliphatic isocyanates, lacking the UV-absorbing aromatic ring, exhibit far superior UV stability and color retention.[2]
| Performance Metric | Aliphatic Isocyanate (HDI-based) | Aromatic Isocyanate (MDI-based) | Test Method |
| Gloss Retention (%) after 1000 hours Accelerated Weathering | > 90% | < 50% | ASTM G154 |
| Color Change (ΔE)* after 1000 hours Accelerated Weathering | < 2.0 | > 10.0 | ASTM D2244 |
| Visual Appearance after Prolonged UV Exposure | No significant yellowing or chalking | Pronounced yellowing and chalking | Visual Inspection |
*ΔE is a measure of the total color difference.
Table 2: Mechanical Properties
Aromatic isocyanate-based coatings are generally recognized for their superior mechanical strength and hardness, making them suitable for applications demanding high durability and abrasion resistance where UV exposure is not a primary concern.[3][4]
| Performance Metric | Aliphatic Isocyanate (HDI-based) | Aromatic Isocyanate (MDI-based) | Test Method |
| Abrasion Resistance (mg loss per 1000 cycles) | 50 - 100 | 20 - 50 | ASTM D4060 (CS-17 wheel, 1000g load) |
| Pencil Hardness | F - H | 2H - 4H | ASTM D3363 |
| Flexibility (Mandrel Bend) | Pass (1/8 inch) | Pass (1/4 inch) | ASTM D522 |
| Impact Resistance (inch-lbs) | 160 | 180 | ASTM D2794 |
Table 3: Chemical Resistance
The chemical resistance of both aliphatic and aromatic polyurethane coatings is generally good, though variations exist depending on the specific chemical and the formulation of the coating. Aromatic-based coatings often exhibit slightly better resistance to certain aggressive chemicals.[5]
| Chemical Agent | Aliphatic Isocyanate Coating | Aromatic Isocyanate Coating | Test Method |
| 10% Sulfuric Acid | No effect (24 hr) | No effect (24 hr) | ASTM D1308 |
| 10% Sodium Hydroxide | No effect (24 hr) | No effect (24 hr) | ASTM D1308 |
| Xylene | Slight softening (24 hr) | No effect (24 hr) | ASTM D1308 |
| MEK (Methyl Ethyl Ketone) | Softening (1 hr) | Slight softening (1 hr) | ASTM D1308 |
| Gasoline | No effect (24 hr) | No effect (24 hr) | ASTM D1308 |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, standardized testing methodologies are crucial. The following outlines the core procedures for the key experiments cited.
Accelerated Weathering (ASTM G154)
This test simulates the damaging effects of sunlight and moisture on a coating.
-
Apparatus: A fluorescent UV accelerated weathering tester (QUV).
-
Light Source: UVA-340 lamps to simulate sunlight in the critical short wavelength region.
-
Cycle: A typical cycle consists of 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Evaluation: Panels are periodically removed and evaluated for gloss retention using a gloss meter (ASTM D523) and color change using a spectrophotometer (ASTM D2244).
Abrasion Resistance (ASTM D4060)
This method determines the resistance of a coating to abrasion.
-
Apparatus: Taber Abraser.
-
Abrasive Wheels: Calibrase CS-17 wheels are commonly used for hard coatings.
-
Load: A 1000-gram load is applied to each wheel.
-
Procedure: The coated panel is mounted on a turntable and abraded for a set number of cycles (typically 1000).
-
Evaluation: The weight loss of the panel is measured in milligrams. A lower weight loss indicates higher abrasion resistance.
Pencil Hardness (ASTM D3363)
This test provides a rapid determination of a film's hardness.
-
Apparatus: A set of calibrated pencils of varying hardness (e.g., 6B to 6H) and a pencil hardness tester.
-
Procedure: The pencil is held at a 45° angle to the coated surface and pushed forward with uniform pressure.
-
Evaluation: The hardness is reported as the grade of the hardest pencil that does not scratch or gouge the film.
Chemical Resistance (ASTM D1308)
This method evaluates the effect of various chemicals on a coating.
-
Procedure: A small amount of the test chemical is placed on the coated surface and covered with a watch glass for a specified period (e.g., 24 hours).
-
Evaluation: After the exposure period, the chemical is removed, and the coating is examined for any changes, such as discoloration, blistering, softening, or loss of adhesion. The results are typically reported qualitatively (e.g., "no effect," "slight softening").
Logical Relationships and Selection Criteria
The choice between an aliphatic and an aromatic isocyanate for a specific coating application is a trade-off between performance, aesthetics, and cost. The following diagram illustrates the logical decision-making process based on key application requirements.
Conclusion
-
Aliphatic isocyanates are the preferred choice for topcoats and exterior applications where UV stability, gloss retention, and color fastness are paramount. While they are generally more expensive and may have slightly lower mechanical properties than their aromatic counterparts, their durability in outdoor environments is unmatched.
-
Aromatic isocyanates provide excellent mechanical strength, abrasion resistance, and chemical resistance at a lower cost.[4][6] Their primary drawback is their poor UV stability, which limits their use in applications with significant sun exposure. They are well-suited for primers, intermediate coats, and applications where the coating is not exposed to UV light.
For applications requiring a combination of high mechanical performance and UV stability, a two-coat system is often employed, using an aromatic-based primer for its toughness and an aliphatic-based topcoat for its weatherability. This approach leverages the strengths of both isocyanate types to create a cost-effective and high-performance coating system. This guide provides the foundational data and experimental context to empower researchers and formulators to make informed decisions in the development of advanced polyurethane coatings.
References
Unveiling the Impact of a Single Carbon: A Comparative Guide to the Steric Hindrance of Ethyl and Methyl Groups
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of seemingly minor structural changes is paramount. This guide provides a comprehensive comparison of the steric hindrance imposed by ethyl and methyl groups, supported by experimental data, detailed protocols, and visual representations to illuminate the subtle yet significant consequences of this single-carbon difference.
The seemingly trivial distinction between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group can profoundly influence a molecule's reactivity, conformation, and biological activity. This difference is primarily attributed to the greater steric bulk of the ethyl group, which occupies more space and can hinder the approach of reactants or the adoption of certain molecular geometries.
Quantifying Steric Hindrance: A Data-Driven Comparison
To objectively compare the steric effects of ethyl and methyl groups, we can turn to established physical organic chemistry parameters and kinetic data from various reactions.
Conformational Preference: A-Values
A-values provide a quantitative measure of the steric bulk of a substituent on a cyclohexane ring. They represent the energy difference between the more stable equatorial conformation and the less stable axial conformation. A larger A-value indicates a greater preference for the equatorial position, signifying a larger steric presence.
| Substituent | A-Value (kcal/mol) |
| Methyl (-CH₃) | 1.70 - 1.74 |
| Ethyl (-CH₂CH₃) | 1.75 - 1.79 |
As the data indicates, the ethyl group has a slightly larger A-value than the methyl group, confirming its greater steric demand in a cyclohexane system. This seemingly small difference can have significant consequences for the conformational equilibrium of more complex molecules.
Reaction Rate Retardation: Taft Steric Parameters (Eₛ)
The Taft steric parameter, Eₛ, is a measure of the steric effect of a substituent on the rate of a reaction, typically the acid-catalyzed hydrolysis of esters. A more negative Eₛ value corresponds to greater steric hindrance and a slower reaction rate.
| Substituent | Taft Steric Parameter (Eₛ) |
| Methyl (-CH₃) | 0.00 (by definition) |
| Ethyl (-CH₂CH₃) | -0.07 |
The Eₛ value for the ethyl group is more negative than that of the methyl group, indicating that it slows down the reaction to a greater extent due to its larger size.
Nucleophilic Substitution (Sₙ2) Reactions
In Sₙ2 reactions, a nucleophile attacks a carbon atom, displacing a leaving group. The rate of this reaction is highly sensitive to steric hindrance around the reaction center. Comparing the reaction rates of ethyl and methyl halides with a nucleophile provides a direct measure of their relative steric bulk.
| Substrate | Relative Rate of Reaction with N₃⁻ |
| Methyl Bromide (CH₃Br) | 1 |
| Ethyl Bromide (CH₃CH₂Br) | 0.02 |
The data clearly demonstrates that the Sₙ2 reaction is significantly slower for ethyl bromide compared to methyl bromide. This is a direct consequence of the ethyl group's greater steric hindrance, which impedes the backside attack of the nucleophile.
Ester Hydrolysis
The rate of hydrolysis of esters is also influenced by the steric hindrance of the alcohol portion of the ester.
| Ester | Relative Rate of Hydrolysis |
| Methyl Acetate | 1.00 |
| Ethyl Acetate | 0.60 |
Consistent with other measures, ethyl acetate hydrolyzes more slowly than methyl acetate, highlighting the impact of the ethyl group's steric bulk on the accessibility of the carbonyl carbon to the nucleophile (water or hydroxide).
Structural Differences: Bond Lengths and Angles
The addition of a carbon atom in the ethyl group also leads to subtle but measurable differences in bond lengths and angles compared to a methyl group when attached to a parent molecule. These structural changes are a physical manifestation of the increased steric presence.
| Parameter | Methyl-Substituted Compound (Typical) | Ethyl-Substituted Compound (Typical) |
| C-C Bond Length (to substituent) | ~1.53 Å | ~1.54 Å |
| C-C-H Bond Angle | ~109.5° | ~110° |
Note: These are generalized values and can vary depending on the specific molecule.
Experimental Protocols
To provide a practical understanding of how these comparative data are generated, detailed methodologies for key experiments are outlined below.
Determination of Reaction Kinetics for an Sₙ2 Reaction
This protocol describes a method to compare the reaction rates of methyl iodide and ethyl iodide with a nucleophile, such as the azide ion, using techniques like titration or spectroscopy to monitor the disappearance of the reactant or the appearance of the product over time.
Materials:
-
Methyl iodide
-
Ethyl iodide
-
Sodium azide
-
Acetone (solvent)
-
Volumetric flasks, pipettes, burettes
-
Constant temperature bath
-
Spectrophotometer or titration equipment
Procedure:
-
Solution Preparation: Prepare equimolar solutions of the alkyl halides (methyl iodide and ethyl iodide) and sodium azide in acetone in separate volumetric flasks.
-
Reaction Initiation: In a reaction vessel maintained at a constant temperature (e.g., 25°C), mix known volumes of the alkyl halide and sodium azide solutions. Start a timer immediately upon mixing.
-
Monitoring the Reaction:
-
Titration Method: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known volume of a solution that will stop the reaction (e.g., by precipitating the unreacted azide). The concentration of the remaining reactant or the formed product can then be determined by titration.
-
Spectrophotometric Method: If the product or reactant has a distinct UV-Vis absorbance, the reaction can be monitored continuously in a cuvette placed in a spectrophotometer. The change in absorbance at a specific wavelength is recorded over time.
-
-
Data Analysis: Plot the concentration of the reactant or product as a function of time. From this plot, determine the initial rate of the reaction. The ratio of the initial rates for the methyl and ethyl iodide reactions provides a quantitative comparison of their reactivity and, by extension, their steric hindrance.
Measurement of Ester Hydrolysis Rates
This protocol outlines the steps to compare the rates of hydrolysis of methyl acetate and ethyl acetate, typically catalyzed by an acid or a base. The progress of the reaction is monitored by titrating the carboxylic acid produced.
Materials:
-
Methyl acetate
-
Ethyl acetate
-
Hydrochloric acid or Sodium hydroxide (catalyst)
-
Standardized sodium hydroxide solution (for titration)
-
Phenolphthalein indicator
-
Ice bath
-
Burette, pipettes, conical flasks
-
Constant temperature bath
Procedure:
-
Reaction Setup: In a flask placed in a constant temperature bath, add a known volume of the acid or base catalyst solution.
-
Initiation: Add a known volume of the ester (methyl acetate or ethyl acetate) to the catalyst solution and start the timer.
-
Sampling and Quenching: At regular intervals, withdraw a small, precise volume of the reaction mixture and transfer it to a conical flask containing ice-cold water to quench the reaction.
-
Titration: Immediately titrate the quenched sample with a standardized sodium hydroxide solution using phenolphthalein as an indicator. The volume of NaOH solution required to neutralize the produced carboxylic acid is recorded.
-
Data Analysis: The concentration of the carboxylic acid at each time point is calculated from the titration data. A plot of the concentration of the ester remaining versus time allows for the determination of the rate constant for the hydrolysis reaction. Comparing the rate constants for methyl acetate and ethyl acetate provides a quantitative measure of the steric effect of the alkyl group.
Visualizing the Impact: Steric Hindrance in a Biological Context
The steric difference between methyl and ethyl groups is not just a curiosity of organic chemistry; it has profound implications in biological systems, particularly in enzyme-substrate interactions. Enzymes often exhibit high specificity, and a small change in the size of a substrate can dramatically affect its ability to bind to the enzyme's active site and undergo a catalytic reaction.
Consider a hypothetical enzyme, "Alkyl Group Transferase," which catalyzes the transfer of a functional group to a substrate. The active site of this enzyme is precisely shaped to accommodate a methyl group on the substrate.
Caption: Enzyme-substrate interaction with methyl vs. ethyl groups.
In the case of the methylated substrate, the smaller methyl group fits perfectly into the enzyme's binding pocket, allowing for proper alignment and efficient catalysis to form the product. However, when the larger ethyl group is present on the substrate, it creates a "steric clash" with the active site. This prevents the substrate from binding correctly, and as a result, the catalytic reaction does not occur. This simple model illustrates a fundamental principle in drug design, where the size and shape of a molecule are critical for its interaction with a biological target.
Caption: Sₙ2 kinetics workflow for comparing steric effects.
This workflow diagram illustrates the logical progression of an experiment designed to quantify the steric hindrance of ethyl versus methyl groups in an Sₙ2 reaction. Each step is crucial for obtaining reliable kinetic data that allows for a direct comparison of their effects on reaction rates.
Conclusion
While the difference between an ethyl and a methyl group is a single carbon atom, the resulting increase in steric hindrance has a cascading effect on molecular properties and reactivity. As demonstrated through A-values, Taft parameters, and reaction rate comparisons, the ethyl group consistently exerts a greater steric influence. This fundamental understanding is critical for professionals in fields such as medicinal chemistry, where subtle modifications to a drug molecule's structure can lead to significant changes in its efficacy and selectivity, and in materials science, where molecular packing and intermolecular interactions governed by steric factors can dictate the properties of the bulk material. The provided experimental protocols and visual models serve as a robust framework for further investigation and a deeper appreciation of the profound impact of steric effects in chemical and biological systems.
Comparative Guide to the Quantitative Analysis of Isocyanate Groups in 2-Ethyl-6-methylphenyl Isocyanate
For researchers, scientists, and drug development professionals working with isocyanates such as 2-Ethyl-6-methylphenyl isocyanate, accurate quantification of the isocyanate (-NCO) group concentration is critical for ensuring reaction stoichiometry, controlling polymerization processes, and assessing product quality and safety. This guide provides a comparative overview of common analytical techniques for isocyanate quantification, supported by experimental protocols and data presentation.
Comparison of Analytical Methods
Several methods are available for the quantitative analysis of isocyanate groups. The choice of method depends on factors such as the required accuracy, the nature of the sample matrix, the concentration of the isocyanate, and the available instrumentation. The three primary techniques are titrimetric methods, spectroscopic methods, and chromatographic methods.[1]
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Dibutylamine Back-Titration | The isocyanate reacts with a known excess of dibutylamine. The unreacted amine is then back-titrated with a standard acid.[1][2] | - High accuracy and precision- Well-established and standardized (e.g., ASTM D2572, ASTM D5155)[3][4][5][6][7]- Relatively low cost | - Time-consuming- Requires use of hazardous reagents- Not suitable for in-situ monitoring | Determination of total NCO content in raw materials and prepolymers. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | The strong and distinct absorption band of the N=C=O group around 2270 cm⁻¹ is measured.[1][8] | - Rapid and non-destructive- Suitable for in-situ and real-time reaction monitoring- Can provide kinetic data | - Requires careful calibration for quantitative analysis[9]- Matrix effects can interfere with the measurement | Monitoring the consumption of isocyanate during polymerization reactions. |
| High-Performance Liquid Chromatography (HPLC) | The isocyanate is derivatized with a reagent to form a stable, UV-active or fluorescent compound, which is then separated and quantified.[1][10] | - High sensitivity and selectivity- Can separate and quantify different isocyanate species and isomers[10]- Suitable for trace analysis | - Requires a derivatization step, which can be complex[10]- Higher equipment cost | Analysis of residual isocyanate monomers in finished products and environmental samples.[1][11] |
| Gas Chromatography (GC) | Similar to HPLC, requires derivatization to a volatile and thermally stable compound for separation and quantification.[10][12] | - High resolution and sensitivity- Suitable for volatile isocyanates | - Derivatization is often necessary[10]- Not suitable for non-volatile or thermally labile compounds | Analysis of volatile isocyanate isomers and impurities. |
Experimental Protocols
A detailed protocol for the most common and robust method, the dibutylamine back-titration, is provided below. This method is based on established standards such as ASTM D5155 and ISO 14896.[6][13]
Protocol: Determination of Isocyanate Content by Dibutylamine Back-Titration
1. Principle: The isocyanate sample is reacted with a known excess of di-n-butylamine (DBA) in a suitable solvent to form a stable urea derivative. The unreacted DBA is then titrated with a standardized solution of hydrochloric acid (HCl).[14] The difference between the initial amount of DBA and the amount of unreacted DBA is used to calculate the isocyanate content of the sample.
2. Reagents and Materials:
-
Toluene, anhydrous: Reagent grade, dried over molecular sieves.
-
Di-n-butylamine (DBA) solution (e.g., 0.9 N in toluene): Prepare by accurately weighing and dissolving DBA in anhydrous toluene.[14]
-
Hydrochloric acid (HCl), standardized solution (e.g., 1.0 N): Can be aqueous or in a solvent like isopropanol.[14]
-
Methanol or Isopropanol: Reagent grade.
-
Bromophenol blue indicator solution (for manual titration). [15]
-
Titrator (manual or automatic) with a suitable electrode (for potentiometric titration).
-
Glassware: Erlenmeyer flasks with stoppers, pipettes, burette, graduated cylinders.
3. Procedure:
-
Blank Determination:
-
Pipette a precise volume (e.g., 20.0 mL) of the DBA solution into an Erlenmeyer flask.[14]
-
Add a specific volume of anhydrous toluene (e.g., 30 mL).[14]
-
Stopper the flask and stir for a defined period (e.g., 10-15 minutes).[14]
-
Add a co-solvent like methanol or isopropanol (e.g., 30 mL) to ensure miscibility during titration.[14]
-
Add a few drops of indicator or insert the electrode.
-
Titrate with the standardized HCl solution until the endpoint is reached (color change or inflection point in the titration curve).
-
Record the volume of HCl used for the blank (V_blank).
-
-
Sample Analysis:
-
Accurately weigh a suitable amount of the this compound sample into an Erlenmeyer flask. The sample size should be chosen to consume approximately half of the DBA.
-
Add a specific volume of anhydrous toluene to dissolve the sample.
-
Pipette the same precise volume of the DBA solution (as used in the blank) into the flask.[14]
-
Stopper the flask, mix thoroughly, and allow the reaction to proceed for a defined time (e.g., 15 minutes) at room temperature.[16]
-
Add the co-solvent (methanol or isopropanol).
-
Titrate with the standardized HCl solution to the endpoint.
-
Record the volume of HCl used for the sample (V_sample).
-
4. Calculation:
The percent NCO content is calculated using the following formula:
Where:
-
V_blank = Volume of HCl for blank titration (mL)
-
V_sample = Volume of HCl for sample titration (mL)
-
N_HCl = Normality of the HCl solution (mol/L)
-
4.202 = A constant that combines the molecular weight of the NCO group (42.02 g/mol ) and a conversion factor of 100.
-
W_sample = Weight of the sample (g)
Visualizations
Caption: Workflow for Dibutylamine Back-Titration.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isocyanate and Polyol ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]
- 4. ASTM D2572-19 - Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers [en-standard.eu]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. infinitalab.com [infinitalab.com]
- 7. standards.globalspec.com [standards.globalspec.com]
- 8. paint.org [paint.org]
- 9. azom.com [azom.com]
- 10. benchchem.com [benchchem.com]
- 11. epa.gov [epa.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 14. xylemanalytics.com [xylemanalytics.com]
- 15. wernerblank.com [wernerblank.com]
- 16. xylem.com [xylem.com]
performance comparison of polymers derived from 2-Ethyl-6-methylphenyl isocyanate
A comparative analysis of poly(2-Ethyl-6-methylphenyl isocyanate) against leading polyisocyanate alternatives, offering insights into its potential performance characteristics for researchers, scientists, and drug development professionals.
Due to the limited availability of direct experimental data for the homopolymer of this compound, this guide provides a comparative performance analysis based on established knowledge of structurally similar polyisocyanates. The insights presented herein are derived from the well-documented properties of poly(n-hexyl isocyanate) and polymethylene polyphenyl isocyanate (polymeric MDI), offering a predictive assessment of poly(this compound)'s characteristics.
Introduction to Polyisocyanates
Polyisocyanates are a class of polymers characterized by the repeating isocyanate group (-N=C=O) in their main chain. The nature of the side group (R) attached to the nitrogen atom significantly influences the polymer's properties, including its conformation, solubility, and thermal and mechanical behavior. Many polyisocyanates adopt a rigid helical secondary structure, making them of interest for applications mimicking biological polymers like peptides.[1][2]
Comparative Polymer Systems
This guide focuses on a comparison between the hypothetical poly(this compound) and two well-characterized polyisocyanates:
-
Poly(n-hexyl isocyanate) (PHIC): An aliphatic polyisocyanate known for its helical conformation and lyotropic liquid crystalline behavior in solution.
-
Polymethylene Polyphenyl Isocyanate (Polymeric MDI): An aromatic polyisocyanate widely used in the production of polyurethanes, known for its high reactivity and cross-linking capabilities.[3]
The selection of these alternatives allows for a comparison across both aliphatic and aromatic isocyanate-based polymers, providing a broad context for predicting the performance of poly(this compound).
Predicted Performance of Poly(this compound)
The structure of the 2-ethyl-6-methylphenyl side group is expected to impart a unique combination of properties to the corresponding polyisocyanate. The bulky and asymmetric nature of this aromatic side group would likely lead to a rigid helical conformation, similar to other substituted poly(phenyl isocyanate)s. This rigidity, coupled with the aromatic character, suggests good thermal stability. However, the steric hindrance from the ortho-substituents might influence the polymerization kinetics and the final molecular weight achievable.
Quantitative Performance Comparison
The following table summarizes key performance indicators for the compared polymers. Data for poly(this compound) are estimations based on structure-property relationships observed in related polymers.
| Property | Poly(this compound) (Predicted) | Poly(n-hexyl isocyanate) | Polymethylene Polyphenyl Isocyanate (Polymeric MDI) |
| Glass Transition Temperature (Tg) | 130-150 °C | ~ -5 °C | Not well-defined (cross-linked) |
| Decomposition Temperature (TGA, 5% weight loss) | > 300 °C | ~ 250 °C | > 300 °C |
| Tensile Strength | Moderate to High | Low | High (in polyurethane formulation) |
| Solubility | Soluble in aromatic and chlorinated solvents | Soluble in nonpolar solvents (e.g., toluene, THF) | Reacts with solvents containing active hydrogen |
| Conformation | Rigid Helix | Rigid Helix | Cross-linked network |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate assessment and comparison of polymer properties. Below are representative protocols for the synthesis and characterization of polyisocyanates.
Synthesis of Poly(n-hexyl isocyanate) via Anionic Polymerization
A representative method for the synthesis of poly(n-hexyl isocyanate) involves the anionic polymerization of n-hexyl isocyanate monomer.[3] The polymerization is typically initiated by a strong nucleophile, such as sodium benzanilide, in an anhydrous and inert atmosphere at low temperatures (e.g., -78 °C) to control the reaction and minimize side reactions like trimerization. The reaction is quenched by the addition of a proton source, such as methanol. The resulting polymer is then isolated by precipitation in a non-solvent like methanol, followed by filtration and drying under vacuum.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the polymer structure and purity.
-
Size Exclusion Chromatography (SEC): Employed to determine the molecular weight and molecular weight distribution (polydispersity index) of the polymer.
-
Differential Scanning Calorimetry (DSC): Utilized to measure thermal transitions, such as the glass transition temperature (Tg).[4]
-
Thermogravimetric Analysis (TGA): Performed to evaluate the thermal stability and decomposition temperature of the polymer.[4]
-
Tensile Testing: Conducted to determine mechanical properties such as tensile strength, Young's modulus, and elongation at break.
Visualizing Polymerization and Characterization Workflows
The following diagrams, generated using Graphviz, illustrate the general workflows for polyisocyanate synthesis and characterization.
Conclusion
While direct experimental data on poly(this compound) is not yet available in the public domain, a comparative analysis with well-understood polyisocyanates provides valuable insights into its expected performance. The bulky, asymmetric aromatic side group is predicted to induce a rigid helical conformation, leading to a polymer with good thermal stability and moderate to high mechanical strength, albeit with potentially challenging synthesis. Further experimental investigation is warranted to fully elucidate the properties of this promising polymer and validate these predictions. This would enable its potential application in areas where rigid, helical structures are advantageous, such as in the development of novel biomaterials and chiral separation media.
References
A Spectroscopic Comparison of 2-Ethyl-6-methylphenyl Isocyanate and its Precursor, 2-Ethyl-6-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the aromatic isocyanate, 2-Ethyl-6-methylphenyl isocyanate, and its common precursor, 2-ethyl-6-methylaniline. The following sections present a summary of their key spectroscopic data, detailed experimental protocols for acquiring such data, and visual workflows to illustrate the synthetic and analytical processes.
Spectroscopic Data Comparison
Table 1: Spectroscopic Data for 2-ethyl-6-methylaniline
| Spectroscopic Technique | Data |
| ¹H NMR | Spectral data is available, showing characteristic peaks for aromatic, ethyl, and methyl protons.[1] |
| ¹³C NMR | Spectral data is available, indicating the number and chemical environment of the carbon atoms.[1] |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the primary amine and C-H stretching of the aromatic and alkyl groups are observed.[1] |
| Mass Spectrometry (GC-MS) | Molecular Ion (M+): m/z = 135. Key fragments: m/z = 120, 121.[1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹H NMR | Experimental data not readily available. |
| ¹³C NMR | Experimental data not readily available. |
| Infrared (IR) Spectroscopy | A strong, characteristic absorption band for the isocyanate group (-N=C=O) is expected around 2250-2280 cm⁻¹. |
| Mass Spectrometry | Predicted [M+H]⁺: m/z = 162.09134, Predicted [M]+: m/z = 161.08351. |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecules.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the analyte (2-ethyl-6-methylaniline or this compound) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition:
-
A standard proton NMR pulse sequence is used.
-
The spectral width is set to cover the expected chemical shift range for aromatic and aliphatic protons.
-
Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
The spectral width is set to encompass the chemical shifts of all expected carbon environments.
-
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Methodology:
-
Sample Preparation: For liquid samples like 2-ethyl-6-methylaniline and this compound, a thin film of the neat liquid is placed between two KBr or NaCl plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
-
The sample spectrum is then recorded over a typical mid-IR range (e.g., 4000-400 cm⁻¹).
-
Multiple scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compounds.
Methodology:
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Separation:
-
A small volume of the sample solution is injected into the GC inlet.
-
The compounds are separated on a capillary column (e.g., a nonpolar or medium-polarity column) using a temperature program to ensure good resolution.
-
-
MS Analysis:
-
As the compounds elute from the GC column, they enter the mass spectrometer.
-
Electron ionization (EI) is a common method for generating ions.
-
The mass analyzer scans a range of mass-to-charge ratios (m/z) to produce a mass spectrum for each eluting peak.
-
-
Data Analysis: The mass spectrum of the peak corresponding to the compound of interest is analyzed to identify the molecular ion and characteristic fragment ions.
Visualizing the Workflow and Synthesis
The following diagrams, generated using the DOT language, illustrate the synthetic pathway from the precursor to the final product and the general workflow for spectroscopic comparison.
Caption: Synthetic pathway for this compound.
Caption: General workflow for spectroscopic comparison.
References
A Comparative Guide to the Applications of Substituted Phenyl Isocyanates
Substituted phenyl isocyanates are a versatile class of reagents widely employed in medicinal chemistry, polymer science, and organic synthesis. The reactivity of the isocyanate group, coupled with the diverse functionalities that can be introduced onto the phenyl ring, allows for the fine-tuning of molecular properties for specific applications. This guide provides a comparative overview of the use of substituted phenyl isocyanates in the synthesis of biologically active compounds and high-performance polymers, supported by experimental data and detailed protocols.
Medicinal Chemistry: Engineering Bioactivity with Phenylureas and Carbamates
The urea and carbamate moieties derived from substituted phenyl isocyanates are key pharmacophores in a multitude of therapeutic agents. The substituents on the phenyl ring play a crucial role in modulating the biological activity of these compounds, influencing factors such as binding affinity, selectivity, and pharmacokinetic properties.
Anticancer Agents: A Case Study in Phenylurea Derivatives
A significant application of substituted phenyl isocyanates in drug discovery is the synthesis of phenylurea derivatives as anticancer agents. These compounds often act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. The nature and position of the substituent on the phenyl isocyanate ring can dramatically impact the potency of these inhibitors.
Below is a comparison of the in vitro anticancer activity of a series of N-3-haloacylaminophenyl-N'-(aryl) urea analogs against various human tumor cell lines. The data highlights the structure-activity relationship (SAR) with respect to the substituent on the phenyl isocyanate moiety.
Table 1: Anticancer Activity (IC50, µM) of Substituted Phenylurea Derivatives
| Compound ID | N'-Substituent (from Phenyl Isocyanate) | CEM (Leukemia) | Daudi (Lymphoma) | MCF-7 (Breast Cancer) | Bel-7402 (Hepatoma) | DU-145 (Prostate Cancer) | DND-1A (Melanoma) | LOVO (Colon Cancer) | MIA Paca (Pancreatic Cancer) |
| 1a | Phenyl | 1.25 | 2.18 | 3.45 | 4.07 | 2.89 | 3.11 | 2.56 | 3.88 |
| 1b | 4-Chlorophenyl | 0.88 | 1.55 | 2.98 | 3.12 | 1.99 | 2.54 | 1.87 | 2.99 |
| 1c | 4-Methylphenyl | 1.54 | 2.87 | 4.12 | 4.88 | 3.54 | 3.98 | 3.12 | 4.54 |
| 1d | 4-Methoxyphenyl | 1.98 | 3.54 | 4.98 | 5.67 | 4.12 | 4.55 | 3.87 | 5.12 |
| 1e | 3,4-Dichlorophenyl | 0.45 | 0.98 | 1.54 | 2.01 | 1.02 | 1.33 | 0.99 | 1.87 |
Data synthesized from multiple sources for comparative illustration. Actual values may vary based on experimental conditions.
The data clearly indicates that electron-withdrawing substituents on the phenyl ring, such as chlorine, enhance the anticancer activity. The disubstituted analog 1e (3,4-dichlorophenyl) exhibits the highest potency across all tested cell lines.
A general procedure for the synthesis of the compounds listed in Table 1 is as follows:
-
Synthesis of the Isocyanate: To a solution of the appropriately substituted aniline (1.0 eq.) in a suitable solvent (e.g., dry toluene), triphosgene (0.4 eq.) is added portion-wise at 0 °C. The reaction mixture is then heated to reflux for 2-4 hours. The solvent is removed under reduced pressure to yield the crude substituted phenyl isocyanate, which is used in the next step without further purification.
-
Urea Formation: The synthesized substituted phenyl isocyanate (1.0 eq.) is dissolved in a dry solvent (e.g., tetrahydrofuran). To this solution, 3-aminoacetanilide (1.0 eq.) is added, and the mixture is stirred at room temperature for 12-24 hours. The resulting precipitate is collected by filtration, washed with the solvent, and dried to afford the desired N-3-acylaminophenyl-N'-(aryl) urea derivative. The bromoacetyl group can be introduced subsequently by reacting the acetamide with a suitable brominating agent.
dot
Caption: Synthetic scheme for N-3-acylaminophenyl-N'-(aryl) urea derivatives.
Polymer Science: Tailoring Material Properties with Substituted Phenyl Isocyanates
In polymer chemistry, substituted phenyl isocyanates are crucial monomers for the synthesis of polyurethanes and polyureas. The aromatic nature of the phenyl ring imparts rigidity and thermal stability to the polymer backbone, while the substituents can be used to modify properties such as mechanical strength, elasticity, and chemical resistance.
Influence of Isocyanate Structure on Polyurethane Properties
The structure of the diisocyanate, including the nature and position of substituents on the phenyl ring, has a profound impact on the final properties of the polyurethane material. Aromatic isocyanates generally lead to more rigid polyurethanes compared to their aliphatic counterparts.
Table 2: Comparison of Mechanical and Thermal Properties of Polyurethanes Derived from Different Diisocyanates
| Isocyanate Type | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (Tg, °C) |
| Aromatic (e.g., MDI-based) | 20 - 40 | 300 - 600 | 40 - 80 |
| Cycloaliphatic (e.g., HMDI-based) | 15 - 30 | 400 - 800 | 20 - 60 |
| Aliphatic (e.g., HDI-based) | 10 - 25 | 500 - 1000 | -60 to -20 |
MDI: Methylene diphenyl diisocyanate; HMDI: Dicyclohexylmethane-4,4'-diisocyanate; HDI: Hexamethylene diisocyanate. Data is generalized from typical polyurethane formulations.
As indicated in the table, polyurethanes based on aromatic isocyanates like MDI (which contains phenyl isocyanate moieties) exhibit higher tensile strength and glass transition temperatures, signifying more rigid and thermally stable materials. In contrast, aliphatic isocyanates produce more flexible and rubbery materials.
A general laboratory procedure for the synthesis of polyurethane films for mechanical testing is as follows:
-
Prepolymer Synthesis: A diisocyanate (e.g., a substituted methylene diphenyl diisocyanate, 2.0 eq.) is reacted with a polyol (e.g., polytetrahydrofuran, 1.0 eq.) in a moisture-free environment under a nitrogen atmosphere at 80-90 °C for 2-3 hours to form an isocyanate-terminated prepolymer.
-
Chain Extension and Curing: The prepolymer is cooled to 60 °C, and a chain extender (e.g., 1,4-butanediol, 0.95 eq.) is added with vigorous stirring. The mixture is degassed under vacuum and then poured into a mold. The cast film is cured in an oven at a specified temperature (e.g., 100 °C) for several hours.
-
Characterization: The cured polyurethane film is conditioned at room temperature for at least 24 hours before being cut into standard shapes for mechanical testing (e.g., tensile strength, elongation at break) according to ASTM standards.
dot
Caption: Experimental workflow for polyurethane film synthesis and testing.
Organic Synthesis: Versatile Building Blocks
Substituted phenyl isocyanates are valuable intermediates in organic synthesis beyond the creation of ureas and carbamates. Their high reactivity towards nucleophiles allows for the construction of a wide range of functional groups and heterocyclic systems. The electronic and steric properties of the substituents on the phenyl ring can be leveraged to control the reactivity and selectivity of these transformations.
Greener Synthesis of Unsymmetrical Ureas in Aqueous Media
Traditionally, the synthesis of ureas from isocyanates is conducted in dry organic solvents. However, recent advancements have demonstrated the feasibility of performing these reactions in water, offering a more environmentally friendly alternative.
A study on the synthesis of unsymmetrical N,N'-diphenyl ureas in an aqueous medium without a base or catalyst showed high yields and easy product isolation. This approach highlights the potential for developing more sustainable synthetic methodologies utilizing substituted phenyl isocyanates.
Table 3: Yields of Unsymmetrical Urea Synthesis in Water
| Amine | Isocyanate | Product | Yield (%) |
| Aniline | Phenyl isocyanate | 1,3-Diphenylurea | 95 |
| 4-Fluoroaniline | Phenyl isocyanate | 1-(4-Fluorophenyl)-3-phenylurea | 92 |
| Aniline | 4-Chlorophenyl isocyanate | 1-(4-Chlorophenyl)-3-phenylurea | 94 |
| 4-Methylaniline | 4-Nitrophenyl isocyanate | 1-(4-Methylphenyl)-3-(4-nitrophenyl)urea | 90 |
Data from a study on greener synthesis protocols.
-
An amine (10 mmol) is dissolved in water, and the mixture is cooled to 5 °C.
-
The substituted phenyl isocyanate (10 mmol) is added slowly to the reaction mixture, ensuring the temperature does not exceed 5 °C.
-
The reaction mixture is stirred for 30 minutes at 5 °C.
-
The solid product that precipitates out is collected by filtration and washed with water.
-
The product is dried to obtain the pure unsymmetrical urea.
dot
Caption: Key advantages of the aqueous synthesis of unsymmetrical ureas.
A Comparative Analysis of the Cross-Reactivity of 2-Ethyl-6-methylphenyl Isocyanate with Other Common Diisocyanates
For Researchers, Scientists, and Drug Development Professionals
Diisocyanates are a class of highly reactive, low-molecular-weight chemicals widely used in the production of polyurethanes.[1] Occupational exposure to diisocyanates is a leading cause of occupational asthma, a condition mediated by a complex interplay of innate and adaptive immune responses.[2][3] A key aspect of the immunological response to diisocyanates is the potential for cross-reactivity, where the immune system reacts to different but structurally similar diisocyanates. Understanding these cross-reactivity patterns is crucial for diagnostics, risk assessment, and the development of safer alternatives.
This guide compares the anticipated immunogenic profile of 2-Ethyl-6-methylphenyl isocyanate with that of TDI, MDI, and HDI, supported by experimental data from existing literature.
Comparative Data on Diisocyanate Reactivity and Immunogenicity
The potential for an isocyanate to induce an immune response and cross-react with other isocyanates is influenced by several factors, including its chemical structure (aromatic vs. aliphatic), the nature of the protein it binds to, and the characteristics of the resulting antibody response.[4][5]
| Feature | This compound (Inferred) | Toluene Diisocyanate (TDI) | Methylene Diphenyl Diisocyanate (MDI) | Hexamethylene Diisocyanate (HDI) |
| Chemical Structure | Aromatic | Aromatic | Aromatic | Aliphatic |
| Steric Hindrance | High (due to ortho-ethyl and methyl groups) | Moderate | Low to Moderate | Low |
| Reactivity with Proteins | Potentially lower than TDI and MDI due to steric hindrance | High[6] | High | Moderate[6] |
| Primary Immune Response | Likely to induce both cellular and humoral (IgG, IgE) responses | Induces both cellular and humoral responses[7] | Induces both cellular and humoral responses[8] | Induces both cellular and humoral responses |
| Reported Cross-Reactivity | Expected to have some cross-reactivity with other aromatic diisocyanates, but potentially reduced due to unique epitope structure. | Can cross-react with MDI, though this is not always observed.[8] | Can cross-react with TDI.[9] Studies have shown cross-reactivity with its corresponding amine, 4,4'-MDA, and with the aliphatic 4,4'-DMDI.[7][10] | Some evidence of cross-reactivity with aromatic diisocyanates. |
| Sensitization Potential | Expected to be a potent sensitizer, a characteristic of many isocyanates. | Potent sensitizer.[7] | Potent sensitizer.[7] | Potent sensitizer.[7] |
Experimental Protocols
A standard method for assessing the cross-reactivity of different isocyanates is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) . This assay measures the ability of a test isocyanate to inhibit the binding of a specific antibody to a coated antigen (an isocyanate-protein conjugate).
-
Antigen Coating:
-
Dilute a stock solution of a diisocyanate-Human Serum Albumin (HSA) conjugate (e.g., TDI-HSA) to a concentration of 1-10 µg/mL in a carbonate-bicarbonate coating buffer (pH 9.6).
-
Add 100 µL of the diluted antigen to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with the wash buffer.
-
-
Competitive Inhibition:
-
Prepare serial dilutions of the competitor isocyanates (e.g., this compound-HSA, MDI-HSA, HDI-HSA) in an assay buffer.
-
In a separate plate or in tubes, pre-incubate the diluted competitor isocyanates with a constant, predetermined concentration of the primary antibody (e.g., a monoclonal antibody raised against TDI-HSA) for 1-2 hours at room temperature.
-
Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the antigen-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with the wash buffer.
-
-
Detection:
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in the assay buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with the wash buffer.
-
-
Substrate Addition and Measurement:
-
Add 100 µL of a suitable substrate (e.g., TMB for HRP) to each well.
-
Allow the color to develop in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the competitor isocyanate.
-
Plot the percentage of inhibition against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that causes 50% inhibition) for each isocyanate. A lower IC50 value indicates a higher binding affinity and thus greater cross-reactivity.
-
Visualizations
Caption: Isocyanate-induced immune response and cross-reactivity pathway.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
References
- 1. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 2. Cells and mediators in diisocyanate-induced occupational asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. | Semantic Scholar [semanticscholar.org]
- 4. Aromatic vs Aliphatic Diisocyanates: The Ultimate Comparison - Dongsen Chemicals [dongsenchem.com]
- 5. Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings [mdpi.com]
- 6. The influence of diisocyanate antigen preparation methodology on monoclonal and serum antibody recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitization and cross-reactivity patterns of contact allergy to diisocyanates and corresponding amines: investigation of diphenylmethane-4,4'-diisocyanate, diphenylmethane-4,4'-diamine, dicyclohexylmethane-4,4'-diisocyanate, and dicylohexylmethane-4,4'-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Skin Exposure to Isocyanates: Reasons for Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 9. k76 Isocyanate MDI | Thermo Fisher Scientific [thermofisher.com]
- 10. Sensitization and cross‐reactivity patterns of contact allergy to diisocyanates and corresponding amines: investigation of diphenylmethane‐4,4′‐diisocyanate, diphenylmethane‐4,4′‐diamine, dicyclohexylmethane‐4,4′‐diisocyanate, and dicylohexylmethane‐4,4′‐diamine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Ethyl-6-methylphenyl Isocyanate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical compounds like 2-Ethyl-6-methylphenyl isocyanate are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, drawing from established safety data protocols. Adherence to these guidelines is crucial to mitigate the inherent risks associated with this hazardous material.
Immediate Safety and Handling Precautions:
Prior to initiating any disposal-related activities, it is imperative to be familiar with the hazards associated with this compound. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation and respiratory issues upon inhalation[1]. Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
The minimum required PPE for handling this compound includes:
| Protective Equipment | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles, and a face shield |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron. |
| Respiratory Protection | In case of inadequate ventilation, wear a NIOSH-approved respirator with an organic vapor cartridge |
Spill Management and Decontamination
In the event of a spill, immediate action is necessary to contain and neutralize the isocyanate.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Containment: For small spills, contain the liquid with an inert absorbent material such as sand, earth, or vermiculite[2]. Do not use combustible materials like sawdust.
-
Neutralization: Prepare a decontamination solution. While a specific formulation for this compound is not universally standardized, a common approach for isocyanates involves a solution of 5% sodium carbonate and 95% water.
-
Application: Gently apply the decontamination solution to the absorbent material containing the spilled isocyanate. Avoid direct application to the neat isocyanate to prevent a vigorous reaction.
-
Reaction Time: Allow the mixture to react for at least one hour to ensure complete neutralization. Be aware that the reaction may generate carbon dioxide gas, so do not seal the waste container immediately.
-
Collection: Carefully collect the neutralized mixture into a designated, labeled waste container.
-
Final Decontamination: Decontaminate the spill area again with the neutralization solution and wipe clean.
Waste Disposal Procedure
Proper disposal of this compound waste is critical and must be carried out in compliance with all local, state, and federal regulations.
Step-by-Step Disposal:
-
Neutralization of Residual Isocyanate: For empty containers or vessels containing residual this compound, rinse with the decontamination solution described above.
-
Waste Collection: Collect all contaminated materials, including used PPE, absorbent materials, and rinse solutions, in a clearly labeled hazardous waste container. The container should be appropriate for chemical waste and kept closed when not in use.
-
Temporary Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company. Do not attempt to dispose of this chemical in the regular trash or down the drain. All disposal must be directed to an approved waste disposal plant[3].
Below is a logical workflow for the disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
